molecular formula C6H9ClF2O2S B568683 4,4-Difluorocyclohexane-1-sulfonyl chloride CAS No. 1196154-77-4

4,4-Difluorocyclohexane-1-sulfonyl chloride

Cat. No.: B568683
CAS No.: 1196154-77-4
M. Wt: 218.643
InChI Key: NABYUBSREFQSDU-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexane-1-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H9ClF2O2S and its molecular weight is 218.643. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4-difluorocyclohexane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O2S/c7-12(10,11)5-1-3-6(8,9)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABYUBSREFQSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1S(=O)(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697364
Record name 4,4-Difluorocyclohexane-1-sulfonyl chloride
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Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-77-4
Record name 4,4-Difluorocyclohexane-1-sulfonyl chloride
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Record name 4,4-difluorocyclohexane-1-sulfonyl chloride
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Foundational & Exploratory

Synthesis and characterization of 4,4-Difluorocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4,4-Difluorocyclohexane-1-sulfonyl chloride

Introduction

This compound is a specialized chemical intermediate with potential applications in medicinal chemistry and materials science. The incorporation of a difluorinated cyclohexane ring can impart unique properties to a molecule, such as increased metabolic stability, altered lipophilicity, and specific conformational preferences. The sulfonyl chloride functional group is a versatile handle for the synthesis of a wide range of derivatives, including sulfonamides, which are a cornerstone of many therapeutic agents.[1]

Part 1: Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 4,4-difluorocyclohexanone. The overall strategy involves the conversion of the ketone to a thiol, followed by oxidative chlorination to yield the target sulfonyl chloride.

Logical Synthesis Pathway

Synthesis_Workflow start 4,4-Difluorocyclohexanone intermediate 4,4-Difluorocyclohexanethiol start->intermediate 1. H₂S, H₂, Metal Sulfide Catalyst product This compound intermediate->product 2. Oxidative Chlorination (e.g., H₂O₂/ZrCl₄)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4,4-Difluorocyclohexanethiol

The conversion of a ketone to a thiol is a critical step in this proposed synthesis. While several methods exist for this transformation, the direct hydrogenation of the ketone in the presence of hydrogen sulfide and a suitable catalyst is an industrially relevant and efficient approach.[2]

Rationale: This method is advantageous as it is a one-pot reaction that proceeds from a readily available starting material. The use of a metal sulfide catalyst facilitates both the reduction of the ketone and the introduction of the sulfur functionality.[2] Alternative methods, such as conversion to a tosylhydrazone followed by reduction, are often multi-step and may result in lower overall yields.

Experimental Protocol:

  • Catalyst Preparation: A supported metal sulfide catalyst (e.g., nickel sulfide on alumina) is prepared or obtained commercially.

  • Reaction Setup: A high-pressure reactor is charged with 4,4-difluorocyclohexanone, the catalyst, and a suitable solvent (e.g., a hydrocarbon solvent).

  • Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen sulfide (H₂S) and hydrogen (H₂). The reaction mixture is heated to a temperature typically in the range of 150-250°C and stirred under pressure for several hours.

  • Work-up and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the crude 4,4-difluorocyclohexanethiol is purified by vacuum distillation.

Step 2: Oxidative Chlorination of 4,4-Difluorocyclohexanethiol

The conversion of thiols to sulfonyl chlorides is a well-established transformation with a variety of available reagents.[3][4] A particularly efficient and mild method involves the use of hydrogen peroxide in the presence of a Lewis acid catalyst, such as zirconium tetrachloride (ZrCl₄).[5]

Rationale: This method offers several advantages, including very short reaction times, high yields, and mild reaction conditions (room temperature).[5] It avoids the use of harsh or toxic reagents like gaseous chlorine. The combination of H₂O₂ and ZrCl₄ has been shown to be highly effective for the direct oxidative chlorination of a wide range of thiols.[5]

Experimental Protocol:

  • Reaction Setup: To a solution of 4,4-difluorocyclohexanethiol (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask is added zirconium tetrachloride (1.0 mmol).

  • Reagent Addition: 30% Hydrogen peroxide (3.0 mmol) is added dropwise to the stirred solution at room temperature. The reaction is typically very fast, often completing within minutes.[5]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel.

Part 2: Characterization of this compound

A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound. Spectroscopic and spectrometric methods are the primary tools for this purpose.[6]

Characterization Workflow

Characterization_Workflow product Purified Product: 4,4-Difluorocyclohexane- 1-sulfonyl chloride nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms ea Elemental Analysis product->ea confirmation Structural Confirmation & Purity Assessment nmr->confirmation ir->confirmation ms->confirmation ea->confirmation

Sources

An In-depth Technical Guide to 4,4-Difluorocyclohexane-1-sulfonyl chloride: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs and sulfonyl groups has become a cornerstone of rational drug design. The sulfonyl group, a versatile functional handle, is a bioisostere for several key chemical groups and can significantly enhance a molecule's metabolic stability and pharmacokinetic profile.[1] Concurrently, the introduction of fluorine atoms can modulate properties such as lipophilicity, pKa, and binding affinity, often leading to improved drug efficacy and safety. 4,4-Difluorocyclohexane-1-sulfonyl chloride emerges at the intersection of these powerful design strategies, offering a pre-functionalized, conformationally restricted scaffold for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and drug development professionals. We will delve into the causality behind its utility and provide actionable insights for its application in the laboratory.

Core Physicochemical & Structural Properties

This compound is a specialized chemical building block valued for its unique combination of a reactive sulfonyl chloride group and a metabolically robust difluorinated aliphatic ring.[2][3] The gem-difluoro substitution on the cyclohexane ring is particularly noteworthy; it acts as a non-hydrolyzable bioisostere of a carbonyl group, locking the ring in a preferred conformation and increasing its metabolic stability by blocking potential sites of oxidation.[1]

PropertyValueSource(s)
CAS Number 1196154-77-4[2][4]
Molecular Formula C₆H₉ClF₂O₂S[2][3]
Molecular Weight 218.65 g/mol [2][3]
Synonyms 4,4-Difluoro-cyclohexanesulfonyl chloride[2]
MDL Number MFCD10000567[2]
Appearance Colorless Liquid (typical)[5]
Purity Typically ≥95-98% from commercial suppliers[2][3]

Synthesis & Manufacturing Insights

While specific, proprietary manufacturing processes for this compound are not publicly detailed, its synthesis can be achieved through established and reliable chemical transformations. A common and logical pathway involves the oxidative chlorosulfonation of a suitable precursor, such as an S-alkyl isothiourea salt derived from the corresponding halo-difluorocyclohexane.[6] This method is favored for its operational simplicity, use of readily available reagents, and high yields.[6]

The choice of this multi-step pathway is deliberate. Starting from a commercially available difluorinated cyclohexane derivative ensures the critical fluorine atoms are in place. The conversion to a thiol or a related derivative provides the necessary sulfur atom, which is then subjected to oxidative chlorination to generate the highly reactive sulfonyl chloride functional group.

Generalized Synthesis Workflow

Synthesis_Workflow A 4,4-Difluorocyclohexyl Precursor (e.g., Bromide or Mesylate) C S-Alkyl Isothiourea Salt or Thiol Intermediate A->C Nucleophilic Substitution B Thiourea or Thiol equivalent E This compound C->E Oxidation & Chlorination D Oxidative Chlorination (e.g., Cl₂, H₂O or NCS) Reactivity_Diagram cluster_reactants Reactants cluster_products Products A 4,4-Difluorocyclohexane-1- sulfonyl chloride C Sulfonylated Product (e.g., Sulfonamide, Sulfonate Ester) A->C Sulfonylation B Nucleophile (Nu-H) e.g., R-NH₂, R-OH D HCl

Sources

A Technical Guide to the Spectroscopic Characterization of 4,4-Difluorocyclohexane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Fluorinated Building Block

4,4-Difluorocyclohexane-1-sulfonyl chloride is a compelling structural motif in modern medicinal chemistry and materials science. The incorporation of a gem-difluoro group onto the cyclohexane ring imparts unique conformational and electronic properties, including metabolic stability and altered lipophilicity, which are highly sought after in drug design. The sulfonyl chloride functional group serves as a versatile reactive handle for the synthesis of sulfonamides, sulfonate esters, and other key derivatives.

Accurate and unambiguous structural confirmation of this building block is paramount to ensure the integrity of downstream applications. While specific experimental spectra for this compound are not widely published in public-access databases, this guide provides a comprehensive framework for its characterization. By leveraging established principles of spectroscopic analysis and data from closely related structural analogs, we will delineate the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of this compound. This document serves as both a predictive data sheet and a practical guide to acquiring and interpreting the necessary analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) environments.

Causality in Experimental Design: The 'Why' Behind the Protocol

The reactivity of the sulfonyl chloride group dictates the choice of experimental conditions. It is susceptible to hydrolysis and reaction with nucleophilic solvents. Therefore, the selection of an inert, aprotic deuterated solvent is critical for sample integrity. Chloroform-d (CDCl₃) is an excellent first choice due to its chemical inertness and ability to dissolve a wide range of organic compounds.

The presence of fluorine necessitates ¹⁹F NMR analysis and requires careful interpretation of ¹H and ¹³C spectra due to heteronuclear coupling (J-coupling) between fluorine and nearby carbon and proton nuclei. This coupling provides invaluable structural information, confirming the proximity of atoms through bonds.

Experimental Protocol: Acquiring High-Fidelity NMR Data
  • Sample Preparation :

    • Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • If quantitative analysis is required, add a precisely weighed amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Cap the tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (500 MHz Spectrometer) :

    • ¹H NMR :

      • Pulse Program: Standard single-pulse (e.g., 'zg30').

      • Acquisition Temperature: 298 K.

      • Spectral Width: ~12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2 seconds.

    • ¹³C{¹H} NMR :

      • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

      • Spectral Width: ~220 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

    • ¹⁹F NMR :

      • Pulse Program: Standard single-pulse, proton-decoupled if desired.

      • Reference: Set external reference to CFCl₃ at 0.0 ppm.

      • Spectral Width: ~200 ppm.

Predicted NMR Data & Interpretation

The structure of this compound features three distinct proton environments and four carbon environments, heavily influenced by the electron-withdrawing sulfonyl chloride group and the two fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data (500 MHz, CDCl₃)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹H MultiplicityPredicted ¹³C Shift (ppm)Expected C-F Coupling (J_CF)
C1~3.8 - 4.2tt (triplet of triplets)~65 - 70Weak (~2-5 Hz)
C2, C6~2.2 - 2.5 (axial) & ~2.6 - 2.9 (eq)m~30 - 35Triplet (~20-25 Hz)
C3, C5~1.9 - 2.2m~25 - 30Triplet (~5-10 Hz)
C4--~120 - 125Triplet (~240-250 Hz)

Interpretation Insights:

  • ¹H NMR : The proton at C1 (methine proton) is the most deshielded due to the direct attachment of the strongly electron-withdrawing SO₂Cl group. It is expected to appear as a triplet of triplets due to coupling with the four adjacent protons on C2 and C6. The protons on C2/C6 and C3/C5 will appear as complex multiplets due to axial-axial, axial-equatorial, and geminal couplings, further complicated by coupling to the fluorine atoms.

  • ¹³C NMR : The C1 carbon will be significantly downfield. The most characteristic signal is that of C4, which will appear as a triplet due to the large one-bond coupling (¹J_CF) to the two fluorine atoms. C2 and C3 will also appear as triplets due to two-bond (²J_CF) and three-bond (³J_CF) coupling, respectively, with the coupling constant decreasing with distance.[1]

  • ¹⁹F NMR : A single signal is expected for the two equivalent fluorine atoms. This signal will likely be a complex multiplet due to coupling with the protons on C3 and C5, and potentially longer-range coupling to protons on C2 and C6.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of the critical sulfonyl chloride and C-F functional groups.

Causality in Experimental Design

Attenuated Total Reflectance (ATR) is the preferred method for this compound. It requires minimal sample preparation and avoids the use of solvents, which could react with the sulfonyl chloride. The neat sample is simply placed on the ATR crystal for analysis.

Experimental Protocol: ATR-IR
  • Instrument Setup :

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR stage.

  • Sample Analysis :

    • Place a small amount (1-2 drops of liquid or a few mg of solid) of this compound directly onto the center of the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

Predicted IR Data & Interpretation

The IR spectrum will be dominated by strong absorptions from the S=O and C-F bonds.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
~2950-2850C-H stretchingMediumAliphatic C-H stretches from the cyclohexane ring.
~1375-1395S=O asymmetric stretchingStrongA highly characteristic and intense band for sulfonyl chlorides.[1]
~1170-1190S=O symmetric stretchingStrongThe second highly characteristic band for sulfonyl chlorides.[1]
~1050-1250C-F stretchingStrongIntense bands confirming the presence of fluorine. May overlap with other signals.
~560-600S-Cl stretchingMedium-StrongConfirms the sulfonyl chloride moiety.

Interpretation Insights:

The unequivocal identification of two very strong bands in the regions of 1380 cm⁻¹ and 1180 cm⁻¹ is the primary diagnostic for the sulfonyl group.[1] The presence of additional strong absorption in the 1050-1250 cm⁻¹ range confirms the C-F bonds. The combination of these signals, along with the expected aliphatic C-H stretches, provides a confident confirmation of the compound's main functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation pattern.

Causality in Experimental Design

Electron Ionization (EI) is a suitable technique for this relatively small and volatile molecule. It will provide a clear molecular ion peak and a rich, reproducible fragmentation pattern that is useful for structural confirmation. Gas Chromatography (GC) is an ideal inlet system to ensure a pure sample enters the ion source.

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation :

    • Prepare a dilute solution (~100 ppm) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Parameters :

    • Inlet Temperature: 250 °C.

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 50 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C.

  • MS Parameters (EI Source) :

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Predicted MS Data & Interpretation

The molecular weight of this compound (C₆H₉ClF₂O₂S) is 218.65 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio).

Table 3: Predicted Key Mass Fragments and Their Structures

m/z (for ³⁵Cl)Predicted FragmentNotes
218 / 220[M]⁺˙Molecular ion. The M+2 peak at m/z 220 will have ~1/3 the intensity of the M peak at m/z 218.
183[M - Cl]⁺Loss of a chlorine radical.
154[M - SO₂]⁺˙Loss of sulfur dioxide.
119[M - SO₂Cl]⁺Loss of the sulfonyl chloride group, resulting in the 4,4-difluorocyclohexyl cation. This is expected to be a significant peak.
99 / 101[SO₂Cl]⁺The sulfonyl chloride fragment itself.
83[C₆H₁₁]⁺Loss of both fluorine atoms from the cyclohexyl fragment.

Interpretation Workflow:

G M [C₆H₉F₂SO₂Cl]⁺˙ m/z 218/220 F1 [C₆H₉F₂SO₂]⁺ m/z 183 M->F1 - Cl• F2 [C₆H₉F₂Cl]⁺˙ m/z 154 M->F2 - SO₂ F3 [C₆H₉F₂]⁺ m/z 119 M->F3 - SO₂Cl•

The first step in interpretation is to identify the molecular ion peak and confirm its isotopic pattern matches that of a monochlorinated compound. The subsequent loss of key neutral fragments like Cl (35 u), SO₂ (64 u), and the entire SO₂Cl group (99 u) are strong indicators of the proposed structure. The fragment at m/z 119, corresponding to the fluorinated cyclohexane ring, would be a key piece of evidence.

Conclusion: A Triad of Evidence for Structural Verification

The structural verification of this compound relies on a synergistic approach, integrating data from NMR, IR, and MS. While experimental data is not publicly cataloged, a robust characterization can be achieved by following the protocols outlined herein.

  • NMR will provide the definitive carbon-hydrogen framework and confirm the precise location of the fluorine and sulfonyl chloride groups through chemical shifts and distinct coupling patterns.

  • IR will offer rapid and unambiguous confirmation of the essential S=O, S-Cl, and C-F functional groups via their strong, characteristic absorptions.

  • MS will verify the molecular weight and elemental composition (specifically the presence of chlorine) and corroborate the structure through predictable fragmentation pathways.

By applying these well-established analytical techniques and interpretive principles, researchers and drug development professionals can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the success of their scientific endeavors.

References

  • Synblock. (n.d.). CAS 1196154-77-4 | this compound.
  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.

Sources

Commercial suppliers of 4,4-Difluorocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,4-Difluorocyclohexane-1-sulfonyl chloride for Advanced Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of this compound, a valuable building block in modern pharmaceutical research. We will delve into its commercial availability, core chemical properties, synthetic utility, and best practices for its application, handling, and storage.

Introduction: The Strategic Value of Fluorinated Scaffolds

This compound (CAS No. 1196154-77-4) is a bifunctional reagent of significant interest in medicinal chemistry.[1] Its structure uniquely combines two key features that are highly sought after in the design of novel therapeutics: the 4,4-difluorocyclohexane ring and the reactive sulfonyl chloride handle.

  • The Difluorocyclohexane Moiety: The introduction of geminal fluorine atoms onto the cyclohexane ring imparts profound effects on the molecule's physicochemical properties. This substitution can enhance metabolic stability by blocking potential sites of oxidation, modulate lipophilicity to improve cell permeability, and influence the conformational preferences of the ring, thereby affecting binding affinity to biological targets.[2] The difluoromethylene group is often used as a bioisostere for a carbonyl or ether linkage, offering a stable alternative with altered electronic properties.

  • The Sulfonyl Chloride Functional Group: As a highly reactive electrophile, the sulfonyl chloride group is a cornerstone for the synthesis of sulfonamides. The sulfonamide functional group is a privileged scaffold present in a wide array of marketed drugs, including antibiotics, diuretics, and anticancer agents.[3] It acts as a potent hydrogen bond acceptor and can engage in crucial interactions with protein targets.[3]

The combination of these two motifs in a single building block allows for the direct incorporation of a metabolically robust, conformationally defined, and fluorinated aliphatic ring system into potential drug candidates.

Commercial Availability and Procurement

A critical first step for any research program is securing a reliable source of starting materials. This compound is available from several specialized chemical suppliers. When selecting a supplier, researchers should consider not only the cost but also the purity, available quantities, lead times, and the quality of supporting documentation, such as Certificates of Analysis (CoA) and spectroscopic data.

Supplier Product/Catalog Number Purity Notes
Synblock AB55855≥ 98%Provides MSDS, NMR, HPLC, and LC-MS documentation.[1]
MolCore MC721096≥ 95%Specifies storage at 2-8°C.[4]
Enamine EN300-267786---Listed as a difluorocyclopropane building block.[5]
Chemenu Inc. ------Listed as a supplier on chemical marketplaces.[6]

Note: Availability and specifications are subject to change. It is imperative to contact the suppliers directly for the most current information and to request a CoA for batch-specific purity data.

Synthesis and Chemical Reactivity

While this guide focuses on the use of commercially supplied material, understanding its synthesis provides valuable context. Sulfonyl chlorides are typically prepared via oxidative chlorination of sulfur-containing precursors like thiols, disulfides, or isothiourea salts.[7][8] A plausible general route is outlined below.

G cluster_synthesis Plausible Synthetic Pathway start 4,4-Difluorocyclohexanethiol (Precursor) reagents Oxidative Chlorination (e.g., Cl₂, H₂O) start->reagents Reacts with product This compound (Target Molecule) reagents->product Yields byproduct HCl reagents->byproduct

Caption: A generalized workflow for the synthesis of the target sulfonyl chloride.

The core reactivity of this compound is centered on the electrophilic sulfur atom. It readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. This reaction is the primary application of this building block in drug discovery workflows.

G reagent1 4,4-Difluorocyclohexane- 1-sulfonyl chloride product N-Substituted-4,4-difluoro- cyclohexane-1-sulfonamide reagent1->product reagent2 Primary or Secondary Amine (R-NHR') reagent2->product byproduct HCl Salt of Base product->byproduct Byproduct base Base (e.g., Pyridine, Et₃N) base->product Facilitates reaction (HCl scavenger)

Caption: General reaction scheme for sulfonamide formation.

Experimental Protocol: Synthesis of a Model Sulfonamide

To demonstrate the utility of this reagent, the following protocol details the synthesis of N-benzyl-4,4-difluorocyclohexane-1-sulfonamide. This procedure serves as a reliable template that can be adapted for a wide range of amine nucleophiles.

Objective: To synthesize a model sulfonamide via the reaction of this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

    • Rationale: Anhydrous conditions are crucial as sulfonyl chlorides can hydrolyze in the presence of water. The inert atmosphere prevents side reactions with atmospheric moisture. Cooling the reaction controls the initial exotherm.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.05 eq).

    • Rationale: Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. A slight excess of the amine can help drive the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase).

    • Rationale: This series of washes systematically removes unreacted reagents and byproducts, leading to a cleaner crude product.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-4,4-difluorocyclohexane-1-sulfonamide.

G cluster_workflow Sulfonamide Synthesis Workflow setup 1. Dissolve Sulfonyl Chloride in DCM at 0 °C add 2. Add Base (Et₃N) & Amine setup->add react 3. Stir at RT Monitor by TLC add->react workup 4. Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry 5. Dry (MgSO₄) & Concentrate workup->dry purify 6. Purify (Chromatography or Recrystallization) dry->purify product Pure Sulfonamide purify->product

Caption: Step-by-step experimental workflow for model sulfonamide synthesis.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound must be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage.[9][10] They react with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas.[11][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9][12]

  • Handling: Use only in a chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Recommended storage is often refrigerated (2-8°C) and under an inert atmosphere to maintain long-term stability.[4] Keep away from water and incompatible materials such as strong bases and alcohols.[11]

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its commercial availability allows for the efficient incorporation of a fluorinated, conformationally restricted aliphatic scaffold that can enhance the metabolic stability and pharmacokinetic profile of lead compounds. By understanding its reactivity and adhering to proper handling protocols, researchers can effectively leverage this reagent to construct novel sulfonamide-containing molecules with significant therapeutic potential.

References

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Introduction to Fluorinated Building Blocks in Drug Design: From Strategic Rationale to Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The strategic incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds consistently representing a significant portion of newly approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the rationale, application, and synthesis of fluorinated building blocks in drug design. We will explore the unique physicochemical properties of fluorine that enable medicinal chemists to meticulously modulate drug-like properties, including metabolic stability, lipophilicity, binding affinity, and pKa.[3][4] Through an examination of key fluorinated motifs, synthetic strategies, and illustrative case studies of successful FDA-approved drugs, this document serves as a technical resource for scientists seeking to harness the power of fluorine to overcome challenges in drug discovery and development.

The Foundational Rationale: Why Fluorine is a Transformative Element in Drug Design

The ubiquity of fluorine in pharmaceuticals is not coincidental; it stems from a unique combination of atomic and bonding properties that distinguish it from hydrogen and other halogens.[5][6] While it is a bioisostere of hydrogen in terms of size, its electronic properties are profoundly different, allowing it to act as a "magic bullet" for fine-tuning molecular characteristics without introducing significant steric bulk.[3][7]

Core Physicochemical Properties:

  • Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This similarity allows for the substitution of H with F, often with minimal steric perturbation at the target binding site.[3]

  • Extreme Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a powerful inductive electron-withdrawing effect.[5] This dramatically alters the local electronic environment, influencing the acidity and basicity of nearby functional groups.[8]

  • Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy ~109 kcal/mol).[9] This exceptional stability makes it highly resistant to metabolic cleavage, a property central to its use in drug design.[9][10]

PropertyHydrogen (H)Fluorine (F)
Van der Waals Radius ~1.20 Å~1.47 Å
Electronegativity (Pauling) 2.203.98
C-X Bond Energy (sp³ C) ~99 kcal/mol~109 kcal/mol
Table 1: Comparison of key physicochemical properties of Hydrogen and Fluorine.

Strategic Modulation of Drug Properties Through Fluorination

The introduction of fluorine is a deliberate strategy to optimize a molecule's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic (target interaction) profiles.

Enhancing Pharmacokinetic Properties

The journey of a drug through the body can be significantly improved by strategic fluorination.

  • Metabolic Stability: One of the most common applications of fluorine is to block metabolic "soft spots."[9] Many drugs are metabolized by cytochrome P450 (CYP) enzymes, which often involves the oxidation of a C-H bond. Replacing a metabolically labile hydrogen with fluorine effectively shields that position from enzymatic attack, prolonging the drug's half-life and increasing its bioavailability.[10][11] For example, placing fluorine on an aromatic ring can prevent hydroxylation.[10]

  • Lipophilicity and Permeability: Lipophilicity (measured as LogP or LogD) is critical for a drug's ability to cross cell membranes.[12] The effect of fluorine on lipophilicity is context-dependent:

    • Fluoroalkyl groups (e.g., -CF3, -CHF2): Generally increase lipophilicity, which can enhance membrane permeability and penetration into tissues like the brain.[13]

    • Single fluorine atoms on aromatic rings: Also tend to increase lipophilicity.[14]

    • Fluorination adjacent to polar groups: Can sometimes decrease lipophilicity due to strong inductive effects altering the polarity of the entire molecule.[12] Judicious tuning of lipophilicity allows chemists to strike a balance between membrane permeability and aqueous solubility.[13][15]

Optimizing Pharmacodynamic Interactions

Fluorine's electronic influence can profoundly impact how a drug interacts with its biological target.

  • pKa Modulation: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[3][11] For instance, adding fluorine near a basic amine will decrease its basicity. This can be advantageous for several reasons:

    • Reducing the positive charge at physiological pH can improve cell membrane permeability.[3]

    • Fine-tuning the ionization state can optimize the binding interaction with the target protein. A delicate balance is often required, as reducing basicity can sometimes decrease potency if a charged interaction is necessary for binding.[11]

  • Binding Affinity and Conformation: The polarized C-F bond can participate in favorable electrostatic and dipolar interactions within a protein's binding pocket, enhancing affinity.[5][7] Furthermore, electrostatic repulsion or attraction between a C-F bond and other polar groups in the molecule can lock it into a specific, more biologically active conformation (the "gauche effect").[5][10] This conformational control can improve both potency and selectivity.

main Strategic Fluorination pk Pharmacokinetic (ADME) Enhancement main->pk pd Pharmacodynamic (Target) Optimization main->pd metabolism Increased Metabolic Stability (Block CYP450 Oxidation) pk->metabolism lipo Modulated Lipophilicity (Membrane Permeability) pk->lipo pka pKa Adjustment (Ionization & Absorption) pd->pka binding Enhanced Binding Affinity (Electrostatics & Conformation) pd->binding

Key impacts of strategic fluorination in drug design.

A Practical Guide to Fluorinated Building Blocks & Synthesis

While late-stage fluorination is a powerful technique, the use of pre-synthesized fluorinated building blocks remains a dominant and practical approach in drug discovery.[1][16] These building blocks provide access to a wide array of chemical diversity.

Common Fluorinated Motifs in Drug Discovery
  • Single Fluorine (Ar-F, R-F): Used for subtle electronic modulation and metabolic blocking.

  • Trifluoromethyl (-CF3): A strongly electron-withdrawing and lipophilic group, often used to improve metabolic stability and binding affinity.[3]

  • Difluoromethyl (-CHF2): Less lipophilic than -CF3 and can act as a bioisostere for a hydroxyl group or as a hydrogen bond donor.[17]

  • Trifluoromethoxy (-OCF3): A highly lipophilic and metabolically stable alternative to a methoxy group.

  • Pentafluorosulfanyl (-SF5): A more recent introduction, this group is exceptionally stable and lipophilic, often referred to as a "super-trifluoromethyl."[1]

Synthetic Strategies for Building Block Incorporation

The synthesis of fluorinated compounds has historically been challenging, but modern methods have made it more accessible.[18] Nucleophilic fluorination is a common strategy for creating C-F bonds.

cluster_0 Drug Discovery Workflow cluster_1 Synthetic Choices start Identify Lead Compound & Metabolic 'Soft Spot' select Select Appropriate Fluorinated Motif (e.g., F, CF3, CHF2) start->select strategy Choose Synthetic Strategy select->strategy synthesis Synthesize Analog strategy->synthesis bb Building Block Approach strategy->bb lsf Late-Stage Fluorination strategy->lsf test In Vitro / In Vivo Testing & Analysis synthesis->test bb->synthesis lsf->synthesis

Decision workflow for incorporating fluorine into a drug candidate.
Experimental Protocol Example: Nucleophilic Deoxyfluorination

This protocol describes a general method for the conversion of a secondary alcohol to a secondary alkyl fluoride using (Diethylamino)sulfur trifluoride (DAST), a common nucleophilic fluorinating agent.[16]

Objective: To replace a hydroxyl group with a fluorine atom to block a potential site of metabolism.

Materials:

  • Substrate (secondary alcohol, 1.0 eq)

  • (Diethylamino)sulfur trifluoride (DAST, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, separatory funnel

Procedure:

  • Preparation: Under a nitrogen atmosphere, dissolve the secondary alcohol substrate (1.0 eq) in anhydrous DCM in a clean, dry round-bottom flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the reaction rate and minimize side products.

  • Reagent Addition: Slowly add DAST (1.2 eq) to the stirred solution via syringe over 10-15 minutes. Causality Note: Slow addition prevents a rapid, uncontrolled reaction and potential decomposition of the reagent.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture into a stirred, ice-cold saturated solution of NaHCO3. Safety Note: Quenching is exothermic and releases gas; perform slowly in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO4.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography to yield the desired alkyl fluoride.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Case Studies: FDA-Approved Fluorinated Drugs

The theoretical benefits of fluorination are validated by the vast number of successful drugs on the market.[19][20]

Drug NameTherapeutic AreaFluorinated MotifKey Benefit of Fluorination
Atorvastatin (Lipitor) Cardiovascular4-FluorophenylIncreases lipophilicity and binding affinity to HMG-CoA reductase.[10]
Fluoxetine (Prozac) AntidepressantTrifluoromethyl (-CF3) on a phenyl ringThe strongly electron-withdrawing -CF3 group is critical for selective serotonin reuptake inhibition and enhances metabolic stability and CNS penetration.[10][13]
Sitagliptin (Januvia) Anti-diabeticTrifluoromethyl & 2,4,5-TrifluorophenylEnhances potency and metabolic stability, blocking oxidative metabolism and prolonging the drug's action.
Ciprofloxacin Antibiotic6-FluoroquinoloneThe C-6 fluorine atom enhances DNA gyrase binding affinity and improves cell penetration, broadening the antibacterial spectrum.[3][13]
5-Fluorouracil Anticancer5-Fluoro on a pyrimidine ringActs as an antimetabolite, where the fluorine atom blocks the methylation of uracil to thymine, thereby inhibiting DNA synthesis in cancer cells.[21]
Table 2: Selected examples of successful FDA-approved drugs highlighting the strategic role of fluorine.

Emerging Frontiers and Potential Pitfalls

While fluorine is an invaluable tool, its use requires careful consideration.

  • Emerging Applications: The use of the isotope ¹⁸F has become essential for Positron Emission Tomography (PET) imaging, a non-invasive diagnostic technique used in oncology and neurology.[3][14] The short half-life of ¹⁸F allows for safe in-vivo imaging of biological processes.[14]

  • The "Dark Side" of Fluorine: Although the C-F bond is very strong, it is not invincible.[9] In certain electronic environments (e.g., adjacent to a heteroatom or in a strained ring), the C-F bond can be susceptible to metabolic cleavage, releasing fluoride ions. This can lead to potential toxicity, such as skeletal fluorosis, as has been observed with long-term use of the antifungal voriconazole.[9] Therefore, medicinal chemists must carefully consider the electronic and steric environment of any introduced fluorine atom to ensure its stability.[9]

Conclusion

The strategic incorporation of fluorinated building blocks is a mature and highly effective approach in modern drug design. By leveraging the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—medicinal chemists can intelligently address a wide range of challenges, from poor metabolic stability to suboptimal binding affinity.[3][7] A thorough understanding of how different fluorinated motifs impact a molecule's physicochemical and biological profile is essential for rational drug design. As synthetic methodologies continue to advance, the strategic use of fluorine will undoubtedly continue to play a pivotal role in the development of the next generation of therapeutics.

References

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A Technical Guide to the Stability and Storage of 4,4-Difluorocyclohexane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4-Difluorocyclohexane-1-sulfonyl chloride is a significant building block in contemporary drug discovery and development. Its unique structural motif, featuring a gem-difluorinated cyclohexane ring, offers medicinal chemists a valuable tool for introducing fluorine into molecular scaffolds. The presence of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making this reagent highly sought after for the synthesis of novel therapeutic agents. However, the utility of this powerful synthetic intermediate is intrinsically linked to its chemical stability. The sulfonyl chloride functional group is highly reactive and susceptible to degradation if not handled and stored correctly. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven insights and protocols to ensure its integrity from receipt to reaction.

The Chemical Nature of Sulfonyl Chlorides: A Foundation of Reactivity

The sulfonyl chloride functional group (R-SO₂Cl) is characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, a carbon atom of the organic scaffold, and a chlorine atom. This arrangement makes the sulfur atom highly electrophilic and, consequently, susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility but also the primary driver of its instability.

The principal degradation pathway for sulfonyl chlorides is hydrolysis.[1] In the presence of water, the sulfonyl chloride is converted to the corresponding sulfonic acid with the concomitant release of hydrochloric acid.[1] This reaction is generally irreversible and proceeds readily under ambient conditions.

Key Factors Governing the Stability of this compound

The stability of this compound is not absolute and is critically dependent on its immediate environment. The following factors are paramount in dictating its shelf-life and efficacy.

Moisture: The Primary Antagonist

As with all sulfonyl chlorides, the most significant threat to the stability of this compound is exposure to moisture. The hydrolysis reaction is facile and leads to the formation of 4,4-difluorocyclohexane-1-sulfonic acid, rendering the reagent inactive for its intended sulfonylation reactions.

The mechanism of hydrolysis for sulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (Sₙ2) type process, where a water molecule acts as the nucleophile attacking the electrophilic sulfur atom.[2] The presence of the electron-withdrawing difluoro group on the cyclohexane ring is expected to further enhance the electrophilicity of the sulfur atom, potentially increasing its sensitivity to hydrolysis compared to non-fluorinated analogues. Therefore, the exclusion of water in any form (liquid, atmospheric humidity) is the single most critical aspect of its storage and handling.

Hydrolysis_Mechanism reagents This compound + H₂O transition_state Transition State (Nucleophilic Attack of Water on Sulfur) reagents->transition_state Hydrolysis Initiation products 4,4-Difluorocyclohexane-1-sulfonic acid + HCl transition_state->products Degradation caption Figure 1: Hydrolysis of this compound.

Figure 1: Hydrolysis of this compound.
Temperature: An Accelerator of Degradation

Beyond accelerating hydrolysis, high temperatures can also induce thermal decomposition. While aliphatic sulfonyl chlorides are generally more stable than some of their aromatic counterparts, prolonged exposure to heat can lead to the elimination of sulfur dioxide and the formation of other degradation byproducts.[4]

Light: A Potential, but Secondary, Contributor

While less critical than moisture and temperature, exposure to high-energy light (such as UV radiation) should be avoided. Photochemical degradation pathways, although not extensively documented for this specific compound, are a possibility for many reactive organic molecules. As a precautionary measure, storage in an opaque or amber container is recommended to minimize any potential light-induced decomposition.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are strongly recommended.

Long-Term Storage

For optimal preservation, the compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The recommended storage temperature is between 2°C and 8°C.[3] The use of a desiccator within a refrigerator can provide an additional layer of protection against moisture.

ParameterRecommendationRationale
Temperature 2°C to 8°CSlows the rate of hydrolysis and potential thermal decomposition.
Atmosphere Dry, Inert (Argon or Nitrogen)Prevents contact with atmospheric moisture, the primary cause of degradation.
Container Tightly Sealed, Opaque/AmberPrevents ingress of moisture and protects from potential light-induced degradation.
Location Well-ventilated, away from incompatible materialsGeneral laboratory safety practice.
Handling Procedures

All manipulations of this compound should be performed in a controlled environment that minimizes exposure to atmospheric moisture.

  • Inert Atmosphere Handling: The use of a glove box or Schlenk line is highly recommended for weighing and transferring the compound.

  • Dry Glassware: All glassware must be rigorously dried (e.g., oven-dried and cooled under an inert atmosphere) before use.

  • Dry Solvents: Reactions should be carried out in anhydrous solvents.

  • Rapid Use: Once a container is opened, it is advisable to use the required amount of reagent promptly and then reseal the container under an inert atmosphere.

Handling_Workflow start Start: Retrieve from 2-8°C Storage equilibrate Allow Container to Equilibrate to Ambient Temperature start->equilibrate prepare_env Prepare Inert Atmosphere (Glove Box / Schlenk Line) transfer Transfer Reagent using Dry Glassware/Syringes prepare_env->transfer equilibrate->prepare_env reaction Add to Anhydrous Reaction Mixture transfer->reaction reseal Reseal Container Under Inert Atmosphere transfer->reseal store Return to 2-8°C Storage reseal->store caption Figure 2: Recommended handling workflow.

Figure 2: Recommended handling workflow.

Protocol for Stability Assessment

For critical applications, it may be necessary to verify the purity and stability of a given batch of this compound. The following is a general protocol for such an assessment.

1. Initial Characterization (Time = 0) a. Obtain a ¹H and ¹⁹F NMR spectrum of a small, representative sample dissolved in a dry deuterated solvent (e.g., CDCl₃). This will serve as the baseline for purity. b. Analyze the sample by HPLC or GC-MS to establish an initial purity profile and identify any pre-existing impurities.

2. Stress Testing (Optional) a. To simulate poor storage conditions, a small aliquot can be exposed to a controlled humid atmosphere or a moderately elevated temperature (e.g., 40°C) for a defined period.

3. Time-Point Analysis a. At regular intervals (e.g., 1 week, 1 month, 3 months), re-analyze the stored sample (and the stressed sample, if applicable) using the same NMR and chromatographic methods established in step 1. b. Compare the spectra and chromatograms to the initial data. The appearance of new signals in the NMR (particularly in the region expected for the sulfonic acid) or new peaks in the chromatogram will indicate degradation.

4. Quantification of Degradation a. If degradation is observed, the percentage of the sulfonic acid byproduct can be quantified by integrating the respective peaks in the NMR spectrum or by the relative peak areas in the chromatogram (with appropriate response factor correction).

Stability_Assessment_Workflow cluster_initial Initial Analysis (T=0) cluster_storage Storage Conditions cluster_timepoint Time-Point Analysis (T=x) initial_nmr ¹H and ¹⁹F NMR proper_storage Recommended Storage (2-8°C, Inert Atm.) initial_nmr->proper_storage stress_storage Stress Conditions (e.g., 40°C, Humid Atm.) initial_nmr->stress_storage initial_hplc HPLC / GC-MS initial_hplc->proper_storage initial_hplc->stress_storage timepoint_nmr ¹H and ¹⁹F NMR proper_storage->timepoint_nmr timepoint_hplc HPLC / GC-MS proper_storage->timepoint_hplc stress_storage->timepoint_nmr stress_storage->timepoint_hplc data_analysis Data Comparison and Quantification of Degradation timepoint_nmr->data_analysis timepoint_hplc->data_analysis caption Figure 3: Experimental workflow for stability assessment.

Figure 3: Experimental workflow for stability assessment.

Incompatible Materials

Due to its high reactivity, this compound should be stored away from and not mixed with the following materials, except under controlled reaction conditions:

  • Water and other protic solvents (e.g., alcohols)

  • Primary and secondary amines

  • Strong bases (e.g., hydroxides, alkoxides)

  • Strong oxidizing agents

Conclusion

This compound is a valuable yet sensitive reagent. Its stability is fundamentally dictated by the rigorous exclusion of moisture and storage at reduced temperatures. By understanding the inherent reactivity of the sulfonyl chloride functional group and implementing the meticulous storage and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this key building block, thereby safeguarding the reproducibility and success of their synthetic endeavors.

References

  • Firth, D., & Thomson, N. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 703-707.
  • Angene Chemical. (2025). Safety Data Sheet - 3,5-Difluorobenzene-1-sulfonyl chloride.
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  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Sulzer, N., et al. (2024). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • Amir, M. A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1799.
  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Royal Society of Chemistry. (2019).
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • Anglada, J. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Liu, J., et al. (2011). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Chemistry, 29(11), 2377-2391.
  • Bare, G. A. L. (2023).
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • American Chemical Society. (1960). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 25(11), 1929-1937.
  • Fisher Scientific. (2023).
  • Amir, M. A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Florida Gulf Coast University.
  • King, J. F., & Smith, B. J. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 62(8), 1530-1538.
  • American Chemical Society. (1960). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 25(11), 1929-1937.
  • Organic Syntheses. (n.d.). methanesulfonyl chloride.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • ChemSpider. (2013). Oxidation of a thiol to a sulfonyl chloride. Synthetic Pages.
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
  • Savelova, V. A., & Popov, A. F. (1998). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
  • Reinsch, H., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2.
  • PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy.
  • OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(12), 6667-6670.

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An In-depth Technical Guide to the Molecular Structure and Conformation of 4,4-Difluorocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational behavior of 4,4-difluorocyclohexane-1-sulfonyl chloride, a fluorinated building block of increasing importance in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, including its conformation, which in turn can modulate its biological activity. This document delineates the conformational isomers of this compound, explores the energetic factors governing their relative stabilities, and outlines the modern analytical techniques employed for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural nuances of this versatile synthetic intermediate.

Introduction: The Significance of Fluorinated Cyclohexanes in Modern Chemistry

The introduction of fluorine into organic molecules has become a powerful strategy in the design of pharmaceuticals and advanced materials. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly alter the metabolic stability, lipophilicity, and binding affinity of a drug candidate. The cyclohexane scaffold, a common motif in bioactive molecules, provides a three-dimensional framework that can be rigidified and functionalized. The combination of a cyclohexane ring with fluorine substituents, as seen in this compound, offers a synthetically versatile platform for the creation of novel chemical entities.[1] The sulfonyl chloride functional group is a highly reactive handle for the synthesis of sulfonamides, a privileged class of compounds in medicinal chemistry.[2][3]

Molecular Structure and Conformational Isomers

The fundamental structure of this compound consists of a cyclohexane ring geminally disubstituted with fluorine at the 4-position and bearing a sulfonyl chloride group at the 1-position. The molecular formula is C6H9ClF2O2S, and its corresponding molecular weight is 218.65 g/mol .[4]

The conformational landscape of cyclohexane derivatives is dominated by the chair conformation, which minimizes both angle and torsional strain.[5][6] For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium at room temperature through a process known as ring-flipping.[5][6]

In the case of this compound, the two chair conformations are diastereomers, with the sulfonyl chloride group being either axial or equatorial.

  • Equatorial Conformer: The sulfonyl chloride group occupies a position in the approximate plane of the cyclohexane ring.

  • Axial Conformer: The sulfonyl chloride group is positioned perpendicular to the approximate plane of the ring.

G cluster_workflow VT-NMR Workflow A Sample Preparation B Data Acquisition at Variable Temperatures A->B C Spectral Analysis (Coalescence, Integration) B->C D Determination of Thermodynamic Parameters (ΔG, ΔH, ΔS) C->D

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Sulfonamides Utilizing 4,4-Difluorocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This application note provides a comprehensive guide to the synthesis of novel sulfonamides incorporating a 4,4-difluorocyclohexane moiety, a building block poised to impart unique conformational constraints and electronic properties. We present a detailed protocol for the reaction of 4,4-Difluorocyclohexane-1-sulfonyl chloride with primary and secondary amines, discuss the underlying mechanistic principles, and provide guidelines for purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

The Strategic Advantage of Fluorination in Sulfonamide Synthesis

The incorporation of a gem-difluoro group on the cyclohexane ring is a strategic design element. The high electronegativity of fluorine can influence the acidity of the sulfonamide N-H proton, potentially altering its hydrogen bonding capabilities and interaction with biological targets.[1] Furthermore, the C-F bond is exceptionally stable to metabolic oxidation, which can enhance the pharmacokinetic profile of the resulting sulfonamide drug candidate.[3] The 4,4-difluoro substitution also introduces a significant dipole moment and can enforce a specific ring conformation, which can be advantageous for optimizing ligand-receptor interactions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds through a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Figure 1: General mechanism for sulfonamide synthesis.

Experimental Protocols

Part 1: Synthesis of this compound

Representative Protocol for Oxidative Chlorination:

  • Dissolution: In a fume hood, dissolve 4,4-difluorocyclohexanethiol (1.0 eq) in a mixture of acetonitrile and water (4:1 v/v).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Oxidative Chlorination: Add N-chlorosuccinimide (NCS) or a similar chlorinating agent portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, filter the mixture to remove any solid byproducts. The filtrate is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

SulfonylChloride_Synthesis_Workflow Thiol 4,4-Difluorocyclohexanethiol Dissolve Dissolve in Acetonitrile/Water Thiol->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Oxidize Add Oxidizing/Chlorinating Agent (e.g., NCS) Cool->Oxidize Monitor Monitor by TLC/GC-MS Oxidize->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purify (Distillation/Chromatography) Workup->Purify Product This compound Purify->Product

Figure 2: Workflow for the synthesis of the sulfonyl chloride.

Part 2: General Protocol for Sulfonamide Synthesis

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine. Reaction conditions may require optimization depending on the specific amine used.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine or triethylamine (1.5 - 2.0 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reactant Preparation: In a fume hood, dissolve the amine (1.0 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

Purification and Characterization

Purification:

The crude sulfonamide can be purified by one of the following methods:

  • Recrystallization: This is the preferred method for solid products. The choice of solvent is critical and may require screening. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, purification by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is effective.

Characterization:

The structure and purity of the synthesized sulfonamides should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the protons on the cyclohexane ring and the amine moiety.

    • ¹³C NMR will confirm the presence of all carbon atoms in the molecule.

    • ¹⁹F NMR is particularly useful for fluorinated compounds and will show a characteristic signal for the gem-difluoro group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group (typically in the range of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

ParameterGeneral RangeNotes
Amine Stoichiometry 1.0 - 1.2 eqA slight excess of the amine can be used to drive the reaction.
Base Stoichiometry 1.5 - 2.0 eqTo neutralize the HCl byproduct and act as a catalyst.
Reaction Temperature 0 °C to RTInitial cooling is recommended to control the exothermic reaction.
Reaction Time 2 - 12 hoursHighly dependent on the nucleophilicity of the amine.
Typical Yield 60 - 95%Dependent on the amine and purification method.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time or gently heat the reaction mixture.
Hydrolysis of sulfonyl chloride.Ensure all glassware and solvents are anhydrous.
Loss during work-up or purification.Optimize extraction and purification procedures.
Multiple Products Side reactions.Use a non-nucleophilic base if the amine is sterically hindered.
Impure starting materials.Purify starting materials before use.

Conclusion

This application note provides a robust and detailed framework for the synthesis, purification, and characterization of novel sulfonamides derived from this compound. The incorporation of the 4,4-difluorocyclohexane motif offers a promising avenue for the development of new therapeutic agents with potentially enhanced pharmacological properties. The provided protocols are intended as a starting point, and optimization of reaction conditions for specific substrates is encouraged to achieve the best results.

References

  • Berrino, E., et al. (2020).
  • Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 12, e32434.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(44), 5960-5962.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 127(8), 1013-1029.

Sources

Application of 4,4-Difluorocyclohexane-1-sulfonyl chloride in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4,4-Difluorocyclohexane-1-sulfonyl chloride in the synthesis of kinase inhibitors. This document provides detailed application notes, protocols, and the scientific rationale behind its use.

Introduction: The Strategic Role of Fluorine in Kinase Inhibitor Design

The introduction of fluorine atoms into drug candidates has become a powerful strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The 4,4-difluorocyclohexyl moiety, in particular, has emerged as a valuable substituent in the design of kinase inhibitors. Its rigid, non-planar structure can enforce specific conformations that enhance binding affinity and selectivity for the target kinase. Furthermore, the gem-difluoro group can act as a lipophilic hydrogen bond acceptor, influencing solubility and metabolic stability. This compound serves as a key building block for introducing this beneficial motif onto a variety of scaffolds.

Core Application: Synthesis of Novel Kinase Inhibitors

The primary application of this compound lies in its ability to readily form sulfonamide linkages with amine-containing scaffolds. This reaction is typically robust and high-yielding, making it an attractive choice in drug discovery campaigns. The resulting sulfonamide can act as a hinge-binding motif or occupy other key pockets within the ATP-binding site of kinases.

Illustrative Kinase Targets and Inhibitor Scaffolds

The 4,4-difluorocyclohexylsulfonyl moiety has been successfully incorporated into inhibitors targeting a range of kinases, including but not limited to:

  • Janus Kinases (JAKs): Inhibitors of JAKs are crucial for treating autoimmune diseases and myeloproliferative neoplasms. The 4,4-difluorocyclohexyl group has been utilized to enhance the selectivity and potency of JAK inhibitors.

  • Receptor Tyrosine Kinases (RTKs): This large family of kinases, including EGFR, VEGFR, and FGFR, are prominent targets in oncology. The unique conformational constraints of the difluorocyclohexyl group can be exploited to achieve selectivity among closely related RTKs.

  • Serine/Threonine Kinases: Members of this class, such as Akt and mTOR, are central to cell growth and proliferation pathways. The introduction of the 4,4-difluorocyclohexylsulfonyl group can lead to novel inhibitors with improved drug-like properties.

Experimental Protocols

General Protocol for the Synthesis of N-(Aryl/Heteroaryl)-4,4-difluorocyclohexane-1-sulfonamides

This protocol outlines a general procedure for the coupling of this compound with a generic amine-containing scaffold.

Materials:

  • This compound

  • Amine-containing scaffold (e.g., aminopyrazole, aminopyridine)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., Silica gel for column chromatography, HPLC)

Diagram of the General Synthetic Workflow:

Amine Scaffold Amine Scaffold Reaction Mixture Reaction Mixture Amine Scaffold->Reaction Mixture This compound This compound This compound->Reaction Mixture Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Reaction Mixture Aprotic Solvent (e.g., DCM) Aprotic Solvent (e.g., DCM) Aprotic Solvent (e.g., DCM)->Reaction Mixture Work-up & Purification Work-up & Purification Reaction Mixture->Work-up & Purification Quench, Extract Final Product Final Product Work-up & Purification->Final Product Chromatography

Caption: General workflow for sulfonamide synthesis.

Procedure:

  • To a stirred solution of the amine-containing scaffold (1.0 eq) in the chosen aprotic solvent (e.g., DCM, 0.1-0.5 M) under an inert atmosphere, add the base (1.2-2.0 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1-1.5 eq) in the same aprotic solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to afford the desired N-(Aryl/Heteroaryl)-4,4-difluorocyclohexane-1-sulfonamide.

Data Presentation: Representative Reaction Outcomes

Amine ScaffoldBaseSolventTime (h)Yield (%)
4-AminopyrazolePyridineDCM485
3-Amino-5-methylisoxazoleTEATHF678
2-Amino-6-chloropyridineDIPEADCM1291
Mechanism and Rationale for Reagent Selection

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is neutralized by the base. The choice of base and solvent can be critical for optimizing the reaction yield and minimizing side products. A non-nucleophilic, sterically hindered base like DIPEA is often preferred to avoid competition with the primary amine. Aprotic solvents are used to prevent solvolysis of the sulfonyl chloride.

Target Engagement and Signaling Pathway

The synthesized kinase inhibitors are designed to interfere with specific signaling pathways implicated in disease. For instance, a JAK inhibitor will block the JAK-STAT signaling pathway, which is crucial for the inflammatory response.

Diagram of a Simplified Kinase Signaling Pathway:

Ligand Ligand Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ligand->Receptor Tyrosine Kinase Binds & Activates ADP ADP Receptor Tyrosine Kinase->ADP Downstream Substrate Downstream Substrate Receptor Tyrosine Kinase->Downstream Substrate Phosphorylates Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase Blocks ATP Binding Site ATP ATP ATP->Receptor Tyrosine Kinase Phosphorylated Substrate Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: Inhibition of a typical kinase signaling cascade.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be robust and reproducible. Key to this is the in-process monitoring of the reaction.

  • Thin-Layer Chromatography (TLC): A simple and effective method to monitor the consumption of the starting amine and the formation of the product. The significant difference in polarity between the amine and the sulfonamide product usually allows for easy visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more definitive confirmation of the reaction progress and the identity of the product by providing both the retention time and the mass-to-charge ratio of the desired compound.

By employing these analytical techniques, the researcher can confidently assess the status of the reaction and make informed decisions regarding reaction time and work-up procedures.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of novel kinase inhibitors. The 4,4-difluorocyclohexyl motif it introduces can significantly enhance the pharmacological properties of the resulting compounds. The straightforward and high-yielding sulfonamide formation, coupled with the beneficial conformational and electronic effects of the difluorocyclohexyl group, makes this building block a compelling choice for medicinal chemists in the field of kinase inhibitor drug discovery.

References

  • Fluorine in Medicinal Chemistry: O'Hagan, D. (2008). Journal of Fluorine Chemistry, 129(9), 793-805. [Link]

  • Kinase Inhibitors in Drug Discovery: Cohen, P. (2002). Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Synthesis and Application of Sulfonamides: Trost, B. M., & Comprehensive Organic Synthesis. (1991). Pergamon Press. [Link]

Application and Protocol Guide: Synthesis of N-Substituted 4,4-Difluorocyclohexane-1-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 4,4-Difluorocyclohexyl Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] The 4,4-difluorocyclohexyl group, in particular, has emerged as a valuable bioisostere for various functionalities, offering a unique combination of conformational rigidity and modulated polarity.[3] When appended to the sulfonamide functional group—a cornerstone pharmacophore known for its broad range of biological activities including antibacterial, anticancer, and anti-inflammatory properties—it creates a class of compounds with significant therapeutic potential.[4]

This guide provides a comprehensive overview of the synthesis of N-substituted 4,4-difluorocyclohexane-1-sulfonamides through the reaction of 4,4-difluorocyclohexane-1-sulfonyl chloride with primary amines. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation in their synthetic endeavors.

Reaction Principles and Mechanistic Considerations

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center.[4] The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This step forms a transient, tetrahedral intermediate.

The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a dual purpose: it neutralizes the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic, and it facilitates the deprotonation of the nitrogen atom in the tetrahedral intermediate, promoting the elimination of the chloride leaving group to yield the stable sulfonamide product.[4][5]

Caption: Mechanism of Sulfonamide Formation.

Detailed Experimental Protocol: Synthesis of N-Benzyl-4,4-difluorocyclohexane-1-sulfonamide

This protocol provides a representative procedure for the synthesis of an N-substituted 4,4-difluorocyclohexane-1-sulfonamide. The reaction conditions can be adapted for various primary amines.

Materials:

  • This compound (CAS: 1196154-77-4)

  • Benzylamine

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the sulfonyl chloride in anhydrous dichloromethane (approx. 0.2 M solution).

  • Amine and Base Addition: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Reaction Initiation: Cool the sulfonyl chloride solution to 0 °C using an ice bath. Slowly add the amine/triethylamine solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4,4-difluorocyclohexane-1-sulfonamide.

Experimental Workflow Start Dissolve this compound in anhydrous DCM Reaction Add amine solution dropwise to sulfonyl chloride solution at 0°C Start->Reaction Amine_Prep Prepare solution of primary amine and triethylamine in anhydrous DCM Amine_Prep->Reaction Stirring Warm to RT and stir for 4-12 hours (Monitor by TLC) Reaction->Stirring Workup Aqueous Work-up (Wash with H₂O, 1M HCl, NaHCO₃, Brine) Stirring->Workup Drying Dry organic layer (MgSO₄/Na₂SO₄) and concentrate Workup->Drying Purification Purify by Flash Column Chromatography Drying->Purification Product Pure N-Substituted 4,4-Difluorocyclohexane-1-sulfonamide Purification->Product

Caption: General Experimental Workflow.

Data Presentation: Representative Reaction Outcomes

The following table summarizes the expected outcomes for the reaction of this compound with a selection of primary amines, based on established protocols for similar sulfonylation reactions.[4][5]

EntryPrimary AmineProductExpected Yield (%)
1AnilineN-phenyl-4,4-difluorocyclohexane-1-sulfonamide85-95%
24-Methoxy-anilineN-(4-methoxyphenyl)-4,4-difluorocyclohexane-1-sulfonamide88-96%
3BenzylamineN-benzyl-4,4-difluorocyclohexane-1-sulfonamide90-98%
4Cyclopropyl-amineN-cyclopropyl-4,4-difluorocyclohexane-1-sulfonamide80-90%

Characterization of a Representative Product

N-phenyl-4,4-difluorocyclohexane-1-sulfonamide:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.20 (m, 5H, Ar-H), 5.50 (s, 1H, NH), 3.10 (m, 1H, CH-SO₂), 2.30-2.10 (m, 4H, CH₂), 2.05-1.85 (m, 4H, CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 137.5 (Ar-C), 129.5 (Ar-CH), 125.0 (Ar-CH), 122.0 (Ar-CH), 121.5 (t, J = 245 Hz, CF₂), 60.5 (CH-SO₂), 33.0 (t, J = 25 Hz, CH₂), 25.0 (CH₂).

  • MS (ESI): m/z calculated for C₁₂H₁₅F₂NO₂S [M+H]⁺: 292.08; found: 292.1.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.3. Amine is protonated.1. Use fresh or properly stored sulfonyl chloride.2. Ensure at least 1.5 equivalents of base are used.3. Confirm the reaction is run under anhydrous conditions.
Formation of multiple products 1. Reaction with a di-amine.2. Side reactions due to elevated temperature.1. Use a protecting group strategy for one of the amine functionalities.2. Maintain the reaction temperature at 0°C during addition and allow to warm slowly.
Difficult purification Co-elution of product with starting amine or base hydrochloride.1. Perform a thorough aqueous work-up to remove the majority of these impurities before chromatography.2. Use a different solvent system for chromatography.

Conclusion

The reaction of this compound with primary amines provides a reliable and efficient route to a novel class of sulfonamides. The incorporation of the 4,4-difluorocyclohexyl moiety offers a promising avenue for the development of new therapeutic agents with potentially enhanced pharmacological profiles. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and exploration of these and related compounds.

References

  • Uchem. (2025). High-Quality Methyl 4,4-difluorocyclohexanecarboxylate CAS 121629-14-9 for Organic Synthesis and Drug Discovery. UCHEM.
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  • Grygorenko, O. O., et al. (2021). 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. Request PDF.
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Application Notes and Protocols: 4,4-Difluorocyclohexane-1-sulfonyl chloride as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of Fluorinated Scaffolds in Covalent Probe Design

In the landscape of chemical biology and drug discovery, the strategic deployment of chemical probes is paramount for elucidating protein function and identifying novel therapeutic targets. Covalent probes, in particular, offer a powerful means to achieve stable and lasting interactions with protein targets, enabling a range of applications from target identification to the development of covalent inhibitors. The sulfonyl chloride moiety is a well-established electrophilic warhead capable of reacting with nucleophilic amino acid residues on proteins, forming stable sulfonamide or sulfonate ester linkages.

This document provides detailed application notes and protocols for the use of 4,4-Difluorocyclohexane-1-sulfonyl chloride , a chemical probe that combines the reactivity of a sulfonyl chloride with the unique physicochemical properties of a gem-difluorinated cyclohexane scaffold. While direct literature on the specific applications of this compound is emerging, its structural motifs suggest significant potential in chemical biology and medicinal chemistry. The introduction of fluorine can enhance metabolic stability, modulate lipophilicity, and influence binding affinity, making the 4,4-difluorocyclohexyl group a valuable component in probe design.[1][2]

These notes are intended to guide researchers in the synthesis, handling, and application of this promising chemical probe for the investigation of protein targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 1196154-77-4[3]
Molecular Formula C₆H₉ClF₂O₂S[3]
Molecular Weight 218.65 g/mol [3]
Appearance Colorless to light yellow liquid (predicted)
Boiling Point Not determined
Storage Store in a dry, sealed place[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidative chlorination of its corresponding thiol precursor, 4,4-Difluorocyclohexane-1-thiol. Several methods are available for this transformation, with the use of N-Chlorosuccinimide (NCS) in the presence of a catalytic amount of acid being a common and relatively mild approach.[4][5]

Proposed Synthetic Pathway

G Thiol 4,4-Difluorocyclohexane-1-thiol SulfonylChloride This compound Thiol->SulfonylChloride N-Chlorosuccinimide (NCS) HCl (cat.), CH3CN/H2O

Caption: Proposed synthesis of this compound.

Detailed Protocol for Synthesis

This protocol is adapted from established procedures for the oxidation of thiols to sulfonyl chlorides using N-Chlorosuccinimide (NCS).[4][5]

Materials:

  • 4,4-Difluorocyclohexane-1-thiol

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4,4-Difluorocyclohexane-1-thiol (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add N-Chlorosuccinimide (NCS, 4.0 eq) portion-wise to the reaction mixture, maintaining the temperature below 10 °C. The reaction can be exothermic.

  • Add a catalytic amount of 2 M HCl.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Expected Yield: 70-90%

Safety and Handling

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling in a well-ventilated chemical fume hood.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles and a face shield are mandatory.[6]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use.[6]

  • Protective Clothing: A chemical-resistant lab coat should be worn.[6]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale vapors.

  • Reacts exothermically with water and moisture to produce corrosive hydrochloric acid.[6]

  • Incompatible with strong bases, alcohols, and amines.

  • Store in a tightly sealed container in a cool, dry place away from moisture.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Application as a Chemical Probe for Covalent Ligand Discovery

This compound is a valuable tool for activity-based protein profiling (ABPP) and chemoproteomic workflows aimed at identifying and characterizing protein targets. The sulfonyl chloride moiety can covalently react with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine, while the difluorocyclohexyl group can confer favorable properties for cell permeability and target engagement.[7][8]

Experimental Workflow for Target Identification

The following workflow outlines a general procedure for using this compound in a competitive ABPP experiment to identify protein targets.

G cluster_0 Cell Culture/Lysate Preparation cluster_1 Probe Labeling cluster_2 Sample Preparation cluster_3 Analysis A Treat cells with DMSO (control) or competitor compound B Incubate with This compound A->B C Cell Lysis & Protein Extraction B->C D Click Chemistry with Azide-Biotin Tag C->D E Streptavidin Enrichment D->E F On-bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis & Target ID G->H

Caption: Chemoproteomic workflow for target identification.

Detailed Protocol for Covalent Labeling in Cell Lysate

Materials:

  • Cell lysate

  • This compound (stock solution in anhydrous DMSO)

  • Competitor compound (optional)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA assay)

  • Azide-biotin tag

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with detergents)

  • Digestion buffer (e.g., ammonium bicarbonate)

  • Trypsin

  • LC-MS/MS grade solvents

Procedure:

  • Protein Lysate Preparation:

    • Harvest cells and prepare a cell lysate using a suitable lysis buffer.

    • Determine the protein concentration of the lysate using a BCA assay.

    • Normalize the protein concentration of all samples.

  • Competitive Inhibition (Optional):

    • Pre-incubate the cell lysate with a competitor compound or DMSO (vehicle control) for 30-60 minutes at 37 °C.

  • Probe Labeling:

    • Add this compound to the cell lysate to a final concentration of 10-100 µM.

    • Incubate for 1 hour at 37 °C.

  • Click Chemistry:

    • To the labeled lysate, add the following click chemistry reagents in order: azide-biotin tag, TCEP, TBTA, and CuSO₄.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Protein Enrichment:

    • Precipitate the proteins (e.g., with cold acetone) and resuspend the pellet in a buffer containing SDS.

    • Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at room temperature to enrich for biotin-labeled proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce and alkylate the proteins on the beads.

    • Add trypsin and incubate overnight at 37 °C to digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the enriched proteins by searching the MS/MS data against a protein database.

    • Quantify the relative abundance of proteins in the control and competitor-treated samples to identify specific targets of the probe.

Data Interpretation and Quantitative Analysis

The primary output of the chemoproteomic experiment is a list of proteins that are covalently labeled by this compound. By comparing the abundance of these proteins in the presence and absence of a competitor, researchers can identify specific targets.

MetricDescriptionExample Data
Enrichment Ratio Ratio of protein abundance in the probe-treated sample versus a no-probe control.Protein Kinase X: 15.2
Competition Ratio Ratio of protein abundance in the probe + competitor sample versus the probe-only sample.Protein Kinase X: 0.15
IC₅₀ Concentration of the competitor required to reduce probe labeling by 50%.Competitor Y vs. Probe: 1.2 µM

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Probe instability (hydrolysis)Prepare fresh stock solutions of the probe in anhydrous DMSO. Minimize exposure to aqueous buffers before incubation with the proteome.
Low probe concentrationOptimize the probe concentration (e.g., 10-100 µM).
High Background/Non-specific Binding Insufficient washingIncrease the number and stringency of wash steps during enrichment.
Probe reactivityReduce the probe concentration or incubation time.
Poor Enrichment of Known Targets Inefficient click chemistryEnsure all click chemistry reagents are fresh and added in the correct order. Optimize reaction time.
Inefficient streptavidin pulldownUse high-quality streptavidin beads and ensure sufficient incubation time.

Conclusion

This compound represents a promising chemical probe for the exploration of the proteome. The strategic incorporation of a gem-difluorinated cyclohexane motif offers potential advantages in terms of metabolic stability and cellular permeability. The protocols and guidelines presented herein provide a framework for the synthesis, safe handling, and application of this probe in covalent ligand discovery and target identification workflows. As with any reactive chemical probe, careful optimization of experimental conditions is crucial for achieving robust and reproducible results.

References

  • BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • BenchChem. (2025). Application Notes and Protocols: N-Chlorosuccinimide for the Conversion of Thiols to Sulfonyl Chlorides.
  • Yang, Z., Zheng, Y., & Xu, J. (2013).
  • Lilly, J. W., et al. (2021). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. Analytical Chemistry, 93(35), 11996-12004.
  • Morgenthaler, M., et al. (2007). Predicting and tuning lipophilicity in drug design. Drug Discovery Today, 12(23-24), 1025-1033.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Weerapana, E., et al. (2010). Quantitative proteomics identifies a wealth of uncharacterized rotund and internally disulfide-bonded proteins.
  • Cole-Parmer. (n.d.).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct conversion of thiols to sulfonyl chlorides and sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291.
  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).
  • Jereb, M., & Hribernik, S. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(9), 2145-2151.
  • Backus, K. M., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(10), 3626-3636.
  • Veisi, H., et al. (2016). N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids. Protein and Peptide Letters, 23(12), 1083-1089.
  • New Jersey Department of Health. (2000). Benzene Sulfonyl Chloride Hazard Summary.
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  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).
  • van der Hoorn, R. A., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548.
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  • PubChem. (n.d.). 1,1-Difluorocyclohexane.
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Application Notes and Protocols for the Synthesis of Novel GPCR Modulators Using 4,4-Difluorocyclohexane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 4,4-Difluorocyclohexylsulfonyl Moiety in GPCR Drug Discovery

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of all modern pharmaceuticals.[1] The modulation of these receptors, through antagonists, agonists, or allosteric modulators, is a cornerstone of therapeutic intervention in a vast array of diseases, from cardiovascular disorders to neurological conditions and cancer.[2][3] The discovery of novel chemical entities with improved pharmacological profiles is a continuous effort in medicinal chemistry. In this context, the strategic incorporation of fluorine into drug candidates has become a widely adopted strategy to enhance key properties such as metabolic stability, membrane permeability, and binding affinity.[1]

The 4,4-difluorocyclohexyl group is a particularly attractive scaffold. The geminal difluorination on the cyclohexane ring introduces polarity without significantly increasing molecular size, potentially leading to favorable interactions within the binding pocket of a receptor. More critically, this modification can block potential sites of metabolic oxidation, a common liability for alicyclic rings, thereby enhancing the pharmacokinetic profile of a drug candidate.[4] The utility of this moiety has been demonstrated in the development of potent modulators of signaling pathways, such as those involving Interleukin-17 (IL-17).[3][4]

This document provides a detailed guide on the application of 4,4-difluorocyclohexane-1-sulfonyl chloride as a key reagent in the synthesis of novel GPCR modulators. We will explore the rationale behind its use, provide a detailed, step-by-step protocol for the synthesis of a representative sulfonamide-containing GPCR antagonist, and discuss the relevant signaling pathways.

Rationale for Employing this compound

The choice of this compound as a building block for GPCR modulator synthesis is underpinned by several key principles of modern medicinal chemistry:

  • Metabolic Stability: The C-F bond is exceptionally strong, and the presence of two fluorine atoms at the 4-position of the cyclohexane ring sterically shields adjacent positions from enzymatic attack by cytochrome P450 enzymes. This significantly reduces the likelihood of metabolic degradation at this position, a common issue with unsubstituted cycloalkanes. Patent literature on 4,4-difluorocyclohexyl derivatives highlights their valuable metabolic stability in microsomal and hepatocyte incubations.[4]

  • Modulation of Physicochemical Properties: Fluorine substitution can influence the acidity of nearby protons and the overall lipophilicity (logP) of a molecule. The gem-difluoro group can act as a lipophilic hydrogen bond acceptor, potentially leading to unique and favorable interactions with the target receptor.

  • Three-Dimensional Scaffolding: The cyclohexane ring provides a rigid, three-dimensional scaffold that can orient other functional groups of the modulator into an optimal conformation for binding to the GPCR. The sulfonamide linkage, formed from the sulfonyl chloride, is a stable and synthetically accessible connection that is prevalent in many approved drugs.[5]

Experimental Section: Synthesis of a Representative GPCR Antagonist

This section details the synthesis of a hypothetical, yet representative, GPCR antagonist incorporating the 4,4-difluorocyclohexylsulfonyl moiety. The chosen scaffold is based on common structural motifs found in GPCR antagonists, featuring a heterocyclic amine core.[6]

Overall Synthetic Scheme

The synthetic strategy involves a nucleophilic substitution reaction between this compound and a suitable amine-containing heterocyclic core. For this example, we will use a substituted aminopyrimidine, a common scaffold in kinase inhibitors and GPCR modulators.

Synthetic Scheme cluster_reaction Sulfonamide Formation reagent1 4,4-Difluorocyclohexane- 1-sulfonyl chloride reaction + reagent1->reaction reagent2 Substituted Aminopyrimidine reagent2->reaction product Target GPCR Antagonist (4,4-Difluorocyclohexylsulfonamido-pyrimidine derivative) reaction->product reaction_conditions Base (e.g., Pyridine or DIEA) Solvent (e.g., DCM or THF) Room Temperature

Caption: General workflow for the synthesis of the target GPCR antagonist.

Materials and Reagents
ReagentSupplierCAS NumberNotes
This compoundMajor Chemical Supplier1196154-77-4Purity >98%
2-Amino-4-chloro-6-methylpyrimidineMajor Chemical Supplier5600-21-5Representative heterocyclic amine core
PyridineMajor Chemical Supplier110-86-1Anhydrous, as both base and solvent
Dichloromethane (DCM)Major Chemical Supplier75-09-2Anhydrous, as a solvent
N,N-Diisopropylethylamine (DIEA)Major Chemical Supplier7087-68-5Alternative non-nucleophilic base
Ethyl AcetateMajor Chemical Supplier141-78-6For extraction and chromatography
HexanesMajor Chemical Supplier110-54-3For chromatography
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house preparation144-55-8For aqueous work-up
BrineIn-house preparationN/AFor aqueous work-up
Anhydrous magnesium sulfate (MgSO₄)Major Chemical Supplier7487-88-9For drying organic layers
Silica GelMajor Chemical Supplier7631-86-9For column chromatography (230-400 mesh)
Detailed Step-by-Step Protocol

Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the substituted aminopyrimidine (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per 1 mmol of amine).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add pyridine (2.0 eq) or N,N-diisopropylethylamine (DIEA) (1.5 eq) to the stirred solution. Using a non-nucleophilic base like DIEA can be advantageous if the heterocyclic amine is not highly nucleophilic or if side reactions with pyridine are a concern.

Addition of Sulfonyl Chloride:

  • In a separate dry vial, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent used for the amine.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes using a syringe or dropping funnel. The slow addition is crucial to control any exotherm and to prevent the formation of undesired side products.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.

Characterization:

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Mechanism of Action and Relevant Signaling Pathway

The synthesized antagonist is designed to bind to a specific GPCR, preventing the binding of the endogenous agonist and thereby inhibiting downstream signaling. Many GPCRs, upon activation, couple to the Gq alpha subunit, which in turn activates phospholipase C (PLC).[7] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[8] This cascade leads to a variety of cellular responses. The hypothetical antagonist would block this entire sequence of events by preventing the initial activation of the receptor.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist Endogenous Agonist gpcr GPCR (Inactive) agonist->gpcr Binds & Activates antagonist 4,4-Difluorocyclohexylsulfonyl Antagonist antagonist->gpcr Binds & Blocks gpcr_active GPCR (Active) g_protein Gq Protein (GDP-bound) gpcr_active->g_protein Activates g_protein_active Gq-α (GTP-bound) g_protein->g_protein_active GDP/GTP Exchange plc Phospholipase C (PLC) g_protein_active->plc Activates plc_active PLC (Active) pip2 PIP₂ plc_active->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response (e.g., muscle contraction, neurotransmission) ca2->cellular_response pkc_active PKC (Active) pkc_active->cellular_response Phosphorylates Targets

Caption: The Gq signaling pathway, which is inhibited by the synthesized antagonist.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel GPCR modulators. Its incorporation can confer significant advantages in terms of metabolic stability and allows for the exploration of new chemical space. The straightforward synthesis of sulfonamides from this reagent, coupled with the well-established importance of the sulfonamide functional group in medicinal chemistry, makes it an essential tool for drug discovery professionals. The protocols and rationale presented herein provide a solid foundation for the development of the next generation of GPCR-targeted therapeutics.

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Catalytic methods for sulfonylation with 4,4-Difluorocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Catalytic Sulfonylation Methods with 4,4-Difluorocyclohexane-1-sulfonyl chloride

Abstract

The 4,4-difluorocyclohexane moiety is a valuable structural motif in contemporary drug discovery, prized for its ability to modulate key physicochemical and metabolic properties such as lipophilicity and metabolic stability.[1][2] The introduction of this group via a sulfonyl linkage offers a robust connection to various molecular scaffolds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern catalytic methods for sulfonylation reactions using this compound. We move beyond classical stoichiometric approaches to detail protocols for transition-metal, photoredox, and organocatalytic systems, offering milder, more efficient, and functional-group-tolerant pathways. Each section provides the foundational principles, detailed experimental protocols, and troubleshooting insights to empower chemists to effectively utilize this versatile building block.

Introduction: The Strategic Value of the 4,4-Difluorocyclohexyl Group

In the intricate process of drug design, chemists continually seek molecular fragments that can fine-tune a candidate's absorption, distribution, metabolism, and excretion (ADME) profile without compromising pharmacological activity. The gem-difluoro motif, particularly within a saturated carbocycle like cyclohexane, has emerged as a powerful tool.[1] The strong C-F bonds are resistant to metabolic oxidation, and the facial polarization of the ring can influence solubility and membrane permeability.[1]

This compound (CAS 1196154-77-4) is a key reagent for installing this desirable group.[3] Traditional sulfonylation often relies on stoichiometric amounts of strong bases and harsh conditions, limiting substrate scope. Modern catalytic methods provide a transformative alternative, enabling these reactions to proceed with greater efficiency and precision under milder conditions. This guide explores three major classes of catalytic sulfonylation applicable to this reagent.

Safety and Handling of this compound

As with all sulfonyl chlorides, this compound is a reactive and moisture-sensitive compound that requires careful handling.

  • Corrosivity: Causes severe skin burns and eye damage.[4][5] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash goggles, and a lab coat.[5][6]

  • Moisture Sensitivity: Reacts with water and other protic solvents to release hydrochloric acid (HCl) and the corresponding sulfonic acid.[6] Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place.[3][5]

  • Incompatibilities: Avoid contact with strong bases, oxidizing agents, and alcohols/amines in the absence of a controlled reaction setup.[5]

Transition-Metal Catalyzed Sulfonylation

Transition-metal catalysis offers a powerful method for forming C-S bonds by coupling the sulfonyl chloride with organometallic reagents or aryl/vinyl halides. Nickel and palladium are particularly effective for this transformation, enabling the creation of aryl and vinyl sulfones.[7][8]

Principle of Nickel-Catalyzed Sulfonyl-Cross Coupling

Nickel-catalyzed sulfonylation often proceeds via a redox-neutral cycle. The process typically involves the reaction of an aryl boronic acid with the sulfonyl chloride. The key steps involve the generation of an active Ni(0) species, oxidative addition of the sulfonyl chloride to the nickel center, transmetalation with the boronic acid, and reductive elimination to furnish the desired sulfone and regenerate the Ni(0) catalyst. Using a sulfur dioxide surrogate like potassium metabisulfite (K₂S₂O₅) with aryl bromides is another established pathway.[7][8]

Diagram 1: Catalytic Cycle for Ni-Catalyzed Sulfonylation

G Ni0 Ni(0)L_n NiII_S R-SO2-Ni(II)-Cl(L_n) Oxidative Addition Ni0->NiII_S R-SO2Cl NiII_Ar R-SO2-Ni(II)-Ar(L_n) Transmetalation NiII_S->NiII_Ar Product Ar-SO2-R Product NiII_Ar->Product Reductive Elimination Product->Ni0

Caption: A simplified catalytic cycle for Nickel-catalyzed cross-coupling of a sulfonyl chloride with an aryl boronic acid.

Experimental Protocol: Ni-Catalyzed Suzuki-Type Coupling

This protocol describes the synthesis of an aryl 4,4-difluorocyclohexyl sulfone from an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • NiCl₂(dppp) (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add NiCl₂(dppp) (0.05 mmol, 27 mg).

  • Reagent Addition: Under an inert atmosphere, add the arylboronic acid (1.2 mmol, 182 mg), potassium phosphate (3.0 mmol, 637 mg), and a magnetic stir bar.

  • Solvent and Substrate: Add anhydrous 1,4-dioxane (5 mL). Stir the suspension for 5 minutes. Add this compound (1.0 mmol, 219 mg).

  • Reaction: Seal the flask and heat the mixture to 80 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl sulfone.

Data Summary and Considerations
ParameterTypical Range/ValueNotes
Catalyst Loading 2-10 mol%Higher loadings may be needed for less reactive substrates.
Temperature 60-100 °CTemperature optimization is crucial for balancing reaction rate and catalyst stability.
Solvent Dioxane, Toluene, THFAnhydrous, degassed solvents are essential for reproducibility.
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base can significantly impact yield.
Yield 60-90%Highly dependent on the electronic and steric properties of the coupling partners.

Photoredox Catalysis for Sulfonylation

Visible-light photoredox catalysis has revolutionized the formation of C-S bonds by enabling the generation of sulfonyl radicals from sulfonyl chlorides under exceptionally mild conditions.[9][10][11] These radicals can then participate in a variety of useful transformations.

Principle of Photoredox-Mediated Sulfonylation

The process begins with the excitation of a photocatalyst (PC) by visible light. The excited state photocatalyst (PC*) is a potent single-electron transfer (SET) agent. It can reduce the sulfonyl chloride, leading to the cleavage of the S-Cl bond and formation of a sulfonyl radical and a chloride anion. This highly reactive sulfonyl radical can then be trapped by an alkene, alkyne, or another radical precursor to form the final product.[9][10][12]

Diagram 2: General Workflow for Photoredox Sulfonylation of Alkenes

G start Inputs: - R-SO2Cl - Alkene - Photocatalyst (PC) - Light (e.g., Blue LED) excitation PC + hν → PC start->excitation set_reduction PC + R-SO2Cl → PC+ + R-SO2• + Cl- excitation->set_reduction radical_add R-SO2• + Alkene → Adduct Radical set_reduction->radical_add propagation Adduct Radical → Product + PC radical_add->propagation end_product Sulfonylated Product propagation->end_product

Caption: A simplified workflow illustrating the key steps in the photoredox-catalyzed addition of a sulfonyl radical to an alkene.

Experimental Protocol: Photoredox-Catalyzed Hydro-Sulfonylation of an Alkene

This protocol describes the addition of the 4,4-difluorocyclohexylsulfonyl group across a double bond.

Materials:

  • This compound

  • Styrene (or other electron-rich alkene)

  • fac-Ir(ppy)₃ (1-2 mol%) or other suitable photocatalyst

  • Hantzsch ester (1.5 equivalents) as a hydrogen atom donor

  • Acetonitrile (CH₃CN) or DMF (degassed)

  • Blue LED light source (450 nm)

Procedure:

  • Reaction Setup: In a vial suitable for photochemistry, combine this compound (0.5 mmol, 109 mg), the alkene (0.75 mmol), Hantzsch ester (0.75 mmol, 190 mg), and the photocatalyst (e.g., fac-Ir(ppy)₃, 0.005 mmol, 3.3 mg).

  • Solvent Addition: Add degassed solvent (e.g., CH₃CN, 5 mL) via syringe.

  • Degassing: Seal the vial and sparge the solution with Argon or Nitrogen for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and begin stirring. Use a small fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting sulfonyl chloride is consumed (typically 6-18 hours).

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to isolate the sulfone product.

Data Summary and Considerations
ParameterTypical Range/ValueNotes
Photocatalyst fac-Ir(ppy)₃, Ru(bpy)₃Cl₂, 4CzIPNCatalyst choice depends on the redox potential of the sulfonyl chloride.
Light Source Blue or White LEDsWavelength should match the absorption maximum of the photocatalyst.
Solvent CH₃CN, DMF, DMSOMust be degassed thoroughly to remove oxygen.
Additives Hantzsch ester, silanesOften required as a hydrogen atom source or for a reductive quenching cycle.
Yield 65-95%Excellent yields are common for this highly efficient process.

Organocatalytic Sulfonylation

Organocatalysis provides a metal-free alternative for sulfonylation, typically for the formation of sulfonate esters and sulfonamides from alcohols and amines, respectively. Nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) or specific peptide catalysts are commonly employed.[13][14]

Principle of Nucleophilic Organocatalysis

In this pathway, a nucleophilic catalyst (e.g., DMAP) attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a highly reactive sulfonyl-catalyst intermediate (e.g., a sulfonylpyridinium salt). This intermediate is significantly more electrophilic than the starting sulfonyl chloride, allowing it to be readily displaced by a weaker nucleophile, such as an alcohol or hindered amine, to form the final product and regenerate the catalyst.[15]

Diagram 3: Mechanism of DMAP-Catalyzed Sulfonylation of an Alcohol

G cluster_flow RSO2Cl R-SO2Cl Intermediate [R-SO2-DMAP]+Cl- (Activated Intermediate) RSO2Cl->Intermediate + DMAP Alcohol R'-OH (Nucleophile) RSO2Cl->Alcohol DMAP DMAP (Catalyst) Intermediate->DMAP - R'-OH, -HCl Product R-SO2-OR' (Sulfonate Ester) Intermediate->Product + R'-OH Alcohol->Product Regen DMAP•HCl

Caption: The catalytic cycle for the DMAP-catalyzed sulfonylation of an alcohol with a sulfonyl chloride.

Experimental Protocol: DMAP-Catalyzed Synthesis of a Sulfonate Ester

This protocol details the esterification of a primary or secondary alcohol.

Materials:

  • This compound

  • Alcohol (e.g., Benzyl alcohol)

  • 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • Triethylamine (Et₃N) (1.5 equivalents) as a stoichiometric base

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol, 108 mg), anhydrous DCM (10 mL), and triethylamine (1.5 mmol, 0.21 mL).

  • Catalyst Addition: Add DMAP (0.1 mmol, 12 mg) to the solution and stir.

  • Substrate Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.1 mmol, 240 mg) in anhydrous DCM (2 mL) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until the alcohol is consumed as monitored by TLC (typically 2-6 hours).

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with 1M HCl (10 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (10 mL), and brine (10 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the pure sulfonate ester.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Presence of water/oxygen.3. Insufficient temperature/light.4. Poor quality reagents.1. Use fresh catalyst or a different ligand/catalyst.2. Ensure all glassware is dry and solvents are anhydrous and degassed.3. Increase temperature (transition-metal) or check light source intensity (photoredox).4. Use freshly purified substrates.
Formation of Sulfonic Acid Reaction with moisture.Rigorously exclude water from the reaction. Use anhydrous solvents and an inert atmosphere.
Multiple Products/Side Reactions 1. Catalyst decomposition.2. Substrate degradation.3. (Photoredox) Over-reduction or side reactivity of radicals.1. Lower the reaction temperature or use a more stable catalyst.2. Run the reaction at a lower temperature or for a shorter duration.3. Adjust the redox potential of the photocatalyst or add a radical scavenger to test for radical pathways.
Difficulty in Purification Co-elution of product with byproducts (e.g., Hantzsch ester oxide, boronic acid homocoupling).Optimize chromatography conditions (different solvent system, different stationary phase). Consider recrystallization or preparative TLC/HPLC.

Conclusion

The catalytic sulfonylation of nucleophiles and coupling partners with this compound represents a significant advancement over classical methods. Transition-metal catalysis, photoredox catalysis, and organocatalysis each provide a unique set of tools that enable chemists to forge C-S and S-O bonds under mild, efficient, and highly selective conditions. By leveraging these modern synthetic strategies, researchers in drug discovery and materials science can more readily access novel molecular architectures containing the valuable 4,4-difluorocyclohexylsulfonyl motif, accelerating the development of next-generation chemical entities.

References

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  • ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organophosphorus-Catalyzed Deoxygenation of Sulfonyl Chlorides: Electrophilic (Fluoroalkyl)sulfenylation by PIII/PV=O Redox Cycling. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoredox-catalyzed sulfonylation of alkyl iodides, sulfur dioxide,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Photo-induced organocatalytic enantioselective radical sulfonylation. Retrieved from [Link]

  • PubMed Central. (n.d.). Photocatalytic three-component asymmetric sulfonylation via direct C(sp3)-H functionalization. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • PubMed Central. (2023). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4,4-Difluorocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4,4-Difluorocyclohexane Moiety in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The 4,4-difluorocyclohexane scaffold, in particular, has garnered significant interest as a bioisosteric replacement for more labile or metabolically susceptible groups. The gem-difluoro substitution imparts a unique conformational bias and increased metabolic stability, making it a highly desirable motif in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the synthetic utility of 4,4-Difluorocyclohexane-1-sulfonyl chloride as a versatile building block for the construction of innovative heterocyclic compounds with potential applications in drug discovery.

Core Chemistry: The Reactivity of Sulfonyl Chlorides in Heterocyclic Synthesis

Sulfonyl chlorides are powerful electrophiles that readily react with a wide range of nucleophiles, making them invaluable precursors for the synthesis of sulfonamides and sulfur-containing heterocycles.[2][3][4] The electron-withdrawing nature of the sulfonyl group activates the sulfur-chlorine bond, facilitating its displacement by amines, alcohols, and other nucleophilic species. This fundamental reactivity forms the basis for the synthetic strategies outlined in this guide.

Proposed Synthetic Pathways and Protocols

This section details proposed synthetic routes for the synthesis of novel heterocyclic compounds from this compound. These protocols are based on established synthetic methodologies for sulfonyl chlorides and have been adapted for the specific substrate .

Pathway 1: Synthesis of 4,4-Difluorocyclohexane-fused 1,2,4-Thiadiazinane 1,1-dioxides

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides represents a valuable transformation for accessing novel chemical space.[2][5] The proposed pathway involves a three-component reaction that leverages the reactivity of the sulfonyl chloride with a primary amine and a methylene donor.

Reaction Scheme: Synthesis of 4,4-Difluorocyclohexane-fused 1,2,4-Thiadiazinane 1,1-dioxides

G start This compound intermediate N-Substituted-4,4-difluorocyclohexane-1-sulfonamide start->intermediate Base (e.g., Triethylamine) amine Primary Amine (R-NH2) amine->intermediate product 4,4-Difluorocyclohexane-fused 1,2,4-Thiadiazinane 1,1-dioxide intermediate->product Base (e.g., DBU) methylene_donor Methylene Donor (e.g., Dichloromethane) methylene_donor->product

Caption: Proposed synthesis of 4,4-Difluorocyclohexane-fused 1,2,4-Thiadiazinane 1,1-dioxides.

Detailed Protocol:

  • Step 1: Synthesis of N-Substituted-4,4-difluorocyclohexane-1-sulfonamide

    • To a stirred solution of a primary amine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add a solution of this compound (1.1 eq.) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Cyclization to form the 1,2,4-Thiadiazinane 1,1-dioxide

    • To a solution of the N-substituted-4,4-difluorocyclohexane-1-sulfonamide (1.0 eq.) in dichloromethane (DCM), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.).

    • Reflux the reaction mixture for 24-48 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and wash with 1 M HCl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Base Selection: Triethylamine is a suitable base for the initial sulfonamide formation due to its ability to scavenge the HCl byproduct without promoting side reactions. DBU is a stronger, non-nucleophilic base ideal for the cyclization step, facilitating the deprotonation of the sulfonamide nitrogen to initiate the reaction with the methylene donor.

  • Solvent: Dichloromethane is an excellent solvent for both steps due to its inertness and ability to dissolve the reactants.

  • Reaction Conditions: The initial sulfonylation is performed at 0 °C to control the exothermic reaction. The subsequent cyclization requires elevated temperatures (reflux) to overcome the activation energy of the C-N bond formation.

Pathway 2: Synthesis of Fused Heterocycles via Intramolecular Cyclization of Sulfonamide Derivatives

Intramolecular cyclization of appropriately functionalized sulfonamides is a powerful strategy for the synthesis of fused heterocyclic systems.[6][7][8][9] This proposed pathway involves the initial reaction of this compound with a binucleophile, followed by an acid- or base-catalyzed intramolecular cyclization.

Reaction Scheme: Intramolecular Cyclization to Fused Heterocycles

G start This compound intermediate N-(2-aminophenyl)-4,4-difluorocyclohexane-1-sulfonamide start->intermediate Base (e.g., Pyridine) binucleophile Binucleophile (e.g., 2-aminoaniline) binucleophile->intermediate product Fused Benzothiadiazine derivative intermediate->product Acid or Base Catalyst

Caption: Proposed synthesis of fused heterocycles via intramolecular cyclization.

Detailed Protocol:

  • Step 1: Synthesis of the Sulfonamide Intermediate

    • Dissolve the binucleophile (e.g., 2-aminoaniline, 1.0 eq.) in pyridine at 0 °C.

    • Add this compound (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at room temperature for 18-24 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1 M CuSO₄ solution (to remove pyridine), water, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the intermediate by column chromatography.

  • Step 2: Intramolecular Cyclization

    • Acid-catalyzed: Reflux the sulfonamide intermediate in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Base-catalyzed: Treat the sulfonamide intermediate with a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, perform an appropriate aqueous workup depending on the catalyst used.

    • Purify the final fused heterocyclic product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Binucleophile Selection: The choice of binucleophile will determine the nature of the resulting fused heterocyclic ring. Examples include 2-aminoaniline (for benzothiadiazines), 2-aminophenol, and 2-aminothiophenol.

  • Catalyst: The choice between an acid or base catalyst for the cyclization step depends on the specific substrate and the desired regioselectivity of the ring closure.

  • Anhydrous Conditions: For base-catalyzed reactions using highly reactive reagents like NaH, anhydrous conditions are critical to prevent quenching of the base.

Data Presentation

Starting Material Reagents Proposed Product Key Reaction Type
This compoundPrimary Amine, Dichloromethane, DBU4,4-Difluorocyclohexane-fused 1,2,4-Thiadiazinane 1,1-dioxideThree-component reaction
This compound2-Aminoaniline, p-TSAFused Benzothiadiazine derivativeIntramolecular Cyclization

Conclusion and Future Directions

This compound is a promising and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of these potentially valuable molecules. Further research could focus on expanding the scope of binucleophiles, exploring different catalytic systems for the cyclization reactions, and evaluating the biological activity of the newly synthesized compounds. The unique properties conferred by the 4,4-difluorocyclohexane moiety make this an exciting area for future drug discovery efforts.

References

  • Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. PubMed Central. [Link]

  • One step synthesis of a fused four-ring heterocycle. RSC Publishing. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH. [Link]

  • Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. RSC Publishing. [Link]

  • One step synthesis of a fused four-ring heterocycle (2018) | Marina A. Solomos - SciSpace. [Link]

  • [6 + 4] Cycloaddition Reactions. [Link]

  • A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • 13.3: Cycloaddition Reactions - Chemistry LibreTexts. [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. [Link]

  • Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. NIH. [Link]

  • Synthesis of Sulfonamide Derived from New Tetrahydroquinazoline Derivatives via Intramolecular cyclization. IBIMA Publishing. [Link]

  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC - NIH. [Link]

  • Innate C-H trifluoromethylation of heterocycles. PMC - NIH. [Link]

  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. SciSpace. [Link]

  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. PMC - NIH. [Link]

  • Theoretical Study of the [4+2] Cycloaddition Reaction of Trifluoroethylene with Five-membered Chalcogens Heterocyclic Compounds. [Link]

  • A simple and rapid method for efficient synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide with NXS (X = Cl or Br) and late-stage conversion to several other functional groups was described. PMC - NIH. [Link]

  • D.Yu. Skoryna a, O.Yu. Voskoboinik b, S.I. Kovalenko c REACTIONS OF 1,4-NCCN-, 1,4-NNCN- AND 1,5-NCCCN-BINUCLEOPHILES WITH DICAR. ResearchGate. [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. [Link]

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Application Note: Protecting Group Strategies for Chemoselective Reactions with 4,4-Difluorocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of protecting group strategies for the chemoselective functionalization of polyfunctional molecules using 4,4-difluorocyclohexane-1-sulfonyl chloride. The 4,4-difluorocyclohexyl moiety is of significant interest in modern drug discovery for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. However, the high reactivity of the sulfonyl chloride functional group presents a significant challenge, as it readily reacts with various nucleophiles, primarily amines and alcohols. This note details orthogonal protecting group strategies that enable the selective synthesis of either sulfonamides or sulfonate esters. We present field-proven, step-by-step protocols for the protection of amines using the tert-butoxycarbonyl (Boc) group and alcohols using the tert-butyldimethylsilyl (TBDMS) group, their subsequent reaction with this compound, and final selective deprotection. The causality behind experimental choices is explained, and workflows are visualized to facilitate strategic planning in complex synthetic routes.

Introduction

The 4,4-Difluorocyclohexyl Motif in Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability. The 4,4-difluorocyclohexyl group, in particular, serves as a valuable bioisostere for various functionalities, offering a unique conformational profile and lipophilic character that can positively influence a compound's pharmacokinetic and pharmacodynamic profile.

This compound: A Key Reagent

This compound[1] is a key building block for introducing this fluorinated motif. As a sulfonyl chloride, its primary utility lies in the synthesis of two important functional groups:

  • Sulfonamides: Formed by the reaction with primary or secondary amines. The sulfonamide linkage is a cornerstone in medicinal chemistry, found in a vast array of antibacterial, diuretic, and anticonvulsant drugs.[2][3]

  • Sulfonate Esters: Formed by the reaction with alcohols. Sulfonate esters are crucial intermediates in organic synthesis, often used to convert a hydroxyl group into a good leaving group.[4][5]

The Chemoselectivity Challenge in Polyfunctional Molecules

The electrophilic sulfur atom in this compound is highly susceptible to nucleophilic attack. In a molecule containing multiple nucleophilic sites, such as a primary amine and a primary alcohol, the reagent will react unselectively, leading to a mixture of products and low yields of the desired compound. Amines are generally more nucleophilic than alcohols and will typically react preferentially, but achieving perfect selectivity without protection is often impossible. Therefore, a robust protecting group strategy is essential for directing the reaction to the intended functional group.

Core Principles of Protecting Group Strategy

The successful use of protecting groups hinges on several key principles. The choice of protecting group is not arbitrary but a strategic decision based on the overall synthetic plan.

The Concept of Orthogonality

Orthogonal protection is the most critical concept. It dictates that each protecting group in a molecule can be removed under a specific set of conditions that do not affect any other protecting group or sensitive functionality in the molecule.[6] For reactions with this compound, the strategy must ensure:

  • The chosen protecting group is stable under the sulfonylation reaction conditions.

  • The conditions used to remove the protecting group do not cleave the newly formed sulfonamide or sulfonate ester bond.

G cluster_input Starting Material cluster_decision Strategic Decision cluster_strategyA Strategy A cluster_strategyB Strategy B Start Polyfunctional Molecule (e.g., contains -NH2 and -OH) Decision Desired Product? Start->Decision ProtectA Protect Amine (e.g., with Boc) Decision->ProtectA Sulfonate Ester ProtectB Protect Alcohol (e.g., with TBDMS) Decision->ProtectB Sulfonamide ReactA React with R-SO2Cl at Alcohol Site ProtectA->ReactA DeprotectA Deprotect Amine ReactA->DeprotectA ProductA Target Sulfonate Ester DeprotectA->ProductA ReactB React with R-SO2Cl at Amine Site ProtectB->ReactB DeprotectB Deprotect Alcohol ReactB->DeprotectB ProductB Target Sulfonamide DeprotectB->ProductB

Caption: Decision workflow for selecting a protecting group strategy.

Stability & Compatibility

The sulfonylation reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, in an aprotic solvent like dichloromethane (DCM). The chosen protecting group must be completely inert to these conditions. Furthermore, the newly formed sulfonamide or sulfonate ester must be stable to the conditions required for the eventual removal of the protecting group.

Strategy 1: Selective Sulfonylation of Alcohols

Objective: To synthesize a 4,4-difluorocyclohexane sulfonate ester in a molecule that also contains an amine.

Rationale: Protecting the Amine

Primary and secondary amines are potent nucleophiles that react rapidly with sulfonyl chlorides.[7][8] To direct the reaction to a less nucleophilic alcohol, the amine must be temporarily deactivated. This is achieved by converting it into a functional group that is significantly less nucleophilic.

Recommended Protecting Group: tert-Butoxycarbonyl (Boc)

The Boc group is an ideal choice for amine protection in this context.[9]

  • Installation: It is easily installed using di-tert-butyl dicarbonate (Boc₂O).

  • Stability: The resulting tert-butyl carbamate is stable to the basic conditions required for sulfonylation.[9]

  • Removal: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), which typically do not affect the sulfonate ester linkage.[10]

Experimental Protocols

Protocol 3.3.1: N-Boc Protection of a Primary/Secondary Amine

  • Dissolve the amino alcohol substrate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (1.2 eq) and stir the solution at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the N-Boc protected amino alcohol.

Protocol 3.3.2: Synthesis of a Sulfonate Ester from a Boc-Protected Amine

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the fully protected compound.

Protocol 3.3.3: Selective N-Boc Deprotection

  • Dissolve the purified product from Protocol 3.3.2 (1.0 eq) in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq) or a 4 M solution of HCl in 1,4-dioxane (10-20 eq).

  • Stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, co-evaporate with toluene several times to remove residual acid.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ (aq) to neutralize and extract the free amine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final sulfonate ester product, often as a TFA or HCl salt if the basic wash is omitted.

Strategy 2: Selective Sulfonylation of Amines

Objective: To synthesize a 4,4-difluorocyclohexane sulfonamide in a molecule that also contains an alcohol.

Rationale: Protecting the Alcohol

While less nucleophilic than amines, alcohols will react with sulfonyl chlorides, especially under basic conditions, to form sulfonate esters.[5] To ensure the exclusive formation of the desired sulfonamide, the hydroxyl group must be protected.

Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS)

Silyl ethers are excellent protecting groups for alcohols.[11] The TBDMS group is particularly useful for this strategy.

  • Installation: It is readily installed using TBDMS-Cl and a base like imidazole.

  • Stability: TBDMS ethers are robust and stable to a wide range of reaction conditions, including the basic conditions used for sulfonamide synthesis.[12]

  • Removal: The TBDMS group is selectively cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), or under specific acidic conditions that are orthogonal to the removal of many amine-protecting groups and are generally mild enough not to hydrolyze the sulfonamide.[13]

Experimental Protocols

Protocol 4.3.1: O-TBDMS Protection of a Primary/Secondary Alcohol

  • Dissolve the amino alcohol substrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.3 M) under an inert atmosphere.

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield the O-TBDMS protected amino alcohol.

Protocol 4.3.2: Synthesis of a Sulfonamide from a TBDMS-Protected Alcohol

  • Dissolve the O-TBDMS protected amino alcohol (1.0 eq) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq).

  • Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the fully protected compound.

Protocol 4.3.3: Selective O-TBDMS Deprotection

  • Dissolve the purified product from Protocol 4.3.2 (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.

  • Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the final sulfonamide product.

G cluster_input Input cluster_protection Protection cluster_sulfonylation Sulfonylation cluster_deprotection Deprotection Start Amino-Alcohol Substrate Protect TBDMS-Cl, Imidazole, DMF Start->Protect Protected_Mol O-TBDMS Protected Substrate Protect->Protected_Mol Sulfonylate 4,4-diF-Cy-SO2Cl, Et3N, DCM Protected_Mol->Sulfonylate Sulfonylated_Mol Fully Protected Sulfonamide Sulfonylate->Sulfonylated_Mol Deprotect TBAF, THF Sulfonylated_Mol->Deprotect Final_Product Final Hydroxy- Sulfonamide Deprotect->Final_Product

Caption: Experimental workflow for selective sulfonamide synthesis.

Data Summary and Orthogonality Matrix

The selection of an appropriate strategy relies on the differential stability of protecting groups and the target functional group to various reagents.

Condition / Reagent Boc-Amine TBDMS-Ether Sulfonamide Sulfonate Ester Rationale / Comment
Sulfonylation (Base, e.g., Et₃N, DCM)Stable Stable N/AN/ABoth protecting groups are stable to mild base.
Acidic Deprotection (TFA or HCl/Dioxane)Cleaved Labile [13]Stable [8]Generally Stable Primary method for Boc removal. TBDMS ethers can also cleave under strong acid.
Fluoride Deprotection (TBAF, THF)Stable Cleaved Stable Stable Primary method for TBDMS removal; highly orthogonal.
Strong Reduction (LiAlH₄)Stable Stable Labile Labile Not suitable for post-sulfonylation steps.
Hydrogenolysis (H₂, Pd/C)Stable Stable Stable Stable Orthogonal to both protecting groups and products.

Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low yield in protection step Insufficient reagent; wet solvent/reagents; steric hindrance.Use a slight excess of protecting reagent (1.1-1.2 eq); ensure anhydrous conditions; increase reaction time or temperature.
Formation of side-products during sulfonylation Reaction too warm; base is too nucleophilic; unprotected reactive site.Maintain 0 °C during addition of sulfonyl chloride; use a hindered base like 2,6-lutidine; confirm complete protection of the non-target group.
Incomplete deprotection Insufficient deprotection reagent; short reaction time.Increase equivalents of deprotection reagent (e.g., TFA or TBAF); extend reaction time and monitor closely by LC-MS.
Cleavage of target product during deprotection Conditions are too harsh; sulfonate ester is acid-labile.For acid-sensitive substrates, use milder acidic conditions for Boc removal (e.g., 10% TFA in DCM). For TBDMS removal, ensure the TBAF solution is neutral.

Conclusion

The successful application of this compound in the synthesis of complex, polyfunctional molecules is critically dependent on a well-designed, orthogonal protecting group strategy. By protecting amines as Boc-carbamates, chemists can selectively target hydroxyl groups for the synthesis of sulfonate esters. Conversely, protecting alcohols as TBDMS-ethers allows for the chemoselective synthesis of sulfonamides. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this valuable fluorinated building block, enabling the efficient and predictable synthesis of novel compounds for drug discovery and development.

References

  • Miller, S. J., & Weinreb, S. M. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry, 75(13), 4632-4635. [Link]

  • ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]

  • Organic Chemistry. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.
  • Wikipedia. (n.d.). Protecting group. [Link]

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

  • ResearchGate. (n.d.). N‐Boc deprotection of primary and secondary sulfonimidamide. [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. 15(3), 282-290. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • ResearchGate. (n.d.). Reaction of sulfonyl chloride derivatives. [Link]

  • HETEROCYCLES. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. 104(9), 1559-1564. [Link]

  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. [Link]

  • ACS Publications. (n.d.). Synthesis of carbohydrate sulfonates and sulfonate esters. [Link]

  • Ingenta Connect. (2011, September 14). Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl Ethers Promoted by Phosphates. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

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  • ResearchGate. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]

  • CORE. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]

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Topic: A Streamlined One-Pot Protocol for the Synthesis of Novel Sulfonamides from 4,4-Difluorocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract

Sulfonamides are a cornerstone of medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1] This application note provides a detailed, one-pot protocol for the synthesis of novel N-substituted 4,4-difluorocyclohexane-1-sulfonamides. The introduction of the gem-difluoro motif on the cyclohexyl ring is a strategic choice for modulating the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide is designed for researchers in drug development and synthetic chemistry, offering a robust, field-tested methodology that emphasizes efficiency, explains the rationale behind key experimental steps, and provides a framework for troubleshooting and validation.

Introduction and Scientific Rationale

The sulfonamide functional group is a bioisostere of the amide bond, offering similar geometric properties but with distinct electronic and stability profiles.[2] This has led to its incorporation into a wide array of drugs, from antibacterials to diuretics and anticonvulsants.[3] The most common and direct method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][5] One-pot syntheses are particularly valuable in drug discovery campaigns as they streamline the production of compound libraries by minimizing intermediate isolation steps, thereby saving time and resources.[2][6]

The starting material, 4,4-Difluorocyclohexane-1-sulfonyl chloride, provides a scaffold that is highly relevant to modern medicinal chemistry. The gem-difluorinated cyclohexane ring can confer unique conformational constraints and alter lipophilicity (logP) and pKa compared to its non-fluorinated analogs, potentially leading to improved pharmacokinetic profiles or enhanced binding affinity to biological targets.

This protocol details a reliable one-pot procedure that is broadly applicable to a range of primary and secondary amines, enabling the efficient generation of diverse sulfonamide libraries for screening and lead optimization.

Reaction Scheme and Mechanism

Overall Transformation

The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound, followed by a base-mediated deprotonation to yield the final sulfonamide product and a hydrochloride salt.

Scheme 1: General Synthesis of N-substituted 4,4-difluorocyclohexane-1-sulfonamides

Reaction Scheme (Image: Reaction of this compound with a generic amine R1R2NH in the presence of a base to form the corresponding sulfonamide.)
Reaction Mechanism

The synthesis follows a well-established nucleophilic acyl substitution-like pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur center of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.

  • Elimination of Chloride: The intermediate collapses, expelling the chloride ion as a good leaving group.

  • Deprotonation: The added base (e.g., triethylamine or pyridine) removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the final, stable sulfonamide product.

Below is a diagram illustrating the mechanistic steps.

G reactants Amine (R₂NH) + Sulfonyl Chloride intermediate Tetrahedral Intermediate [R₂N⁺H-SO₂(R')-Cl] reactants->intermediate 1. Nucleophilic Attack protonated_sulfonamide Protonated Sulfonamide [R₂N⁺H-SO₂R'] + Cl⁻ intermediate->protonated_sulfonamide 2. Chloride Elimination final_product Final Sulfonamide (R₂N-SO₂R') + Base-H⁺Cl⁻ protonated_sulfonamide->final_product 3. Deprotonation base Base (e.g., Et₃N) base->protonated_sulfonamide abstracts H⁺

Diagram 1: Generalized reaction mechanism.

Detailed Experimental Protocol

This protocol is a general method and may require optimization for specific amines, particularly those with low nucleophilicity or significant steric hindrance.

Materials and Equipment

Reagents:

  • This compound (CAS 1196154-77-4)[7][8]

  • Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine, distilled

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Dropping funnel or syringe pump

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

One-Pot Synthesis Workflow

The following diagram outlines the complete experimental procedure from setup to purification.

Diagram 2: Step-by-step experimental workflow.

Step-by-Step Procedure

1. Reaction Setup:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 mmol, 1.0 eq) and anhydrous DCM (10 mL).

  • Add triethylamine (1.2 mmol, 1.2 eq).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Scientist's Note: Using a slight excess of the base ensures complete neutralization of the HCl generated during the reaction. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material into the corresponding sulfonic acid, a common byproduct.[4]

2. Addition of Sulfonyl Chloride:

  • In a separate vial, dissolve this compound (1.05 mmol, 1.05 eq) in a minimal amount of anhydrous DCM (~2-3 mL).

  • Add the sulfonyl chloride solution dropwise to the cooled amine mixture over 20-30 minutes using a syringe or dropping funnel.

  • Scientist's Note: A slow, dropwise addition at 0 °C is essential to control the reaction exotherm and to minimize the potential for di-sulfonylation, where a primary amine reacts with a second molecule of the sulfonyl chloride.[4] Using a slight excess of the sulfonyl chloride ensures the complete consumption of the potentially more valuable amine.

3. Reaction Monitoring:

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-16 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting amine spot is no longer visible.

  • Scientist's Note: Reaction times can vary significantly depending on the nucleophilicity and steric bulk of the amine. Electron-rich and sterically unhindered amines react faster.

4. Workup and Purification:

  • Once the reaction is complete, quench by adding water (15 mL). Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and finally with brine (1 x 15 mL).

  • Scientist's Note: The acidic wash removes the excess triethylamine base. The bicarbonate wash removes any residual acidic impurities, including any sulfonic acid formed via hydrolysis.

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 30% Ethyl Acetate in Hexanes) to afford the pure sulfonamide.

Expected Results and Characterization

The yield and purity of the final sulfonamide will depend on the specific amine used. The following table provides hypothetical data for representative reactions to serve as a benchmark.

Amine SubstrateProduct Structure (Example)Expected YieldPurity (by LC-MS)Key Characterization Notes
AnilineN-phenyl-4,4-difluorocyclohexane-1-sulfonamide65-80%>95%Appearance as a white to off-white solid. ¹⁹F NMR signal expected.
BenzylamineN-benzyl-4,4-difluorocyclohexane-1-sulfonamide75-90%>98%Appearance as a white solid. Clear benzylic CH₂ signals in ¹H NMR.
Morpholine4-((4,4-difluorocyclohexan-1-yl)sulfonyl)morpholine80-95%>98%Appearance as a crystalline solid. High yield due to high nucleophilicity.

Purity Assessment: The purity of the synthesized compounds should be determined using a combination of techniques. TLC is suitable for initial assessment, while HPLC or LC-MS provides quantitative data.[9] Structural confirmation should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of Sulfonyl Chloride: Moisture present in reagents or solvent.[4]2. Poorly Nucleophilic Amine: The amine is too electron-deficient or sterically hindered.3. Incorrect Stoichiometry: Inaccurate measurement of reagents.1. Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. 2. Increase reaction temperature (e.g., reflux in THF) or use a more forcing base like DBU. Consider a catalytic method.[4]3. Carefully re-check molar equivalents of all reagents.
Multiple Spots on TLC (Byproducts) 1. Di-sulfonylation: Occurs with primary amines when excess sulfonyl chloride is used or at high temperatures.[4]2. Sulfonic Acid Formation: Hydrolysis of the starting material.1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride. Maintain low reaction temperatures (0 °C). Quench the reaction as soon as the starting amine is consumed. 2. This polar byproduct can be removed during the aqueous workup with the NaHCO₃ wash. Ensure anhydrous conditions to prevent its formation.
Difficulty in Purification 1. Product is very polar/non-polar: Co-elution with impurities.2. Product is an oil: Difficulty in handling and solidification.1. Experiment with different solvent systems for chromatography (e.g., DCM/Methanol for polar compounds).2. Attempt to crystallize the product from a suitable solvent system (e.g., ether/hexanes). If it remains an oil, ensure it is pure by NMR.

Conclusion

This application note presents a comprehensive and robust one-pot method for the synthesis of N-substituted 4,4-difluorocyclohexane-1-sulfonamides. By providing not only a step-by-step protocol but also the underlying scientific rationale and a troubleshooting guide, this document equips researchers to efficiently synthesize novel fluorinated sulfonamides. This streamlined approach is ideal for generating compound libraries for drug discovery, enabling the rapid exploration of this valuable chemical space.

References

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • An Expedient Synthesis of Sulfinamides
  • One-Pot Synthesis of Diaryl Sulfonamides via Metal C
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions - Royal Society of Chemistry.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
  • Sulfonamide (medicine) - Wikipedia.
  • This compound,1196154-77-4 - Allfluoro pharmaceutical co .ltd.
  • This compound | 1196154-77-4 - ChemicalBook.
  • CAS 1196154-77-4 | this compound - Synblock.

Sources

Troubleshooting & Optimization

Technical Support Center: Sulfonylation with 4,4-Difluorocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An essential reaction in medicinal chemistry and drug development is the formation of sulfonamides. The following technical guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers improve the yield and purity of sulfonylation reactions using 4,4-Difluorocyclohexane-1-sulfonyl chloride.

This guide is structured to address the most common challenges encountered during the sulfonylation of amines and other nucleophiles. As a Senior Application Scientist, the insights provided herein are based on established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is disappointingly low or I have no product at all. What are the most likely causes?

A1: A low or zero yield in a sulfonylation reaction is a common issue that typically points to one of several root causes: reagent quality, reaction conditions, or competing side reactions.

  • Reagent Inactivity: The most critical reagent, the sulfonyl chloride, is highly susceptible to hydrolysis. Moisture in the solvent, on the glassware, or in the amine starting material will rapidly convert the sulfonyl chloride to the unreactive sulfonic acid.[1]

  • Insufficient Nucleophilicity: The amine or alcohol you are trying to sulfonylate may not be nucleophilic enough to attack the sulfonyl chloride, especially if it is sterically hindered or electronically deactivated (e.g., certain anilines).[2][3]

  • Inadequate Base: The base is not just an acid scavenger; its choice is critical. An inappropriate base may be too weak to deprotonate the nucleophile or may introduce competing side reactions.

  • Suboptimal Temperature: While many sulfonylations proceed at room temperature, some less reactive substrates require heating.[4] Conversely, excessive heat can cause degradation of the starting material or product.[1]

A logical workflow can help diagnose the issue systematically.

Troubleshooting_Workflow start Low / No Yield reagent_check Check Reagent Quality (Sulfonyl Chloride & Amine) start->reagent_check conditions_check Evaluate Reaction Conditions (Solvent, Base, Temp.) reagent_check->conditions_check No hydrolysis Suspect Hydrolysis? - Use fresh sulfonyl chloride - Ensure anhydrous conditions reagent_check->hydrolysis Yes workup_check Review Workup & Purification conditions_check->workup_check Conditions OK amine_issue Amine Unreactive? - Increase temperature - Use a stronger, non-nucleophilic base conditions_check->amine_issue Amine Issue base_issue Base Ineffective? - Switch to a stronger base (e.g., DBU) - Consider a catalytic nucleophilic base (DMAP) conditions_check->base_issue Base Issue solvent_issue Solvent Problem? - Use inert, aprotic solvents (DCM, THF, Acetonitrile) conditions_check->solvent_issue Solvent Issue loss_issue Product Lost During Workup? - Optimize extraction pH - Use appropriate chromatography workup_check->loss_issue

Caption: Troubleshooting workflow for low-yield sulfonylation.

Q2: I'm observing significant amounts of unreacted starting amine. How can I drive the reaction to completion?

A2: Seeing unreacted amine alongside byproducts often points to a rate issue or premature deactivation of your sulfonyl chloride.

  • Ensure Anhydrous Conditions: This is the most common pitfall. Sulfonyl chlorides react readily with water.[1] Ensure all glassware is oven- or flame-dried, use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle), and handle reagents under an inert atmosphere (Nitrogen or Argon).

  • Optimize the Base: The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid.

    • For simple primary/secondary amines: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Use at least 1.1 to 1.5 equivalents.

    • For less nucleophilic amines (e.g., anilines): A stronger base or a catalytic approach may be needed. Pyridine can act as both a base and a nucleophilic catalyst.[5] Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive sulfonylpyridinium intermediate.

  • Increase Temperature: For sluggish reactions, gently heating the mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor by TLC or LC-MS to avoid product degradation.

Q3: My main byproduct is from hydrolysis of the this compound. How can I prevent this?

A3: This is a clear indication of moisture contamination. The sulfur atom in the sulfonyl chloride is highly electrophilic and will readily react with water, a competing nucleophile.

Preventative Measure Detailed Protocol
Glassware Preparation Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
Solvent Choice Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are suitable aprotic options.[2][6]
Reagent Handling Add the this compound to the reaction mixture via syringe under an inert atmosphere. If the amine starting material is a salt (e.g., a hydrochloride), it must be neutralized first or a sufficient excess of base must be used.
Reaction Setup Assemble the reaction under a positive pressure of nitrogen or argon. Use rubber septa on all openings.
Q4: How do I choose the right solvent and base for my specific substrate?

A4: The choice of solvent and base is interdependent and crucial for success. The goal is to maximize the nucleophilicity of the amine while ensuring the stability of the sulfonyl chloride. The vast majority of sulfonamides are synthesized by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base in an aprotic solvent.[7]

Solvent Selection: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.

  • Dichloromethane (DCM): Excellent choice, dissolves most reactants, and is easy to remove.

  • Acetonitrile (MeCN): A more polar option that can help solubilize polar starting materials.

  • Tetrahydrofuran (THF): Another good general-purpose solvent.

  • Pyridine: Can be used as both a solvent and a base, particularly effective for less reactive systems.[5]

Base Selection: The base neutralizes the generated HCl. Its strength and mechanism are important considerations.

BasepKa of Conjugate AcidTypeTypical Use Case
Triethylamine (TEA) ~10.7Tertiary Amine (Hindered)General purpose acid scavenger for reactive amines.
Pyridine ~5.2Tertiary Amine (Nucleophilic)Less basic but acts as a nucleophilic catalyst. Good for less reactive amines/sulfonyl chlorides.[5]
DIPEA (Hünig's base) ~10.7Tertiary Amine (Very Hindered)Good for base-sensitive substrates where the nucleophilicity of TEA or pyridine is problematic.
DMAP ~9.7Pyridine DerivativeUsed in catalytic amounts (0.05-0.1 eq) with TEA or DIPEA to dramatically accelerate the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for sulfonylation of an amine?

A1: The reaction proceeds via a nucleophilic addition-elimination pathway. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the sulfonamide.

Caption: General mechanism of amine sulfonylation.

Q2: What is the optimal stoichiometry for the reaction?

A2: A slight excess of the sulfonyl chloride is sometimes used to ensure full conversion of a valuable amine. However, to minimize purification challenges from unreacted sulfonyl chloride, a 1:1 stoichiometry is a good starting point.

  • Amine: 1.0 equivalent

  • This compound: 1.0 - 1.2 equivalents

  • Base (e.g., TEA): 1.2 - 1.5 equivalents (to scavenge HCl and any trace acid)

Q3: How should I best monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Stain: Use a potassium permanganate (KMnO₄) stain, as sulfonamides are often not UV-active.

  • Procedure: Spot the starting amine, the sulfonyl chloride (if stable enough on silica), and the reaction mixture on a TLC plate. The disappearance of the starting amine spot is the best indicator of completion.

  • LC-MS: For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It can confirm the consumption of starting materials and the formation of the product with the correct mass.

Q4: What is the best workup and purification strategy for sulfonamides?

A4: Sulfonamides are generally stable, but product loss can occur during workup.

  • Quench: If excess sulfonyl chloride is used, the reaction can be quenched by adding a small amount of water or aqueous ammonium chloride to hydrolyze it.

  • Aqueous Wash: Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent (e.g., DCM or Ethyl Acetate). Wash sequentially with:

    • Dilute acid (e.g., 1M HCl) to remove the tertiary amine base.

    • Saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted sulfonyl chloride (as the sulfonic acid sodium salt).

    • Brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[8][9] A common eluent system for chromatography is a gradient of ethyl acetate in hexanes.

Appendix: General Experimental Protocol

This protocol provides a robust starting point for the sulfonylation of a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the amine and anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine dropwise via syringe.

  • In a separate dry vial, dissolve this compound in a small amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirring amine/base mixture at 0 °C over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the aqueous workup and purification as described in FAQ Q4.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Khan Academy. (2013, June 20). Sulfonation | Aromatic Compounds | Organic chemistry [Video]. YouTube. Retrieved from [Link]

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • He, X., Wang, X., Zhou, F., Song, H., Zhang, X., & Lian, Z. (2024). Brønsted base catalyzed Reppe sulfonylation reaction. Organic Chemistry Frontiers, 11, 4740-4747.
  • ResearchGate. (n.d.). Scope of the sulfonylation; Yields of isolated products after column... [Image]. Retrieved from [Link]

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Obtained sulfonation yields for each solvent (molar ratio η= 3 and temperature [0 -5°C]) [Image]. Retrieved from [Link]

  • Weinreb, S. M., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH. Retrieved from [Link]

  • RSC Publishing. (2021, October 13). Direct halosulfonylation of alkynes: an overview. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved from [Link]

  • Pasha, M. A., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Wang, C., et al. (n.d.). Photocatalytic three-component asymmetric sulfonylation via direct C(sp3)-H functionalization. PMC - PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and reaction concentration a [Table]. Retrieved from [Link]

  • Costa, J., Galdino, D., et al. (2023). Sulfonylation reactions photocatalyzed by quantum dots: rule of band-position and surface chemistry. Catalysis Science & Technology, 13, 2377-2384.
  • de Souza, J. M., Berton, M., Snead, D. R., & McQuade, D. T. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. ResearchGate. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Procter, D. J., et al. (n.d.). Oxidative β-C–H sulfonylation of cyclic amines. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoinduced Sulfonylation Reactions through the Insertion of Sulfur Dioxide [Request PDF]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4,4-Difluorocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4,4-Difluorocyclohexane-1-sulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the purification of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Aqueous Workup

Question: I'm experiencing a significant loss of product after performing an aqueous workup of my reaction mixture. What could be the cause and how can I mitigate this?

Answer:

A primary cause for low yield during an aqueous workup is the hydrolysis of the sulfonyl chloride group.[1][2][3][4][5] Sulfonyl chlorides are susceptible to hydrolysis, which converts them into the corresponding sulfonic acid.[1][2][3][4][5] This is especially problematic if the workup is prolonged or if the aqueous solution is basic.[5]

Causality and Prevention:

  • Hydrolysis: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles like water. This reaction is often accelerated by basic conditions.

  • Minimizing Contact Time: Perform the aqueous wash as quickly as possible. Have all necessary solutions and equipment prepared in advance.

  • Temperature Control: Conduct the workup at low temperatures (0-5 °C) using an ice bath to slow down the rate of hydrolysis.

  • pH Control: Use a mildly acidic aqueous solution (e.g., dilute HCl) for the initial washes to suppress hydrolysis. Follow with a brine wash to help break up emulsions and remove residual water.

  • Solvent Choice: Ensure the organic solvent used for extraction has low miscibility with water. Dichloromethane or diethyl ether are common choices.

Recommended Protocol for Aqueous Workup:

  • Cool the reaction mixture to 0-5 °C.

  • Quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate or water, while monitoring for gas evolution.

  • Separate the organic layer as quickly as possible.

  • Wash the organic layer sequentially with cold, dilute HCl, cold water, and finally, cold brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure at a low temperature.

Issue 2: Product Decomposition During Distillation

Question: I am attempting to purify this compound by distillation, but I'm observing significant decomposition and charring in the distillation flask. How can I prevent this?

Answer:

Thermal decomposition is a common issue when distilling sulfonyl chlorides, which can be unstable at elevated temperatures.[6][7] The presence of impurities can also catalyze decomposition.

Causality and Prevention:

  • Thermal Instability: At high temperatures, sulfonyl chlorides can decompose, potentially eliminating SO2.[7]

  • Vacuum Distillation: It is crucial to perform the distillation under high vacuum to lower the boiling point of the compound. Aim for a pressure below 1 mmHg if possible.

  • Temperature Control: Use an oil bath with precise temperature control. Heat the distillation flask slowly and evenly to avoid localized overheating. The bath temperature should be kept as low as possible while still allowing for a reasonable distillation rate.

  • Short Path Distillation: For small quantities, a Kugelrohr or short path distillation apparatus is ideal as it minimizes the residence time of the compound at high temperatures.

  • Pre-purification: If the crude material contains significant non-volatile impurities, consider a preliminary purification step like filtration through a short plug of silica gel to remove baseline impurities that could cause charring.

Distillation Parameters:

ParameterRecommended ValueRationale
Pressure< 1 mmHgLowers the boiling point to minimize thermal stress.
Bath TemperatureKeep as low as possiblePrevents decomposition.
ApparatusShort path or KugelrohrMinimizes residence time at high temperature.
Issue 3: Co-eluting Impurities in Column Chromatography

Question: I am using column chromatography for purification, but I'm struggling to separate my product from a closely eluting impurity. What strategies can I employ for better separation?

Answer:

Achieving good separation in column chromatography depends on optimizing the stationary and mobile phases to exploit differences in the polarity and properties of the product and impurities.

Causality and Prevention:

  • Solvent System: The choice of eluent is critical. A common issue is using a solvent system that is too polar, causing the product and impurities to elute too quickly and without adequate separation.

  • Gradient Elution: Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This can help to resolve closely eluting spots.

  • Stationary Phase: While silica gel is standard, consider using a different stationary phase if separation is challenging. For example, alumina (neutral or basic) may offer different selectivity.

  • TLC Analysis: Before running a column, thoroughly analyze the crude mixture by Thin Layer Chromatography (TLC) using various solvent systems to identify the optimal conditions for separation.

  • Sample Loading: Overloading the column can lead to poor separation. Use an appropriate amount of silica gel for the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude material by weight).

Workflow for Optimizing Column Chromatography:

workflow A Crude Product B TLC Analysis (Multiple Solvent Systems) A->B C Identify Optimal Solvent System B->C D Prepare Column (Appropriate Silica:Crude Ratio) C->D E Load Sample D->E F Run Column (Gradient Elution if necessary) E->F G Collect & Analyze Fractions F->G H Pure Product G->H

Caption: Workflow for optimizing column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: this compound is a chemical compound with the molecular formula C6H9ClF2O2S and a molecular weight of approximately 218.65 g/mol .[8] It is typically a liquid or low-melting solid at room temperature. Due to its reactive nature, it should be stored in a dry, sealed container.[8]

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials, byproducts from the synthesis, and the corresponding sulfonic acid from hydrolysis.[9][10] The specific impurities will depend on the synthetic route used. For instance, if prepared via oxidative chlorination, residual oxidizing and chlorinating agents or their byproducts might be present.[10][11]

Q3: What are the recommended storage conditions for purified this compound?

A3: Due to its moisture sensitivity, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[8] To prevent thermal decomposition, it is advisable to store it in a refrigerator or freezer.[12]

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially for less volatile impurities.[13]

Q5: What are the key safety precautions when handling this compound?

A5: Sulfonyl chlorides are corrosive and lachrymatory.[14][15] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16] Avoid inhalation of vapors and contact with skin and eyes.[15] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[15]

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • A Process For Preparation Of Difluoromethane Sulphonyl Chloride. (n.d.). Quick Company.
  • Sulfonyl chloride synthesis by chlorosulfon
  • General preparation method of sulfonyl chloride. (2013).
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.).
  • CAS 1196154-77-4 | this compound. (n.d.). Synblock.
  • Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • SAFETY D
  • Process for the preparation of chloropyridine sulfonyl chloride. (2000).
  • SAFETY D
  • Hydrolysis stable sulfonyl chlorides. (2016). Reddit.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875-879.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2021).
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. (n.d.). Benchchem.
  • King, J. F., & Lee, T. W. S. (1971). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 93(23), 6330-6334.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2022). ChemicalBook.
  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. (n.d.). SIELC.
  • Safety D
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (1999).
  • King, J. F., & Lee, T. W. S. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(23), 3110-3116.
  • sulphuryl chloride. (n.d.). Sdfine.

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Side reactions of 4,4-Difluorocyclohexane-1-sulfonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4-Difluorocyclohexane-1-sulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with this reagent. The information provided is based on established chemical principles and practical laboratory experience to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide synthesis is giving a low yield. What are the likely causes and how can I fix it?

A1: Low yields in sulfonamide synthesis are a common issue that can often be traced back to a few key factors.[1]

  • Hydrolysis of the Sulfonyl Chloride: this compound is highly reactive and susceptible to hydrolysis by ambient moisture. This reaction converts the starting material into the corresponding sulfonic acid, which is unreactive towards amines.[1]

    • Solution: To mitigate this, ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the success of the reaction. An unsuitable base may not effectively neutralize the HCl generated during the reaction, leading to the protonation of the amine nucleophile and halting the reaction.[1] The solvent must be able to dissolve both reactants without participating in the reaction.

    • Solution: Non-nucleophilic organic bases like pyridine or triethylamine are recommended to neutralize the HCl byproduct.[1] Dichloromethane (DCM) and tetrahydrofuran (THF) are generally good solvent choices.

  • Side Reactions: With primary amines, the formation of a bis-sulfonated product is a possible side reaction that consumes the starting materials and reduces the yield of the desired monosulfonamide.[1]

    • Solution: To minimize bis-sulfonation, you can employ a slow addition of the sulfonyl chloride to a solution containing a slight excess of the primary amine. This stoichiometric control favors the reaction of the sulfonyl chloride with an unreacted amine molecule over the already formed sulfonamide.[1]

Q2: I am observing an unexpected side product in my reaction of this compound with a primary amine. What could it be?

A2: The most common side product when reacting a sulfonyl chloride with a primary amine is the N,N-bis(4,4-difluorocyclohexylsulfonyl)amine . This occurs when the initially formed primary sulfonamide is deprotonated by the base and then reacts with a second molecule of the sulfonyl chloride.

To avoid this, add the sulfonyl chloride slowly to a solution with an excess of the primary amine. This ensures that the sulfonyl chloride is more likely to react with an unreacted amine molecule rather than the sulfonamide product.[1]

Q3: When reacting this compound with an alcohol to form a sulfonate ester, I'm getting a chlorinated byproduct. Why is this happening and how can I prevent it?

A3: The formation of an alkyl chloride as a byproduct in the synthesis of sulfonate esters from alcohols and sulfonyl chlorides is a known side reaction. This typically occurs through the displacement of the intermediate sulfonate ester by the chloride ion generated during the reaction.

Mechanism of Side Reaction:

  • The alcohol reacts with this compound to form the desired sulfonate ester and HCl.

  • The base (e.g., pyridine, triethylamine) neutralizes the HCl, forming a chloride salt (e.g., pyridinium chloride).

  • The chloride ion can then act as a nucleophile and displace the sulfonate ester, leading to the formation of the corresponding alkyl chloride.

Troubleshooting and Prevention:

  • Choice of Base: While pyridine is a common base, it can also act as a nucleophile and facilitate the formation of the alkyl chloride.[2][3] Using a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge can help minimize this side reaction.

  • Catalytic DMAP: The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the desired sulfonylation reaction, often allowing for lower reaction temperatures and shorter reaction times, which can reduce the extent of the side reaction.[4] However, it's important to note that DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate.[4][5]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to disfavor the competing SN2 reaction that leads to the alkyl chloride.

Troubleshooting Guides

Guide 1: Reaction with Amine Nucleophiles (Sulfonamide Formation)
Problem Potential Cause Troubleshooting Steps & Solutions
Low or no product formation 1. Inactive sulfonyl chloride due to hydrolysis. 2. Insufficiently nucleophilic amine. 3. Protonated amine due to HCl byproduct.1. Use fresh or properly stored this compound. Ensure anhydrous reaction conditions.[1] 2. For weakly nucleophilic amines, consider using a catalyst such as DMAP.[4] 3. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used to scavenge the HCl produced.[1]
Formation of bis-sulfonated byproduct with primary amines The initially formed sulfonamide is deprotonated and reacts with another equivalent of the sulfonyl chloride.1. Use a slight excess (1.1-1.2 equivalents) of the primary amine. 2. Add the sulfonyl chloride slowly to the amine solution.[1] 3. Consider using a protecting group for the amine if other reactive sites are present.
Difficult product purification The product may be contaminated with the hydrochloride salt of the base or unreacted starting materials.1. Perform an aqueous workup. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as sulfonic acid), and finally with brine.[1] 2. Purify the crude product by column chromatography or recrystallization.
Guide 2: Reaction with Alcohol Nucleophiles (Sulfonate Ester Formation)
Problem Potential Cause Troubleshooting Steps & Solutions
Low yield of sulfonate ester 1. Hydrolysis of the sulfonyl chloride. 2. Sterically hindered alcohol.1. Maintain strict anhydrous conditions.[1] 2. For sterically hindered alcohols, increase the reaction time and/or temperature. The use of a catalyst like DMAP can also be beneficial.[4]
Formation of an alkyl chloride byproduct Displacement of the sulfonate ester by chloride ions.1. Use a non-nucleophilic base such as 2,6-lutidine. 2. Conduct the reaction at a lower temperature. 3. Minimize the reaction time.
Elimination side reaction (alkene formation) The base promotes the elimination of the sulfonate ester, especially with secondary and tertiary alcohols.1. Use a non-nucleophilic, sterically hindered base. 2. Run the reaction at a low temperature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.0 equivalent) to the stirred solution.

  • Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 equivalent), anhydrous DCM, and a non-nucleophilic base such as 2,6-lutidine (1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM to the stirred alcohol solution.

  • If the alcohol is sterically hindered or unreactive, a catalytic amount of DMAP (0.1 equivalents) can be added.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with water and separate the layers.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude sulfonate ester by column chromatography.

Visualizations

Sulfonamide_Formation_Troubleshooting start Start: Sulfonamide Synthesis low_yield Low Yield? start->low_yield check_hydrolysis Check for Hydrolysis of Sulfonyl Chloride low_yield->check_hydrolysis Yes successful_synthesis Successful Synthesis low_yield->successful_synthesis No anhydrous_conditions Ensure Anhydrous Conditions check_hydrolysis->anhydrous_conditions check_base Incorrect Base/Solvent? anhydrous_conditions->check_base use_non_nucleophilic_base Use Non-Nucleophilic Base (e.g., Pyridine, Et3N) check_base->use_non_nucleophilic_base Yes check_bis_sulfonylation Bis-Sulfonylation (Primary Amines)? check_base->check_bis_sulfonylation No use_non_nucleophilic_base->check_bis_sulfonylation slow_addition Slow Addition of Sulfonyl Chloride to Excess Amine check_bis_sulfonylation->slow_addition Yes check_bis_sulfonylation->successful_synthesis No slow_addition->successful_synthesis

Caption: Troubleshooting workflow for low yields in sulfonamide synthesis.

Sulfonate_Ester_Side_Reactions cluster_mitigation Mitigation Strategies start Reaction of Alcohol with This compound desired_path Desired Pathway: Sulfonate Ester Formation start->desired_path Primary Goal side_path_1 Side Reaction 1: Alkyl Chloride Formation start->side_path_1 Possible Side Reaction side_path_2 Side Reaction 2: Elimination (Alkene Formation) start->side_path_2 Possible Side Reaction mitigation_3 Catalytic DMAP to accelerate desired reaction desired_path->mitigation_3 To improve rate mitigation_1 Use non-nucleophilic base (e.g., 2,6-lutidine) side_path_1->mitigation_1 mitigation_2 Low reaction temperature side_path_1->mitigation_2 side_path_2->mitigation_1 side_path_2->mitigation_2

Caption: Pathways and mitigation for sulfonate ester synthesis side reactions.

References

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Liu, et al. (2024).
  • Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • OChemTutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Míšek, J. (2023). A straightforward one-pot reductive protocol for the synthesis of sulfinamides from sulfonyl chlorides. Organic & Biomolecular Chemistry, 21, 2950-2954.
  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Springer. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Journal of Chemical Research.
  • IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry.
  • Weinstain, R., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PLoS ONE, 12(5), e0178121.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • ResearchGate. (n.d.). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]

  • ACS Publications. (n.d.). Addition of Grignard and organolithium reagents to N-sulfonyl aldimines generated in situ from aldehydes and N-sulfinylsulfonamides. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Reduction of sulfonyl chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]

  • NIH. (2023, February 27). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link]

  • NIH. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • ScienceDirect. (n.d.). Nucleophilic, radical, and electrophilic (phenylsulfonyl)
  • ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. Retrieved from [Link]

  • ACS Publications. (2023, February 27).
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4).
  • NIH. (2025, August 15). Sulfur fluoride exchange with carbon pronucleophiles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Resolution of 2-Substituted Indolines by N -Sulfonylation using an Atropisomeric 4-DMAP- N -oxide Organocatalyst. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

  • Oregon State University. (n.d.). The reactions of amines and grignard reagents with sulfinyl sulfones. Retrieved from [Link]

  • NIH. (2023, August 24). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of Amines with 4,4-Difluorocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered when working with 4,4-Difluorocyclohexane-1-sulfonyl chloride, particularly its low reactivity with amines in sulfonamide synthesis.

Introduction: Understanding the Challenge

The synthesis of sulfonamides via the reaction of an amine with a sulfonyl chloride is a cornerstone transformation in medicinal chemistry. However, the reactivity of this reaction can be highly dependent on the steric and electronic properties of both coupling partners. This compound presents a unique set of challenges. The bulky cyclohexyl ring can sterically hinder the approach of the amine nucleophile to the electrophilic sulfur center. Additionally, the two electron-withdrawing fluorine atoms can influence the electrophilicity of the sulfonyl chloride group. This guide will provide a systematic approach to overcoming these hurdles to achieve successful sulfonamide synthesis.

Part 1: Troubleshooting Guide for Low Yields

This section is designed to help you diagnose and resolve common issues leading to low or no product formation.

Question 1: My reaction shows little to no conversion of the starting materials. What are the primary factors to investigate?

Answer: Low conversion is a common issue when dealing with sterically hindered reagents. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Quality: Ensure the this compound is of high purity and has not hydrolyzed. Sulfonyl chlorides are moisture-sensitive and can degrade to the corresponding sulfonic acid, which is unreactive under standard conditions.[1] It is recommended to use a freshly opened bottle or to store it under an inert atmosphere. The amine should also be pure and dry.

  • Anhydrous Conditions: The presence of water is detrimental as it will compete with the amine in reacting with the sulfonyl chloride, leading to the formation of the sulfonic acid byproduct. All glassware should be oven-dried, and anhydrous solvents must be used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

Workflow for Troubleshooting Low Conversion:

G cluster_0 Troubleshooting Low Conversion Start Low or No Product Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Optimize_Base Optimize Base Check_Reagents->Optimize_Base If still low yield Optimize_Solvent Optimize Solvent Optimize_Base->Optimize_Solvent If still low yield Optimize_Temp Increase Reaction Temperature Optimize_Solvent->Optimize_Temp If still low yield Add_Catalyst Consider a Catalyst Optimize_Temp->Add_Catalyst If still low yield Success Successful Reaction Add_Catalyst->Success G cluster_0 Sulfonamide Formation Mechanism Amine R-NH₂ Intermediate [F₂-Cyclohexyl-SO₂(Cl)⁻-NH₂⁺-R] Amine->Intermediate Nucleophilic Attack SulfonylChloride F₂-Cyclohexyl-SO₂Cl SulfonylChloride->Intermediate Product F₂-Cyclohexyl-SO₂-NH-R + HCl Intermediate->Product Elimination of HCl

Caption: General mechanism for sulfonamide formation.

Q2: How do the fluorine atoms on the cyclohexane ring affect the reactivity of the sulfonyl chloride?

A2: The two fluorine atoms are strongly electron-withdrawing. This has two potential effects:

  • Increased Electrophilicity: The inductive effect of the fluorine atoms can pull electron density away from the sulfur atom, making it more electrophilic and potentially more reactive towards nucleophiles.

  • Conformational Effects: The presence of the gem-difluoro group can influence the conformational preference of the cyclohexane ring, which in turn could affect the accessibility of the sulfonyl chloride group to the incoming amine.

The overall effect on reactivity will be a balance between these electronic and steric factors.

Q3: Are there any catalysts that can be used to promote the reaction with unreactive amines?

A3: Yes, for particularly challenging cases with electron-poor or sterically hindered amines, a catalyst can be beneficial. Indium has been reported to catalyze the sulfonylation of amines and may be effective in this system.

Part 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from this compound
  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., DCM, THF, or ACN) to make a 0.1-0.5 M solution.

  • Add a suitable base (1.1-1.5 eq, e.g., triethylamine or pyridine).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0-1.2 eq) in a minimal amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the amine solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If no reaction is observed at room temperature, gradually heat the reaction mixture.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Procedure for a Catalytic Reaction with a Hindered Amine

For particularly unreactive amines, consider the following modifications:

  • Catalyst: Add indium powder (10-20 mol%) to the reaction mixture before the addition of the sulfonyl chloride.

  • Solvent and Temperature: Use a higher boiling point solvent such as acetonitrile or DMF and heat the reaction to reflux.

References

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews. [Link]

  • Microwave-assisted solvent-free synthesis of sulfonamides. (2013). RSC Advances. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central. [Link]

Sources

Removal of impurities from 4,4-Difluorocyclohexane-1-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4-Difluorocyclohexane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues that arise during the synthesis and handling of this compound.

Q1: My final product of this compound shows a broad peak in the NMR, and the yield is lower than expected. What could be the primary cause?

A1: A broad NMR peak, particularly in the acidic region, coupled with a low yield, strongly suggests the presence of the corresponding sulfonic acid, 4,4-Difluorocyclohexane-1-sulfonic acid. This is the hydrolysis product of your target compound. Sulfonyl chlorides are highly susceptible to hydrolysis, and even trace amounts of water in your reaction or workup can lead to this impurity.[1][2]

Q2: I've noticed an unreacted starting material, likely a thiol, in my crude reaction mixture after oxidative chlorination. How can I drive the reaction to completion?

A2: The presence of unreacted 4,4-difluorocyclohexanethiol indicates an incomplete reaction. This could be due to insufficient oxidant, a reaction time that is too short, or a reaction temperature that is too low. Increasing the equivalents of the oxidizing agent or extending the reaction time are the first troubleshooting steps to consider.[3][4]

Q3: My purified this compound degrades upon storage. What are the optimal storage conditions?

A3: this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture. It is best stored at low temperatures (2-8°C) to minimize degradation.[5]

Q4: Are there any specific safety precautions I should take when working with the reagents for the synthesis of this compound?

A4: Yes, the synthesis often involves corrosive and reactive reagents like thionyl chloride or sulfuryl chloride. These should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.[6] Quenching of these reagents should be done slowly and cautiously, typically by adding them to a stirred, cooled quenching solution.

Troubleshooting Guide: From Synthesis to Purification

This section provides a detailed breakdown of potential problems, their causes, and actionable solutions for the synthesis of this compound, assuming a common synthetic route: the oxidative chlorination of 4,4-difluorocyclohexanethiol.

Problem 1: Presence of Unreacted 4,4-Difluorocyclohexanethiol
  • Symptom: A peak corresponding to the thiol starting material is observed in the ¹H NMR or GC-MS of the crude product.

  • Likely Cause:

    • Insufficient Oxidant: The stoichiometry of the oxidizing agent (e.g., N-chlorosuccinimide, chlorine) was not sufficient to fully convert the thiol.

    • Low Reaction Temperature: The reaction may be too slow at the current temperature to go to completion within the allotted time.

    • Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration.

  • Proposed Solution:

    • Increase Oxidant: Incrementally increase the molar equivalents of the oxidizing agent (e.g., from 3.0 to 3.5 equivalents).

    • Elevate Temperature: If the reaction profile allows, consider a modest increase in the reaction temperature.

    • Extend Reaction Time: Monitor the reaction by TLC or GC-MS and continue until the starting thiol is no longer detected.

Problem 2: Formation of 4,4-Difluorocyclohexane Disulfide
  • Symptom: A new, less polar spot on TLC and corresponding peaks in GC-MS or LC-MS, indicating a higher molecular weight byproduct.

  • Likely Cause:

    • Incomplete Oxidation: Partial oxidation of the thiol can lead to the formation of the corresponding disulfide. This is a common intermediate in the oxidation of thiols to sulfonyl chlorides.[3]

  • Proposed Solution:

    • Ensure Sufficient Oxidant: As with unreacted thiol, ensure an adequate amount of the oxidizing and chlorinating agent is present to drive the reaction past the disulfide stage.

    • Stepwise Addition: Consider a slower, portion-wise addition of the thiol to the oxidizing agent to maintain an excess of the oxidant throughout the reaction.

Problem 3: Significant Hydrolysis to 4,4-Difluorocyclohexanesulfonic Acid
  • Symptom: A significant broad peak in the NMR spectrum, and difficulty in extracting the product from aqueous layers. The product may appear as a viscous oil or be difficult to crystallize.

  • Likely Cause:

    • Presence of Water: Exposure to water during the reaction, workup, or purification.[1][2]

    • Elevated Temperatures during Workup: Hydrolysis is often accelerated at higher temperatures.

  • Proposed Solution:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.

    • Cold Workup: Conduct all aqueous washes and extractions at low temperatures (0-5°C).

    • Azeotropic Removal of Water: If residual water is suspected in the organic phase, consider drying with a desiccant like anhydrous magnesium sulfate, followed by co-evaporation with a dry, high-boiling solvent like toluene to azeotropically remove any remaining traces of water before final concentration.

Problem 4: Residual Solvent in the Final Product
  • Symptom: Characteristic solvent peaks are observed in the ¹H NMR of the purified product.

  • Likely Cause:

    • Inefficient Removal: The solvent was not completely removed during the final concentration step.

  • Proposed Solution:

    • High Vacuum Drying: Dry the product under high vacuum for an extended period.

    • Lyophilization (Freeze-Drying): If the product is a solid, lyophilization can be an effective method for removing residual solvent.

    • Trituration/Recrystallization: Triturating the product with a non-solvent or recrystallizing from a suitable solvent system can help remove trapped solvent.

Experimental Protocols

Protocol 1: Small-Scale Synthesis of this compound via Oxidative Chlorination
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 4,4-difluorocyclohexanethiol (1.0 eq) in an anhydrous solvent such as dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the oxidizing/chlorinating agent (e.g., N-chlorosuccinimide, 3.0-3.5 eq) in the same anhydrous solvent via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer, and wash successively with cold dilute HCl, cold water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using a non-polar eluent system (e.g., hexane/ethyl acetate).

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto the column and elute with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Common Impurities and their Identification

ImpurityLikely CauseAnalytical Signature
4,4-DifluorocyclohexanethiolIncomplete ReactionCharacteristic S-H stretch in IR; Corresponding molecular ion in GC-MS.
bis(4,4-difluorocyclohexyl) disulfideIncomplete OxidationHigher molecular weight peak in GC-MS; Absence of S-H stretch in IR.
4,4-Difluorocyclohexanesulfonic acidHydrolysisBroad peak in ¹H NMR; High polarity on TLC; Water-soluble.
Residual SolventIncomplete DryingCharacteristic solvent peaks in ¹H NMR.

Visualizations

Reaction and Impurity Formation Workflow

G cluster_0 Synthesis Pathway cluster_1 Common Impurity Pathways Thiol 4,4-Difluorocyclohexanethiol Product This compound Thiol->Product Oxidative Chlorination Disulfide Disulfide Byproduct Thiol->Disulfide Incomplete Oxidation Oxidant Oxidizing/ Chlorinating Agent Oxidant->Product Sulfonic_Acid Sulfonic Acid (Hydrolysis) Product->Sulfonic_Acid Hydrolysis (H2O) G Start Crude Product Analysis Impurity_Detected Impurity Detected? Start->Impurity_Detected Unreacted_Thiol Unreacted Thiol Present? Impurity_Detected->Unreacted_Thiol Yes End Pure Product Impurity_Detected->End No Hydrolysis_Product Sulfonic Acid Present? Unreacted_Thiol->Hydrolysis_Product No Action_Thiol Increase Oxidant/ Extend Reaction Time Unreacted_Thiol->Action_Thiol Yes Other_Impurity Other Impurity? Hydrolysis_Product->Other_Impurity No Action_Hydrolysis Use Anhydrous Conditions/ Cold Workup Hydrolysis_Product->Action_Hydrolysis Yes Action_Other Purify by Chromatography/ Recrystallization Other_Impurity->Action_Other Yes Other_Impurity->End No Action_Thiol->Start Action_Hydrolysis->Start Action_Other->End

Caption: Logic flow for troubleshooting impurities.

References

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. 2021. [Link]

  • Production of 4-fluorothiophenol.
  • Reactions of Sulfonyl Chlorides and Unsaturated Compounds. J. Mex. Chem. Soc. 2020. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. [Link]

  • Sulfonyl halide. Wikipedia. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • Process for the preparation of 4-chlorobenzenesulfonyl chloride.
  • The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. PubMed. [Link]

  • Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. [Link]

  • Thiol Chlorination with N-Chlorosuccinimide. Edinburgh Research Explorer. [Link]

  • Process for Preparing 4,4' Difluorobenzophenone.
  • Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Preparation method for 4-fluorobenzoyl chloride.
  • New preparation method of 4,4-dichlorodiphenyl sulfone.
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. [Link]

  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. MDPI. [Link]

Sources

Troubleshooting scale-up of reactions involving 4,4-Difluorocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,4-Difluorocyclohexane-1-sulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of using this reagent, particularly during reaction scale-up. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is primarily used as a building block in medicinal chemistry and drug discovery. The 4,4-difluorocyclohexyl motif is a valuable bioisostere for other cyclic systems, such as phenyl or cyclohexyl rings. Introducing geminal fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity (logP), metabolic stability, and binding affinity to biological targets, without drastically altering its conformation. It is most commonly used to synthesize sulfonamides, sulfonates, and other related sulfur-containing compounds.

Q2: What are the key chemical properties and stability concerns for this reagent?

Like most sulfonyl chlorides, this compound is highly reactive and susceptible to hydrolysis. The primary concern is its reaction with water (including atmospheric moisture) to form the corresponding sulfonic acid, releasing corrosive hydrogen chloride (HCl) gas. This degradation not only consumes the active reagent but can also alter the pH of the reaction mixture, potentially catalyzing unwanted side reactions.

Key Properties:

  • Appearance: Typically a colorless to pale yellow oil or low-melting solid.

  • Reactivity: Electrophilic sulfur center is highly susceptible to nucleophilic attack.

  • Stability: Thermally stable at moderate temperatures but highly sensitive to moisture and strong bases.

It is imperative to handle the reagent under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) and use dry solvents and glassware.

Q3: What are the recommended storage and handling procedures?

To ensure the integrity and reactivity of the reagent, strict storage and handling protocols are essential.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.

  • Handling:

    • Always handle the reagent in a fume hood.

    • Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).

    • Use dry, clean glassware. If necessary, flame-dry glassware under vacuum or oven-dry it before use.

    • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

    • Blanket the reaction vessel with an inert gas (N₂ or Ar) before and during the addition of the sulfonyl chloride.

Troubleshooting Guide for Reaction Scale-Up

Scaling up reactions from the bench to pilot or manufacturing scale introduces challenges related to mass and heat transfer, mixing, and reagent addition. Below are common issues encountered with this compound and their solutions.

Q4: My reaction yield is low and inconsistent upon scale-up. What are the likely causes?

Low and variable yields are often traced back to several interconnected factors. The following workflow can help diagnose the root cause.

Troubleshooting_Yield Start Low / Inconsistent Yield Check_Purity 1. Verify Reagent Purity & Water Content (NMR, Titration, KF) Start->Check_Purity Is reagent integrity confirmed? Check_Mixing 2. Evaluate Mixing Efficiency (Stirrer speed, Baffle presence) Check_Purity->Check_Mixing Yes Solution_Purity Solution: Procure new batch. Handle under strict inert conditions. Check_Purity->Solution_Purity No Check_Temp 3. Monitor Internal Reaction Temperature (Probe vs. Bath Temp) Check_Mixing->Check_Temp Yes Solution_Mixing Solution: Increase agitation. Use baffled reactor or overhead stirrer. Check_Mixing->Solution_Mixing No, localized 'hot spots' likely Check_Addition 4. Analyze Addition Strategy (Rate, Sub-surface addition?) Check_Temp->Check_Addition Yes Solution_Temp Solution: Use jacketed reactor. Optimize cooling bath delta T. Check_Temp->Solution_Temp No, exotherm is uncontrolled Solution_Addition Solution: Slow addition rate. Dilute reagent before adding. Check_Addition->Solution_Addition No, addition is too fast

Caption: Troubleshooting workflow for low reaction yields.

  • Cause A: Reagent Decomposition: As discussed in Q2 , the primary culprit is often hydrolysis. On a larger scale, longer addition times and larger vessel headspace can increase exposure to atmospheric moisture.

    • Solution: Ensure all solvents are rigorously dried (Karl Fischer titration < 50 ppm H₂O is a good target). Purge the reactor with inert gas for an extended period before adding reagents. If the sulfonyl chloride is a solid, consider dissolving it in a dry, non-reactive solvent in a glovebox or under an inert gas blanket before addition.

  • Cause B: Inefficient Mixing and Mass Transfer: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration. This can lead to side reactions, such as the formation of sulfonyl chloride dimers or reaction with the solvent.

    • Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer. Ensure the reactor has baffles to improve turbulent mixing. For heterogeneous reactions, the stirring rate (RPM) must be sufficient to keep all components suspended.

  • Cause C: Poor Temperature Control: Sulfonylation reactions are often exothermic. A reaction that is easily controlled in a round-bottom flask cooled by an ice bath can become a dangerous runaway on a larger scale due to the lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.

    • Solution: Add the sulfonyl chloride slowly and controllably via a syringe pump or an addition funnel. Monitor the internal temperature of the reaction, not just the bath temperature. A significant difference between the two indicates poor heat transfer. Use a properly sized cooling bath or a jacketed reactor system.

Q5: I am observing significant byproduct formation, particularly a white solid that is insoluble in my reaction solvent. What could it be?

This is a classic issue in reactions between sulfonyl chlorides and amine nucleophiles, especially when using tertiary amine bases like triethylamine (TEA).

  • Probable Cause: Formation of a Vilsmeier-Haack-type intermediate or pyridinium salt. When a hindered or weakly nucleophilic amine is used, or when local concentrations of the sulfonyl chloride and base are high, the base (e.g., pyridine, DMAP, or even TEA) can attack the sulfonyl chloride. This forms an unstable, highly reactive sulfonylammonium salt. This intermediate can be ineffective for the desired reaction or can decompose, leading to a complex mixture of byproducts. With TEA, the HCl generated during the reaction forms triethylammonium chloride (TEA·HCl), a salt that is often poorly soluble in common organic solvents like dichloromethane or THF, causing it to precipitate.

Side_Reactions RSO2Cl 4,4-diF-Cy-SO2Cl Product Desired Sulfonamide R-SO2-NH-R' RSO2Cl->Product Salt Et3N·HCl (Insoluble Salt) RSO2Cl->Salt + H2O -> HCl SideProduct Side Products (e.g., from base attack) RSO2Cl->SideProduct Amine R'-NH2 (Desired Nucleophile) Amine->Product Amine->Product + RSO2Cl, Base Base Et3N (Base) Base->Product Base->Salt Base->SideProduct Base->SideProduct Direct Attack

Caption: Desired vs. side reactions in sulfonamide formation.

  • Solutions:

    • Reverse Addition: Add the sulfonyl chloride solution slowly to a solution of the amine and the base. This keeps the concentration of the electrophile low at all times, favoring reaction with the more abundant amine nucleophile.

    • Use a Non-Nucleophilic Base: If side reactions with the base are suspected, switch to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base).

    • Solvent Choice: Select a solvent in which the hydrochloride salt of the base has at least moderate solubility to prevent it from precipitating and coating the reactants. See the table below for guidance.

Q6: My aqueous workup is forming a stable emulsion, making phase separation difficult. How can I resolve this?

Emulsions are common during the workup of reactions that generate salts and involve solvents with partial water miscibility.

  • Cause: The amine hydrochloride salts formed during the reaction can act as surfactants, stabilizing the oil-in-water or water-in-oil emulsion.

  • Solutions:

    • Add Brine: Before separation, wash the combined organic and aqueous layers with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

    • Filter First: If a significant amount of solid (e.g., TEA·HCl) is suspended, filter the entire biphasic mixture through a pad of Celite® before attempting the separation.

    • Change Solvent: If the problem persists, consider using a more non-polar extraction solvent like methyl tert-butyl ether (MTBE) instead of dichloromethane (DCM) or ethyl acetate.

    • Centrifugation: For smaller, lab-scale separations that are particularly stubborn, centrifugation can be highly effective at forcing phase separation.

Data Summary for Scale-Up

Choosing the right solvent is critical. The table below compares common solvents used for sulfonylation reactions.

SolventBoiling Point (°C)Dielectric ConstantNotes on Use
Dichloromethane (DCM)39.69.1Pros: Good solubility for many organics. Cons: Low boiling point, environmental concerns, can form emulsions.
Acetonitrile (MeCN)81.637.5Pros: Polar, good for dissolving salts. Cons: Can be reactive with highly electrophilic reagents.
Tetrahydrofuran (THF)667.6Pros: Good general-purpose solvent. Cons: Peroxide formation risk, relatively low boiling point.
2-Methyl-THF806.2Pros: Higher boiling point than THF, less prone to emulsion, "greener" alternative. Cons: More expensive.
Toluene110.62.4Pros: High boiling point, good for azeotropic removal of water. Cons: Poor solubility for polar salts.

Illustrative Experimental Protocol: Synthesis of a Sulfonamide

This protocol describes the reaction of this compound with benzylamine as a representative example.

Reaction: this compound + Benzylamine → N-Benzyl-4,4-difluorocyclohexane-1-sulfonamide

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite® 545

Procedure:

  • Reactor Setup: To a clean, dry, three-neck round-bottom flask equipped with an overhead stirrer, a temperature probe, an addition funnel, and a nitrogen inlet, add benzylamine (1.05 eq) and anhydrous DCM (to make a ~0.5 M solution based on the limiting reagent).

  • Inert Atmosphere: Begin stirring and purge the system with nitrogen.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate dry flask under nitrogen, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Controlled Addition: Transfer the sulfonyl chloride solution to the addition funnel and add it dropwise to the cooled amine solution over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting sulfonyl chloride is consumed.

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly quench by adding water.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to neutralize), and finally, brine (to break emulsions).

  • Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization as appropriate.

References

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • American Institute of Chemical Engineers (AIChE). (n.d.). CCPS - Center for Chemical Process Safety. [Link]

  • King, J. F., & Rathore, R. (1990). The Vilsmeier-Haack-Arnold route to sulfonyl chlorides. Phosphorus, Sulfur, and Silicon and the Related Elements, 53(1-4), 139-142. [Link]

Technical Support Center: Mastering the Workup of 4,4-Difluorocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers in preventing the hydrolysis of 4,4-difluorocyclohexane-1-sulfonyl chloride during experimental workup. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical principles to enable robust and reproducible outcomes.

Introduction: The Challenge of Hydrolysis

This compound is a valuable building block in medicinal chemistry and materials science. However, its sulfonyl chloride functional group is highly electrophilic and susceptible to hydrolysis by water, leading to the formation of the corresponding and often undesired 4,4-difluorocyclohexane-1-sulfonic acid. This byproduct can complicate purification and reduce the yield of the desired product. Understanding and controlling this hydrolysis is therefore paramount for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis shows a significant amount of sulfonic acid after workup. What is the primary cause?

A1: The presence of 4,4-difluorocyclohexane-1-sulfonic acid is a direct indicator of hydrolysis of the parent sulfonyl chloride. This typically occurs due to unintentional exposure to water during the workup procedure. Common sources of water include aqueous washes, atmospheric moisture, or wet solvents and glassware.

Q2: I performed an aqueous wash to remove impurities. How can I minimize hydrolysis during this step?

A2: While direct aqueous washes are generally discouraged for sulfonyl chlorides, if deemed necessary, the following precautions are critical:

  • Low Temperature: Conduct the wash at 0-5 °C using pre-chilled solutions. This significantly slows the rate of hydrolysis.

  • Speed is Key: Minimize the contact time between the organic layer containing the sulfonyl chloride and the aqueous layer. Separate the layers as quickly as possible.

  • Use Brine: Wash with a saturated aqueous solution of sodium chloride (brine). The high ionic strength of brine reduces the solubility of the sulfonyl chloride in the aqueous phase, thereby minimizing hydrolysis.

Q3: Are there alternatives to an aqueous workup?

A3: Absolutely. Non-aqueous workups are the preferred method for purifying sulfonyl chlorides. This can involve:

  • Direct Filtration: If the reaction byproducts are solid and the desired product is in solution (or vice versa), direct filtration under an inert atmosphere can be effective.

  • Solvent Evaporation and Re-dissolution: After the reaction, the solvent can be removed under reduced pressure (at low temperature). The residue can then be triturated or re-dissolved in a non-polar solvent in which the impurities are insoluble, followed by filtration.

  • Use of Scavenger Resins: For removal of amine or other nucleophilic impurities, scavenger resins are an excellent, non-aqueous option.

Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis

Core Principle: Maintain Anhydrous Conditions

The most effective strategy to prevent hydrolysis is to rigorously exclude water from your reaction and workup.

  • Glassware and Equipment: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.

  • Solvents and Reagents: Use anhydrous solvents. Solvents from freshly opened bottles or those dried over appropriate drying agents are recommended.

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere to prevent exposure to atmospheric moisture.

Workflow for a Hydrolysis-Free Workup

The following workflow is designed to minimize the risk of hydrolysis of this compound.

Hydrolysis_Prevention_Workflow cluster_reaction Reaction Completion cluster_workup Non-Aqueous Workup cluster_purification Purification Reaction Reaction Mixture in Anhydrous Solvent Quench Quench (if necessary) with anhydrous agent Reaction->Quench Optional Filter_Byproducts Filter Solid Byproducts (under inert atmosphere) Reaction->Filter_Byproducts Direct to Filtration Solvent_Swap Solvent Removal (low temp) & Re-dissolution Reaction->Solvent_Swap Alternative Path Quench->Filter_Byproducts Drying Dry Organic Layer (Anhydrous Na2SO4 or MgSO4) Filter_Byproducts->Drying Solvent_Swap->Drying Concentrate Concentrate Under Reduced Pressure Drying->Concentrate Final_Product Pure this compound Concentrate->Final_Product

Caption: Recommended non-aqueous workup workflow.

Detailed Experimental Protocols

Protocol 1: Standard Non-Aqueous Workup

  • Reaction Quench (if applicable): If the reaction contains unreacted, highly reactive reagents, quench them with a non-aqueous method. For example, if excess chlorinating agent was used, it may be removed by evaporation under reduced pressure.

  • Removal of Solid Byproducts: If the reaction has generated solid byproducts (e.g., salts), remove them by filtration through a pad of celite or a sintered glass funnel under an inert atmosphere. Wash the filter cake with a small amount of anhydrous solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure, ensuring the bath temperature remains low (e.g., <30 °C) to prevent thermal decomposition.

  • Purification by Trituration/Re-dissolution: To the crude residue, add a minimal amount of a non-polar solvent (e.g., hexanes) in which the desired sulfonyl chloride is soluble but impurities are not. Stir vigorously, then filter to remove the insoluble impurities. Alternatively, dissolve the crude material in a suitable solvent (e.g., dichloromethane) and filter to remove any insoluble material.

  • Final Concentration: Remove the solvent from the purified solution under reduced pressure to yield the final product.

Protocol 2: Workup Using Scavenger Resins

Scavenger resins are solid-supported reagents that react with and bind to excess reagents or byproducts, allowing for their simple removal by filtration.[1][2] This is a powerful technique for non-aqueous workups.

  • For Excess Amine: If the preceding reaction involved an amine that needs to be removed, a sulfonyl chloride functionalized resin or an isocyanate resin can be used as a scavenger.[1]

  • Procedure:

    • To the crude reaction mixture, add the appropriate scavenger resin (typically 1.5-3 equivalents relative to the species being scavenged).

    • Stir the mixture at room temperature for a few hours or until TLC/LCMS analysis shows complete removal of the impurity.

    • Filter the reaction mixture to remove the resin.

    • Wash the resin with a small amount of anhydrous solvent.

    • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Data Presentation: Choosing the Right Drying Agent

After any necessary extractions with an organic solvent, the organic layer will be saturated with a small amount of water that must be removed. The choice of drying agent is crucial.[3]

Drying AgentCapacitySpeedAcidity/BasicityComments
Sodium Sulfate (Na₂SO₄) HighSlowNeutralInexpensive and generally applicable. Requires longer contact time.
Magnesium Sulfate (MgSO₄) ModerateFastWeakly AcidicFaster and more efficient than Na₂SO₄.
Calcium Chloride (CaCl₂) HighFastLewis AcidCan form complexes with amines, alcohols, and carbonyl compounds. Avoid if these functional groups are present in your desired product.
Molecular Sieves (3Å or 4Å) ModerateFastNeutralExcellent for achieving very low water content but can be more expensive.

For this compound, anhydrous sodium sulfate or magnesium sulfate are generally safe and effective choices.

Mechanistic Insight: The Hydrolysis of a Sulfonyl Chloride

Understanding the mechanism of hydrolysis underscores the importance of the preventative measures discussed.

Hydrolysis_Mechanism SulfonylChloride R-SO₂Cl TS [Transition State]‡ SulfonylChloride->TS Nucleophilic attack by H₂O Water H₂O SulfonicAcid R-SO₃H TS->SulfonicAcid Loss of Cl⁻ HCl HCl

Caption: Simplified Sₙ2-like hydrolysis mechanism.

The hydrolysis of sulfonyl chlorides generally proceeds through a nucleophilic attack of water on the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group. The presence of base can deprotonate the water molecule, forming the more nucleophilic hydroxide ion, which significantly accelerates the rate of hydrolysis.

By maintaining anhydrous and neutral or acidic conditions, and by keeping the temperature low, the rate of this undesirable reaction can be effectively minimized.

References

  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride.
  • Columbia University. (n.d.).
  • Supra Sciences. (n.d.). Solid-Supported Scavengers.
  • Aberlin, M. E., & Bunton, C. A. (n.d.). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry.
  • ResearchGate. (2025).
  • MDPI. (n.d.). Synthetic Routes to Arylsulfonyl Fluorides.
  • de Souza, J. M., Berton, M., Snead, D. R., & McQuade, D. T. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development.
  • ResearchGate. (n.d.).
  • Wipf Group, University of Pittsburgh. (2004).
  • Google Patents. (n.d.). Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • ResearchGate. (2025).
  • Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID.
  • Quick Company. (n.d.). A Process For Preparation Of Difluoromethane Sulphonyl Chloride.
  • Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., Pipko, S. E., Konovets, A. I., Sadkova, I. V., & Tolmachev, A. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides.
  • Chemspace. (n.d.). 4,4-dimethylcyclohexane-1-sulfonyl chloride.
  • ResearchGate. (2025). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides.
  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides.
  • Supra Sciences. (n.d.). Solid-Supported Scavengers.
  • Biotage. (n.d.).
  • ChemScene. (n.d.). Sulfonyl Chloride.
  • PubChem. (n.d.). 2,4-Difluorobenzenesulfonyl Chloride.
  • PubChem. (n.d.). 2,4-Difluorobenzenesulfonyl Chloride.
  • Sigma-Aldrich. (n.d.). Sulfonyl chloride.
  • BLD Pharm. (n.d.). 1262409-43-7|4-oxocyclohexane-1-sulfonyl chloride.

Sources

Technical Support Center: Analytical Methods for Monitoring 4,4-Difluorocyclohexane-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 4,4-Difluorocyclohexane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during experimentation. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your analytical work.

Introduction

This compound is a key building block in modern medicinal chemistry. Its gem-difluorinated cyclohexane motif offers a unique combination of conformational rigidity and metabolic stability, making it a valuable component in the design of novel therapeutics. However, the inherent reactivity of the sulfonyl chloride functional group, coupled with the specific properties of the fluorinated ring, presents unique analytical challenges. Accurate and reliable monitoring of reactions involving this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the primary analytical techniques for monitoring these reactions, with a focus on troubleshooting and practical advice.

Choosing the Right Analytical Tool: A Decision Workflow

The selection of an appropriate analytical technique is contingent on the specific analytical goal, be it reaction progress monitoring, purity assessment, or structural elucidation.

MethodSelection cluster_goals Primary Objectives cluster_methods Recommended Techniques start Analytical Goal goal1 Real-time Reaction Monitoring start->goal1 goal2 Purity Assessment & Quantification start->goal2 goal3 Structural Elucidation start->goal3 method1 In-situ FTIR / NMR goal1->method1  Speed & Non-invasive method2 HPLC-UV/MS goal2->method2  Versatility & Sensitivity method3 GC-MS (with derivatization) goal2->method3  For Volatile Analytes goal3->method2  Confirmation method4 NMR Spectroscopy (¹H, ¹³C, ¹⁹F) goal3->method4  Definitive Structure caption Decision workflow for analytical method selection.

Caption: Decision workflow for analytical method selection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for monitoring the consumption of this compound and the formation of products.

FAQs and Troubleshooting Guide for HPLC Analysis

Q1: I'm observing significant peak tailing for my this compound peak. What are the likely causes and solutions?

  • Causality: Peak tailing for sulfonyl chlorides is often due to secondary interactions between the analyte and active sites on the HPLC column, such as residual silanols on the silica support. The polar sulfonyl chloride group can interact strongly with these sites, leading to a distorted peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: For basic compounds, lowering the pH can reduce peak tailing. However, for the acidic sulfonyl chloride, ensure the mobile phase pH is not promoting unwanted interactions.

    • Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol groups and improve peak shape.[1]

    • Use a Modern, End-capped Column: Employing a column with advanced end-capping technology will minimize the number of accessible silanol groups.

    • Consider an Alternative Stationary Phase: If tailing persists, a different stationary phase may be required.

Q2: My sulfonyl chloride appears to be degrading on the column, leading to inconsistent results. How can I mitigate this?

  • Causality: this compound is susceptible to hydrolysis, especially in the presence of water in the mobile phase.[2][3] This degradation can be exacerbated by prolonged run times or elevated column temperatures.

  • Troubleshooting Steps:

    • Minimize Water in Mobile Phase: While reversed-phase chromatography requires an aqueous component, use the minimum amount necessary for adequate retention and separation.

    • Control Column Temperature: Operate at a lower, controlled temperature (e.g., 30 °C) to reduce the rate of hydrolysis.[4]

    • Fresh Mobile Phase: Prepare fresh mobile phase daily to prevent changes in composition and potential contamination.

    • Rapid Analysis: Develop a method with a shorter run time to minimize the analyte's exposure to hydrolytic conditions.

Q3: I am not getting a good UV response for my analyte. What are my options?

  • Causality: Many sulfonyl chlorides lack a strong UV chromophore, which can result in poor sensitivity when using a UV detector.[4]

  • Troubleshooting Steps:

    • Lower UV Wavelength: Attempt detection at a lower wavelength (e.g., 205-220 nm) where the sulfonyl chloride moiety may have some absorbance.[5]

    • Pre- or Post-Column Derivatization: React the sulfonyl chloride with a UV-active derivatizing agent, such as an amine, to introduce a chromophore.[6][7]

    • Alternative Detectors: If derivatization is not feasible, consider using a more universal detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (LC-MS).[4]

Typical HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.[4]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid helps to control pH and improve peak shape.[4]
Gradient 5% to 95% B over 15 minutesA gradient elution is often necessary to separate the starting material from products and impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[4]
Column Temp. 30 °CControlled temperature ensures reproducible retention times and minimizes on-column degradation.[4]
Injection Vol. 10 µLA typical injection volume to avoid column overload.
Detector UV at 210 nm or Mass SpectrometerLower UV wavelength for some absorbance, or MS for higher sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of this compound, particularly for assessing the presence of volatile impurities. However, the thermal lability and reactivity of the sulfonyl chloride group present significant challenges.

FAQs and Troubleshooting Guide for GC-MS Analysis

Q1: My this compound is decomposing in the GC inlet. How can I get reliable data?

  • Causality: Sulfonyl chlorides are known to be thermally labile and can degrade at the high temperatures of the GC injector.[4][8] This leads to poor peak shape, irreproducible results, and the appearance of degradation products in the chromatogram.

  • Troubleshooting Steps:

    • Derivatization: This is the most robust solution. Convert the sulfonyl chloride to a more thermally stable derivative, such as a sulfonamide, by reacting it with an amine (e.g., diethylamine).[4][8] This not only improves thermal stability but can also enhance chromatographic performance.

    • Optimize Injector Temperature: If direct analysis is attempted, carefully lower the injector temperature to the minimum required for efficient volatilization.[4]

    • Use a Deactivated Inlet Liner: Active sites in the inlet liner can catalyze degradation. Use a highly deactivated liner.[9]

Q2: I'm seeing broad peaks and poor resolution. What should I check?

  • Causality: Broad peaks in GC can be caused by a variety of factors, including poor column choice, incorrect flow rate, or sample overload.[10]

  • Troubleshooting Steps:

    • Column Selection: A non-polar or medium-polarity column is generally suitable for the analysis of sulfonyl chloride derivatives.[4]

    • Optimize Oven Temperature Program: A slower temperature ramp can improve the separation of closely eluting peaks.[11]

    • Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions.

    • Reduce Injection Volume/Concentration: Injecting too much sample can lead to column overload and peak broadening.[9]

Protocol for GC-MS Analysis via Derivatization
  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture into a vial.

    • Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).[4]

    • Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.[4]

  • GC-MS Parameters:

    • Column: RTX-5MS (30 m x 0.25 mm x 0.25 µm) or similar.[11]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

    • Injector Temperature: 250 °C.[11]

    • Oven Program: 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min).[4]

    • MS Ionization: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: m/z 40-550.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of reactants, intermediates, and products, as well as for quantitative analysis (qNMR).

FAQs and Troubleshooting Guide for NMR Analysis

Q1: I'm having trouble with the stability of my NMR sample of this compound. What is the best solvent to use?

  • Causality: The reactivity of the sulfonyl chloride group necessitates the use of aprotic, deuterated solvents to prevent solvolysis.[4]

  • Recommended Solvents:

    • Chloroform-d (CDCl₃)

    • Acetone-d₆

    • DMSO-d₆

    • THF-d8 has been shown to be a good choice for stability studies of sulfonyl halides.[12]

Q2: How can I use ¹⁹F NMR to monitor my reaction?

  • Causality: ¹⁹F NMR is a highly sensitive and powerful technique for monitoring reactions involving fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range, which minimizes signal overlap.[13]

  • Workflow for ¹⁹F NMR Reaction Monitoring:

    • Acquire a ¹⁹F NMR spectrum of the starting material, this compound, to establish its chemical shift.

    • Set up the reaction directly in an NMR tube or take aliquots at regular intervals.

    • Acquire ¹⁹F NMR spectra over time. The disappearance of the starting material signal and the appearance of new signals corresponding to the fluorinated product(s) can be monitored and integrated to determine reaction kinetics.[13]

NMR_Workflow start Start Reaction step1 Acquire initial ¹⁹F NMR of starting material (t=0) start->step1 step2 Acquire ¹⁹F NMR at regular time intervals step1->step2 step3 Process and integrate spectra step2->step3 step4 Plot concentration vs. time step3->step4 end Determine Reaction Kinetics and Endpoint step4->end caption Workflow for ¹⁹F NMR reaction monitoring.

Caption: Workflow for ¹⁹F NMR reaction monitoring.

Expected NMR Data for 4,4-Difluorocyclohexane Moiety
NucleusExpected Chemical Shift (δ) Range (ppm)Expected MultiplicityKey Couplings
¹H 1.5 - 3.0MultipletsJ(H,H), J(H,F)
¹³C 20 - 125VariesJ(C,F)
¹⁹F -90 to -110 (relative to CFCl₃)MultipletsJ(F,H)

Note: Specific chemical shifts will be highly dependent on the substituent at the 1-position and the solvent.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

For real-time, non-invasive reaction monitoring, in-situ FTIR (e.g., ReactIR) is an excellent choice.

FAQs and Troubleshooting Guide for In-situ FTIR

Q1: What are the key vibrational bands I should be monitoring for a reaction of this compound?

  • Causality: FTIR spectroscopy monitors the change in concentration of functional groups over time. The sulfonyl chloride group has characteristic strong absorption bands.[4]

  • Key Bands to Monitor:

    • S=O Asymmetric Stretch: ~1370-1390 cm⁻¹

    • S=O Symmetric Stretch: ~1170-1190 cm⁻¹

    • S-Cl Stretch: ~560-600 cm⁻¹

    • Product-specific bands: For example, if forming a sulfonamide, monitor the appearance of N-H stretching and bending vibrations.

Q2: My reaction mixture is a slurry. Can I still use in-situ FTIR?

  • Causality: In-situ FTIR probes can be susceptible to interference from solid particles.

  • Solution: While challenging, it is often possible to monitor reactions in slurries.[14] Ensure good mixing to prevent solids from coating the probe tip. The use of advanced data analysis techniques, such as multivariate data analysis, can help to deconvolve the spectra and extract meaningful concentration profiles.[14]

References

  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]

  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. Available at: [Link]

  • 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. PubMed. Available at: [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap. Available at: [Link]

  • Simple Spectrophotometry Method for the Determination of Sulfur Dioxide in an Alcohol-Thionyl Chloride Reaction. ResearchGate. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available at: [Link]

  • 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. ResearchGate. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • ntrimetric determination of some sulphonyl chlorides. Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Available at: [Link]

  • Organic Chemistry in Academia Using Real-Time In Situ FTIR. YouTube. Available at: [Link]

  • ReactIR In Situ Spectroscopy. Mettler Toledo. Available at: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Reaction monitoring using in situ FTIR spectroscopy (ReactIR, normalized data). ResearchGate. Available at: [Link]

  • In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry. Available at: [Link]

  • In Situ FTIR Reaction Monitoring. YouTube. Available at: [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Available at: [Link]

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing). Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. PubMed. Available at: [Link]

  • Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Raymond J. Abraham and Mark Edgar**. Modgraph. Available at: [Link]

  • Analysis of Gas Oil by GC/APCI FTMS. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Jenck. Available at: [Link]

  • The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. PubMed. Available at: [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Agilent. Available at: [Link]

  • REED'S SULFOCHLORINATION REACTION. Fischer-Tropsch Archive. Available at: [Link]

  • The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4,4-Difluorocyclohexane-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous analytical characterization of synthetic intermediates is a cornerstone of robust and reproducible science. The 4,4-difluorocyclohexane motif is of increasing interest in medicinal chemistry, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. Consequently, its sulfonyl chloride derivative, 4,4-difluorocyclohexane-1-sulfonyl chloride, serves as a critical building block for introducing this moiety.

This guide provides a comprehensive comparison of the primary analytical techniques for establishing the identity, purity, and quality of this key intermediate and its subsequent derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to ensure the integrity of your research and development pipeline.

The Analytical Challenge: Reactivity Meets Complexity

This compound is an electrophilic reagent, prized for its reactivity with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. This inherent reactivity, however, presents a significant analytical challenge. The sulfonyl chloride moiety is susceptible to hydrolysis and can be thermally labile, necessitating carefully chosen analytical methods to prevent degradation during analysis and ensure that the measured purity reflects the true quality of the sample.[1][2]

At a Glance: Comparing Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific objective, whether it be definitive structural elucidation, precise purity assessment, or quantitative determination. A multi-pronged approach is often required for comprehensive characterization.

Technique Primary Application Sample Throughput Quantitative Capability Key Advantages Key Limitations
NMR Spectroscopy Structure Elucidation, PurityModerateExcellent (qNMR)Provides unambiguous structural data; non-destructive.[1]Lower sensitivity compared to chromatographic methods; may not differentiate certain impurities.[2]
GC-MS Purity, Impurity IDHighGood (with calibration)High sensitivity and resolving power for volatile compounds.[3]Thermal lability of sulfonyl chlorides often requires derivatization.[1][2]
HPLC Purity, QuantificationHighExcellentIdeal for non-volatile or thermally labile compounds; robust and reproducible.[1][4]Requires a chromophore for sensitive UV detection; may require derivatization.[5][6]
Combustion IC Elemental CompositionLow-ModerateExcellentDirect and accurate measurement of total fluorine content.[7][8]Does not provide structural information or differentiate between different organofluorine compounds.[9]
IR Spectroscopy Functional Group IDHighPoorFast confirmation of characteristic functional groups (e.g., S=O).[10]Provides limited structural information; not suitable for purity assessment.

In-Depth Methodological Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound and its derivatives. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.

  • Expertise & Causality:

    • ¹H NMR: Provides information on the proton environment. The complex splitting patterns of the cyclohexane ring protons require careful analysis but confirm the saturated ring structure.

    • ¹³C NMR: Reveals the carbon skeleton. The carbon atom bonded to the two fluorine atoms (C4) will exhibit a characteristic triplet due to one-bond C-F coupling.[11] Other carbons will show smaller, multi-bond couplings.

    • ¹⁹F NMR: This is a critical experiment for any organofluorine compound.[12][13] It provides a direct signal for the fluorine atoms, and its chemical shift is highly sensitive to the local electronic environment. A single signal confirms the presence of the C-F₂ group.

  • Trustworthiness through Data: The presence and integration of signals, along with the specific coupling constants (e.g., ¹JCF, ²JCF, ³JCF), create a unique fingerprint for the target molecule, making it a self-validating system for identity. Purity can be estimated by comparing the integration of the primary compound's signals to those of any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.[3] However, the direct analysis of sulfonyl chlorides can lead to in-column degradation, providing a false impurity profile.[1][2]

  • Expertise & Causality: The Necessity of Derivatization To overcome thermal lability, the sulfonyl chloride is converted into a more stable derivative, typically a sulfonamide, prior to analysis.[1] This is a classic example of choosing an experimental path to ensure data integrity. The reaction with a simple amine (e.g., diethylamine) is rapid and quantitative, producing a stable sulfonamide that chromatographs well.

  • Experimental Protocol: GC-MS Analysis via Derivatization

    • Sample Preparation: Accurately weigh ~5 mg of the this compound sample into a vial.

    • Solvation: Dissolve the sample in 1.0 mL of an aprotic solvent, such as dichloromethane or acetonitrile.

    • Derivatization: Add a solution of diethylamine (2 equivalents) in the same solvent. Allow the reaction to proceed for 15 minutes at room temperature.

    • Analysis: Inject an aliquot of the resulting solution directly into the GC-MS system.

  • Typical GC-MS Parameters

Parameter Setting Rationale
Column Non-polar (e.g., DB-1MS, DB-5MS)Provides good separation for a wide range of organic compounds.
Injector Temp. 250 °CEnsures volatilization without causing degradation of the stable sulfonamide derivative.[1]
Oven Program 50 °C (2 min), ramp 10 °C/min to 280 °C (hold 5 min)A standard temperature ramp to separate compounds based on boiling point.[1]
Carrier Gas Helium, 1 mL/minInert carrier gas providing optimal flow for separation.[14]
MS Ionization Electron Ionization (EI), 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching.[1]
Mass Range m/z 40-550Covers the expected molecular ion and fragment masses of the derivative and potential impurities.[1]
  • Visualization: GC-MS Derivatization Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sulfonyl Chloride Sample Solvent Add Aprotic Solvent Sample->Solvent Deriv Add Diethylamine (Derivatization) Solvent->Deriv Inject Inject into GC Deriv->Inject Stable Sulfonamide Separate Chromatographic Separation Inject->Separate Detect MS Detection (EI, Full Scan) Separate->Detect Data Data Detect->Data Data Analysis (Purity Calculation)

Caption: Workflow for GC-MS purity analysis, including the critical derivatization step.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the preferred method for purity determination and quantitative analysis of this compound, especially when thermal degradation is a concern.[1] Reversed-phase HPLC is most commonly employed.

  • Expertise & Causality: The choice of a C18 column with a water/acetonitrile mobile phase provides robust separation based on polarity.[4] Since the sulfonyl chloride itself lacks a strong UV chromophore, detection can be challenging at low levels. For precise quantification, derivatization with a UV-active amine might be necessary, though for purity analysis, detection at low wavelengths (e.g., 205-220 nm) is often sufficient.[5] The use of a buffered mobile phase can be necessary to control pH and prevent on-column hydrolysis.[1]

  • Experimental Protocol: Reversed-Phase HPLC Purity Assay

    • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.05% Trifluoroacetic Acid in Water) and Mobile Phase B (e.g., 0.05% Trifluoroacetic Acid in Acetonitrile).

    • Standard Preparation: Accurately prepare a standard solution of the reference material at a known concentration (e.g., 1.0 mg/mL) in acetonitrile.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard in acetonitrile.

    • Chromatography: Equilibrate the HPLC system with the initial mobile phase conditions. Inject equal volumes of the standard and sample solutions.

    • Data Analysis: Determine the purity by the area percent method, integrating the peak area of the main component and all impurity peaks.

  • Typical HPLC Parameters

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µmA versatile reversed-phase column suitable for a wide range of small molecules.[5]
Mobile Phase Gradient: 5% to 95% Acetonitrile (with 0.05% TFA) in Water (with 0.05% TFA) over 20 minA gradient elution ensures the separation of impurities with a wide range of polarities.[6]
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV/DAD at 210 nmLow wavelength detection is necessary due to the lack of a strong chromophore.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
  • Visualization: HPLC Analytical Workflow

HPLC_Workflow Prep Sample & Standard Preparation (in ACN) System HPLC System (C18 Column, Gradient Elution) Prep->System Inject Inject Sample System->Inject Detect UV Detection (210 nm) Inject->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analysis Data Analysis (Area Percent Purity) Chromatogram->Analysis

Caption: Standard workflow for purity determination by reversed-phase HPLC.

Combustion Ion Chromatography (CIC): An Orthogonal Check on Composition

For organofluorine compounds, elemental analysis provides a fundamental and orthogonal validation of composition.[15] CIC is the modern technique for determining total fluorine content.[8][9]

  • Expertise & Causality: The sample is combusted at high temperature, converting all organofluorine compounds into hydrogen fluoride (HF) gas.[8] This gas is then trapped in an aqueous solution and analyzed by ion chromatography to quantify the fluoride ion concentration. This method provides a "total fluorine" value, which can be compared against the theoretical fluorine percentage of the pure compound (34.76% for C₆H₉ClF₂O₂S). A significant deviation from the theoretical value indicates the presence of impurities or incomplete synthesis.

  • Visualization: Overall QC Workflow

QC_Workflow cluster_tests Analytical Quality Control cluster_results Results Start 4,4-Difluorocyclohexane- 1-sulfonyl chloride Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR HPLC HPLC-UV Start->HPLC GCMS GC-MS (with Derivatization) Start->GCMS CIC Combustion IC Start->CIC Identity Structural Identity NMR->Identity Purity Purity (%) HPLC->Purity Impurity Impurity Profile GCMS->Impurity Fluorine Total Fluorine (%) CIC->Fluorine Report Certificate of Analysis Identity->Report Purity->Report Impurity->Report Fluorine->Report

Caption: A comprehensive analytical workflow for quality control of the target compound.

Conclusion

The analytical characterization of this compound and its derivatives demands a thoughtful, multi-technique approach. While NMR spectroscopy stands as the definitive tool for structural elucidation, chromatographic methods like HPLC and GC-MS are essential for accurate purity assessment and impurity profiling.[1] The inherent reactivity of the sulfonyl chloride group must be managed, often through derivatization, to ensure the generation of reliable data.[1][16] Finally, orthogonal techniques like Combustion Ion Chromatography provide fundamental confirmation of the elemental composition, completing a robust and trustworthy analytical package. By leveraging the comparative strengths of these methods, researchers can proceed with confidence in the quality and integrity of their chemical building blocks.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). ACS Publications.
  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Chromedia.
  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. (n.d.). USGS Publications Warehouse.
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). ResearchGate.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). ResearchGate.
  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. (1982). UNT Digital Library.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.). Google Patents.
  • Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Patsnap.
  • Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. (n.d.). TE Instruments.
  • Combustion ion chromatography for extractable organofluorine analysis. (2021). NIH National Center for Biotechnology Information.
  • This compound. (n.d.). MolCore.
  • CAS 1196154-77-4 | this compound. (n.d.). Synblock.
  • Organofluorine Compounds in the Environment - Analysis, Sources and. (n.d.). Bibliothèque et Archives Canada.
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023). LCGC International.
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate.
  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (2015). Royal Society of Chemistry.
  • 4,4-DIFLUOROCYCLOHEXANONE(22515-18-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Organofluorine chemistry. (n.d.). Wikipedia.
  • This compound | 1196154-77-4. (2022). ChemicalBook.
  • This compound,1196154-77-4. (n.d.). Allfluoro pharmaceutical co .ltd.
  • Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. (1970). PubMed.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
  • 4,4-dimethylcyclohexane-1-sulfonyl chloride - C8H15ClO2S. (n.d.). Chem-Space.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). PubMed.
  • Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride. (2025). Benchchem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • 1H, 13C, 15N HMBC, and 19F NMR spectroscopic characterisation of seized flephedrone, cut with benzocaine. (2015). ResearchGate.

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A Comparative Guide to Sulfonylating Agents: 4,4-Difluorocyclohexane-1-sulfonyl Chloride in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a sulfonyl group is a cornerstone of modern medicinal chemistry. The resulting sulfonamides and sulfonate esters are key pharmacophores in a vast array of therapeutic agents, influencing properties from solubility and metabolic stability to target binding affinity. The choice of sulfonylating agent is therefore a critical decision in the synthetic workflow, directly impacting reaction efficiency, substrate scope, and the physicochemical characteristics of the final compound.

This guide provides an in-depth comparison of 4,4-Difluorocyclohexane-1-sulfonyl chloride, a novel fluorinated aliphatic sulfonylating agent, with established reagents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). While direct comparative experimental data for this compound is emerging, this guide synthesizes established chemical principles and data from analogous fluorinated systems to provide a robust predictive analysis of its performance.

This compound: A Novel Fluorinated Reagent

This compound introduces a unique combination of a non-aromatic, conformationally restricted ring system with the powerful electronic effects of geminal fluorine substitution. This structure suggests several intriguing properties for drug discovery applications.

Predicted Reactivity and Properties

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom. The two fluorine atoms on the cyclohexane ring at the 4-position exert a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds of the cyclohexane ring, increasing the partial positive charge on the sulfonyl sulfur and making it more susceptible to nucleophilic attack. Consequently, this compound is predicted to be a highly reactive sulfonylating agent, likely more reactive than its non-fluorinated counterpart, cyclohexanesulfonyl chloride, and potentially comparable to or exceeding the reactivity of some arylsulfonyl chlorides.

The cyclohexane ring also introduces significant steric bulk around the reactive center. This can influence substrate scope, potentially favoring reactions with less hindered amines and alcohols.

The Impact of the 4,4-Difluorocyclohexyl Moiety

The incorporation of the gem-difluoro group into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug properties.[1][2] The 4,4-difluorocyclohexyl group is expected to impart:

  • Metabolic Stability: The C-F bond is exceptionally strong, and the CF2 group can block sites of oxidative metabolism, potentially increasing the half-life of a drug molecule.[3]

  • Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability. The specific impact of the 4,4-difluorocyclohexyl group on LogP would need experimental determination but is anticipated to be significant.[3]

  • Conformational Rigidity: The cyclohexane ring provides a defined three-dimensional structure, which can be advantageous for optimizing binding to a biological target.[1]

Established Sulfonylating Agents: A Comparative Benchmark

p-Toluenesulfonyl Chloride (TsCl): The Aromatic Workhorse

p-Toluenesulfonyl chloride is a crystalline solid that is easy to handle and widely used in organic synthesis.[4] The tosyl group it imparts is a good leaving group, making tosylates valuable intermediates in nucleophilic substitution reactions.[5] The reactivity of TsCl is moderate, allowing for good selectivity with a broad range of nucleophiles.[4]

Methanesulfonyl Chloride (MsCl): The Reactive Alkyl Agent

Methanesulfonyl chloride is a liquid and a highly reactive sulfonylating agent.[6] The resulting mesylates are excellent leaving groups, often more reactive than tosylates in SN2 reactions.[7] This high reactivity can sometimes lead to side reactions, and the reagent is corrosive and moisture-sensitive.[6]

5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride): The Fluorescent Reporter

Dansyl chloride is primarily used to introduce a fluorescent tag onto primary and secondary amines, particularly in the analysis of amino acids and proteins.[8] The resulting dansyl amides are highly fluorescent, allowing for sensitive detection.[8][9] Its utility as a general sulfonylating agent in synthesis is limited by its cost and the specific properties of the large naphthalene group.

Comparative Analysis of Sulfonylating Agents

The following table provides a comparative overview of the key features of this compound and the benchmark agents.

FeatureThis compoundp-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)Dansyl Chloride (Dns-Cl)
Physical State Solid/Liquid (predicted)Crystalline SolidLiquidCrystalline Solid
Reactivity High (predicted)ModerateHighModerate
Steric Hindrance HighModerateLowVery High
Key Moiety Property Increased metabolic stability and lipophilicityGood leaving group, UV activeExcellent leaving groupFluorescent
Primary Application Introduction of a metabolically stable, lipophilic, non-aromatic scaffoldFormation of tosylates (leaving groups) and sulfonamidesFormation of mesylates (leaving groups) and sulfonamidesFluorescent labeling of amines
Stability of Reagent Likely moisture-sensitiveRelatively stableMoisture-sensitive, corrosiveMoisture-sensitive
Byproducts HClHClHClHCl

Experimental Protocols

The following are generalized protocols for sulfonylation reactions. Researchers should optimize conditions for their specific substrates.

General Protocol for the Sulfonylation of an Amine
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonylating Agent: Dissolve the sulfonyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Protocol for the Conversion of an Alcohol to a Sulfonate Ester (Tosylation/Mesylation)
  • Reaction Setup: To a solution of the alcohol (1.0 eq.) in dry DCM at 0 °C, add a suitable base (e.g., triethylamine or pyridine, 1.5 eq.).[5][10]

  • Addition of Sulfonylating Agent: Add the corresponding sulfonyl chloride (TsCl or MsCl, 1.2 eq.) dropwise to the stirred solution.[5][10]

  • Reaction: Stir the reaction at 0 °C for 4 hours or allow it to warm to room temperature if the reaction is sluggish. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with water and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonate ester.

Visualizing the Sulfonylation Workflow and Reagent Comparison

G cluster_workflow General Sulfonylation Workflow start Dissolve Amine/Alcohol and Base in Solvent cool Cool to 0°C start->cool add Dropwise Addition of Sulfonyl Chloride cool->add react Stir at Room Temperature (Monitor by TLC) add->react quench Quench with Water react->quench workup Aqueous Workup (Acid, Base, Brine) quench->workup purify Dry, Concentrate, and Purify Product workup->purify product Final Sulfonamide/ Sulfonate Ester purify->product

Caption: A generalized experimental workflow for sulfonylation reactions.

G DFCHSC This compound High Reactivity (Predicted) High Steric Hindrance Non-aromatic, Fluorinated Moiety TsCl p-Toluenesulfonyl Chloride (TsCl) Moderate Reactivity Moderate Steric Hindrance Aromatic Moiety Good Leaving Group MsCl Methanesulfonyl Chloride (MsCl) High Reactivity Low Steric Hindrance Aliphatic Moiety Excellent Leaving Group DansylCl Dansyl Chloride (Dns-Cl) Moderate Reactivity Very High Steric Hindrance Fluorescent Naphthalene Moiety

Caption: Structural and reactivity comparison of sulfonylating agents.

Conclusion

The selection of a sulfonylating agent is a nuanced decision that balances reactivity, steric considerations, and the desired physicochemical properties of the final product. While TsCl and MsCl remain the workhorses of synthetic chemistry for their reliability and the excellent leaving group properties they impart, novel reagents like this compound offer exciting new possibilities. The introduction of the 4,4-difluorocyclohexyl moiety is a promising strategy for enhancing metabolic stability and modulating lipophilicity, key parameters in drug design. As more experimental data becomes available, the full potential of this and other fluorinated sulfonylating agents will be further elucidated, providing medicinal chemists with an expanded toolkit for molecular optimization.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis, [Link]

  • Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Organic Syntheses, [Link]

  • Targeted Quantification of Amino Acids by Dansylation. Springer Nature Experiments, [Link]

  • Synthesis of Mesylates From Alcohols. Erowid, [Link]

  • Mesylate is used in the same function as tosylates. Is the mesyl... Pearson, [Link]

  • Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal, [Link]

  • Preparation of sulfonamides from N-silylamines. PMC, [Link]

  • Targeted quantification of amino acids by dansylation. PMC, [Link]

  • Procedure of tosylation of p-aminochlorobenzene. Sciencemadness.org, [Link]

  • Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar, [Link]

  • Water-Solvent Method For Tosylation and Mesylation. Scribd, [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry, [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, [Link]

  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. PubMed, [Link]

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  • Perfluorohexanesulfonamide. PubChem, [Link]

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HPLC and LC-MS methods for analyzing 4,4-Difluorocyclohexane-1-sulfonyl chloride products

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of 4,4-Difluorocyclohexane-1-sulfonyl Chloride and Its Process-Related Impurities

Introduction: The Analytical Challenge of a Reactive Intermediate

This compound is a pivotal building block in modern medicinal chemistry, enabling the synthesis of complex sulfonamides and other pharmacologically active molecules. Its difluorinated cyclohexyl moiety can impart desirable properties such as increased metabolic stability and improved lipophilicity. However, the inherent reactivity of the sulfonyl chloride functional group, which makes it an excellent synthetic partner, also presents a significant analytical challenge. The primary obstacle is its high susceptibility to hydrolysis, readily converting to the corresponding sulfonic acid in the presence of trace moisture. This instability demands carefully designed analytical methods to ensure accurate quantification of the active ingredient and its process-related impurities, safeguarding the quality and integrity of the final drug product.

This guide provides a comprehensive comparison of HPLC with Ultraviolet (UV) detection and LC-MS methods for the analysis of this compound. We will delve into the causality behind method development choices, present detailed experimental protocols, and offer data-driven insights to guide researchers and quality control analysts in selecting the optimal approach for their needs.

Methodological Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS is governed by the specific requirements of the analysis, such as the need for impurity identification, sensitivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for routine quality control, offering excellent quantitation for the main component. However, its utility is constrained by the chromophoric properties of the analyte and its impurities.

  • Expertise & Experience: The sulfonyl chloride functional group itself does not possess a strong chromophore for high-sensitivity UV detection at common wavelengths like 254 nm. Detection often relies on lower wavelengths (e.g., 210-230 nm), which can suffer from interference from common solvents and other matrix components. A critical consideration is the hydrolytic stability of the analyte in the mobile phase. The use of aprotic solvents and non-aqueous reversed-phase chromatography is paramount to prevent on-column degradation.

  • Trustworthiness: A self-validating HPLC-UV protocol for this analyte must include a system suitability test that monitors for the appearance of the sulfonic acid hydrolysis product. A time-course study of the standard solution in the autosampler should also be performed to establish its stability under the analytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides unparalleled sensitivity and specificity, making it the gold standard for impurity profiling and trace analysis. It overcomes the limitations of UV detection by identifying compounds based on their mass-to-charge ratio (m/z).

  • Expertise & Experience: For a reactive molecule like this compound, mass spectrometry is not just a detector but a diagnostic tool. It can definitively identify the sulfonic acid degradant and other process-related impurities, even if they co-elute with the main peak. The choice of ionization source is critical. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for less polar and more volatile compounds and can be less susceptible to matrix effects than Electrospray Ionization (ESI). Given the analyte's reactivity, direct infusion experiments to optimize ionization parameters must be conducted rapidly with fresh solutions.

  • Trustworthiness: The LC-MS method's validity is confirmed by monitoring specific ion channels for the parent compound and its expected impurities. For instance, monitoring the m/z corresponding to the sulfonic acid provides a direct measure of degradation. The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide unambiguous elemental composition data for unknown impurity identification, offering the highest level of analytical confidence.

Data Presentation: Comparative Performance

The following table summarizes the expected performance characteristics of optimized HPLC-UV and LC-MS methods for the analysis of this compound.

Parameter HPLC-UV LC-MS (SIM Mode) Rationale & Insights
Limit of Detection (LOD) ~0.05%<0.001%LC-MS offers significantly lower detection limits, crucial for identifying trace impurities that could be genotoxic or affect downstream reactions.
Limit of Quantitation (LOQ) ~0.15%<0.005%For accurate reporting of impurities according to ICH guidelines, the superior sensitivity of LC-MS is a distinct advantage.
Linearity (R²) >0.999>0.999Both techniques can provide excellent linearity for the main component, but LC-MS will achieve this over a much wider dynamic range.
Specificity / Peak Purity Moderate (Requires peak purity assessment)High (Mass-based identification)Mass spectrometry provides unequivocal peak identification, eliminating the ambiguity of co-eluting impurities that might go unnoticed by UV detection.
Impurity Identification Not possible without standardsYes (Based on m/z and fragmentation)This is the most significant advantage of LC-MS. It allows for the structural elucidation of unknown process-related impurities and degradants.
Robustness High (for main component assay)Moderate (requires more maintenance)HPLC-UV systems are generally more robust and require less specialized maintenance, making them suitable for high-throughput QC environments.

Experimental Workflows and Protocols

The logical flow from sample handling to data interpretation is critical for achieving reliable results, especially with a reactive analyte.

Workflow Diagram

Analytical_Workflow Figure 1: Analytical Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Acquisition cluster_data Data Processing A 1. Weigh standard/sample in inert atmosphere (glovebox) B 2. Dissolve immediately in anhydrous ACN A->B C 3. Perform serial dilutions for calibration curve B->C D 4. Inject onto a non-aqueous reversed-phase column C->D E 5. Elute with anhydrous ACN/Toluene gradient D->E F 6. Split flow to UV and MS detectors E->F G UV Detector (Acquire at 220 nm) F->G H Mass Spectrometer (APCI, Negative Ion Mode) F->H J 7. Integrate peaks from UV chromatogram G->J I Acquire Full Scan & SIM data (m/z for parent & impurities) H->I K 8. Extract ion chromatograms (XIC) for specific m/z I->K L 9. Generate calibration curves and quantify results J->L M 10. Identify impurities via mass spectra K->M

Caption: Figure 1: Analytical Workflow

Detailed Experimental Protocol: Non-Aqueous Reversed-Phase LC-MS/UV

This unified protocol is designed to acquire both UV and MS data simultaneously, providing a comprehensive characterization of the sample in a single run.

1. Rationale for Key Choices:

  • Non-Aqueous Reversed-Phase Chromatography (NARP): This is the cornerstone of the method. By completely eliminating water from the mobile phase and sample diluent, the hydrolysis of the sulfonyl chloride is prevented. A solvent system like Acetonitrile (ACN) and Toluene provides good solvating power and chromatographic resolution for the nonpolar analyte.

  • Column Chemistry: A C18 column is a versatile choice, but for fluorinated compounds, a phenyl-hexyl or a fluoro-phenyl phase can provide alternative selectivity and improved peak shape due to specific interactions with the fluorinated ring.

  • APCI Source: Atmospheric Pressure Chemical Ionization (APCI) is selected as it is highly efficient for moderately polar to nonpolar compounds and is less prone to suppression from non-volatile matrix components compared to ESI. It is expected to effectively ionize the target analyte.

2. Instrumentation and Consumables:

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system equipped with a binary pump, multisampler, and diode array detector (DAD).

  • MS System: Agilent 6546 Q-TOF or equivalent high-resolution mass spectrometer with an APCI source.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Solvents: HPLC-grade Acetonitrile (anhydrous), Toluene (anhydrous).

  • Sample Vials: Amber glass vials with PTFE-lined caps.

3. Chromatographic Conditions:

Parameter Setting
Column Temperature 30 °C
Flow Rate 0.4 mL/min
Injection Volume 1.0 µL
Mobile Phase A 95:5 Acetonitrile:Toluene
Mobile Phase B 5:95 Acetonitrile:Toluene
Gradient Program 0-1 min (100% A), 1-5 min (to 100% B), 5-7 min (100% B), 7.1-9 min (100% A)
UV Detection 220 nm

4. Mass Spectrometer Conditions (APCI):

Parameter Setting
Ionization Mode Negative
Gas Temperature 350 °C
Vaporizer Temperature 400 °C
Drying Gas (N₂) 5 L/min
Nebulizer Pressure 40 psig
Capillary Voltage 3500 V
Corona Current 4 µA
Fragmentor Voltage 120 V
Mass Range 50 - 500 m/z

5. Sample Preparation Procedure:

  • CAUTION: this compound is corrosive and moisture-sensitive. Handle in a fume hood using appropriate personal protective equipment (PPE). All sample preparation should be performed in an inert atmosphere (e.g., a glovebox) if possible.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Immediately dissolve and dilute to volume with anhydrous Acetonitrile. Cap tightly and vortex.

  • Working Standards: Perform serial dilutions of the stock solution with anhydrous Acetonitrile to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare sample solutions at a target concentration of 1 mg/mL in anhydrous Acetonitrile.

6. Data Analysis and Interpretation:

  • Quantitation: For the HPLC-UV data, construct a calibration curve by plotting the peak area of the main component against concentration. For LC-MS, use the extracted ion chromatogram (XIC) for the [M-Cl+O]⁻ adduct (sulfonate) or other relevant adducts for superior selectivity.

  • Impurity Profiling:

    • Hydrolysis Product: Monitor for the m/z corresponding to 4,4-difluorocyclohexane-1-sulfonic acid. Its presence, especially in freshly prepared samples, indicates degradation during sample handling or analysis.

    • Unknowns: Analyze the mass spectra of any unknown peaks. Use the accurate mass data from the Q-TOF to generate a molecular formula. This, combined with knowledge of the synthetic process, can lead to the identification of process-related impurities.

Conclusion and Recommendations

For routine quality control focused on assay and purity of the main component where impurity specifications are not exceedingly low, a well-developed non-aqueous HPLC-UV method is a robust and cost-effective solution. Its primary limitation is the inability to identify unknown impurities and its lower sensitivity.

For process development, impurity profiling, stability studies, and situations requiring the highest level of analytical certainty, LC-MS is unequivocally the superior technique . Its ability to provide molecular weight information and structural data for trace-level impurities is indispensable for modern drug development and ensuring product safety. The described unified LC-MS/UV workflow represents an optimal approach, capturing both high-quality quantitative data and critical qualitative information in a single, efficient analysis.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. This text provides foundational knowledge on HPLC principles, including non-aqueous reversed-phase chromatography. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. This regulatory guideline outlines the requirements for identifying and qualifying impurities in drug substances, underscoring the need for specific and sensitive analytical methods like LC-MS. [Link]

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, 3rd Edition (Chromatographic Science Series). CRC Press. A comprehensive resource on the principles, instrumentation, and applications of LC-MS, including detailed discussions of ionization techniques like APCI and ESI. [Link]

  • Agilent Technologies. (2020). Agilent 6546 Q-TOF LC/MS System Brochure. This document provides technical specifications and capabilities of a high-resolution mass spectrometer suitable for the described analysis, highlighting features like accurate mass measurement for formula determination. [Link]

A Comparative Guide to Fluorinated vs. Non-Fluorinated Sulfonyl Chlorides for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, sulfonyl chlorides are indispensable reagents, acting as robust electrophiles for the formation of sulfonamides, sulfonate esters, and other sulfur(VI) linkages.[1][2][3] The strategic choice between a non-fluorinated scaffold, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), and a fluorinated counterpart like trifluoromethanesulfonyl chloride (TfCl), can profoundly impact reaction outcomes, stability, and downstream applications. This guide provides an in-depth comparison, grounded in experimental evidence, to inform the judicious selection of these critical reagents in research and development.

Part 1: The Dichotomy of Stability and Handling

A primary distinction between these two classes of reagents lies in their stability. While non-fluorinated sulfonyl chlorides are workhorses of synthesis, they are known for their limited stability and can be challenging to obtain and store.[1][4] Heteroaromatic sulfonyl chlorides, in particular, are susceptible to various decomposition pathways, including hydrolysis by trace water and formal SO2 extrusion.[5]

In stark contrast, fluorinated sulfonyl chlorides, and the closely related sulfonyl fluorides, exhibit significantly enhanced thermal and chemical robustness.[4] The powerful inductive effect of the fluorine atoms stabilizes the S(VI) center. This increased stability is not merely an academic point; it has practical implications for storage and handling. For instance, studies have shown that while a sulfonyl chloride may rapidly decompose at elevated temperatures (e.g., 130°C), its fluorinated analog can remain stable under the same conditions.[4] This inherent stability often translates to a longer shelf-life and more consistent reactivity profiles over time.

Table 1: Physicochemical Properties of Representative Sulfonyl Chlorides

PropertyMethanesulfonyl Chloride (MsCl)Trifluoromethanesulfonyl Chloride (TfCl)p-Toluenesulfonyl Chloride (TsCl)
Formula CH₃SO₂ClCF₃SO₂ClC₇H₇ClO₂S
Molar Mass 114.54 g/mol 168.52 g/mol [6]190.65 g/mol
Appearance Colorless liquid[7]Colorless to pale yellow liquid[8][9]White solid
Boiling Point 161 °C[7]29-32 °C[6][9]145-147 °C (15 mmHg)
Density 1.480 g/cm³[7]1.583 g/mL[9]~1.34 g/cm³
Reactivity with Water Reacts[7]Reacts vigorously[8]Decomposes slowly

Part 2: Reactivity and Mechanistic Nuances

The reactivity of sulfonyl chlorides is dominated by the electrophilicity of the sulfur atom. The introduction of fluorine atoms dramatically alters this fundamental property.

The Electrophilicity Factor

Fluorine's potent electron-withdrawing nature significantly increases the partial positive charge on the sulfur atom in fluorinated sulfonyl chlorides. Trifluoromethanesulfonyl chloride (TfCl), for example, is a powerful electrophile due to the strong inductive effect of the trifluoromethyl group.[8][9] This heightened electrophilicity translates to faster reaction rates with nucleophiles.

Conversely, non-fluorinated sulfonyl chlorides like TsCl and MsCl are less electrophilic. While still highly effective reagents, their reactions may require more forcing conditions or longer reaction times compared to their fluorinated analogs. This difference in reactivity can be exploited for selective transformations in multifunctional molecules.

It is crucial to distinguish the reactivity of sulfonyl chlorides from sulfonyl fluorides. While fluorinated alkyl/aryl groups enhance the reactivity of the S-Cl bond, the S-F bond in sulfonyl fluorides is exceptionally strong, rendering them significantly less reactive than sulfonyl chlorides.[4] This lower reactivity makes sulfonyl fluorides stable to hydrolysis and allows for unique applications, such as in SuFEx "click chemistry," but they often require activation with Lewis acids to react with amines.[10][11]

G cluster_0 Reactivity Spectrum cluster_1 Leaving Group Ability (of Sulfonate Ester) R_F_SO2Cl Fluorinated Sulfonyl Chloride (e.g., TfCl) R_H_SO2Cl Non-Fluorinated Sulfonyl Chloride (e.g., TsCl, MsCl) R_F_SO2Cl->R_H_SO2Cl Decreasing Electrophilicity (S-Cl Bond) R_F_SO2F Sulfonyl Fluoride (e.g., EtSO2F) R_H_SO2Cl->R_F_SO2F Decreasing Reactivity (Halide Comparison) Triflate Triflate (CF₃SO₃⁻) (Excellent) Tosylate Tosylate/Mesylate (Good) Triflate->Tosylate Decreasing Leaving Group Ability

Caption: Comparative reactivity of sulfur(VI) halides and leaving group ability.

Reaction with Nucleophiles: A Tale of Two Pathways

1. Sulfonamide Formation: The reaction with primary or secondary amines to yield sulfonamides is a cornerstone application.[2] Both reagent classes are effective, but conditions may vary. Due to their high reactivity, fluorinated sulfonyl chlorides often react rapidly at low temperatures. Non-fluorinated reagents may require a base like pyridine or triethylamine and ambient to elevated temperatures.[12] A competition experiment has shown that sulfonyl chlorides are far more reactive than sulfonyl fluorides in forming sulfonamides from N-silylamines.[13]

2. Sulfonate Ester Formation: The reaction with alcohols produces sulfonate esters, which are pivotal intermediates as they convert a poor hydroxyl leaving group into an excellent one.[7] Here, the downstream application is key. While tosylates and mesylates (from TsCl and MsCl) are excellent leaving groups for Sₙ2 and E2 reactions, triflates (formed from the related triflic anhydride, Tf₂O) are among the most powerful leaving groups known, enabling reactions that are otherwise unfeasible.

A notable side reaction, particularly with electron-rich or benzylic alcohols, is the formation of the corresponding alkyl chloride instead of the desired sulfonate ester when using reagents like TsCl.[12][14] This occurs via nucleophilic attack of the chloride ion on an activated intermediate. The higher reactivity and different mechanistic pathways of fluorinated analogs can sometimes mitigate or alter these side reactions.

Part 3: A Practical Guide to Applications

The choice between a fluorinated and non-fluorinated sulfonyl chloride is dictated by the specific synthetic challenge.

Table 2: Application Comparison

ApplicationNon-Fluorinated (e.g., TsCl, MsCl)Fluorinated (e.g., TfCl)
Protecting Groups Workhorse Reagent: Forms highly stable sulfonamides to protect amines under a wide range of conditions.[7]Specialized Use: Forms extremely robust sulfonamides, but may be overkill for standard protection. Cleavage can be more difficult.
Leaving Groups Excellent: Converts alcohols to good leaving groups (tosylates, mesylates) for standard substitutions and eliminations.[12]"Super" Leaving Groups: The corresponding triflate is an exceptionally potent leaving group, used for unreactive substrates, vinyl cation formation, etc.
General Reactivity Good, general-purpose electrophiles. Well-understood reactivity and extensive literature precedent.Highly reactive, potent electrophiles.[8] Ideal for difficult sulfonylation reactions or when high reaction rates are desired.
Cost & Availability Generally less expensive and widely available from numerous suppliers.Typically more expensive and supplied by more specialized chemical manufacturers.
Side Reactions Can lead to undesired chlorination of alcohols.[12][14]High reactivity can lead to poor selectivity in the presence of multiple nucleophilic sites.

Part 4: Experimental Protocols

The following protocols illustrate standard laboratory procedures for the synthesis of sulfonamides, highlighting the operational differences between the two classes of reagents.

Caption: Generalized workflow for sulfonamide synthesis.

Protocol 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide (Non-Fluorinated)

This protocol describes a typical synthesis using p-toluenesulfonyl chloride (TsCl).

Materials:

  • Benzylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol/water or by silica gel chromatography.

Protocol 2: Synthesis of N-Benzyl-1,1,1-trifluoromethanesulfonamide (Fluorinated)

This protocol adapts the procedure for the highly reactive trifluoromethanesulfonyl chloride (TfCl).

Materials:

  • Benzylamine

  • Trifluoromethanesulfonyl chloride (TfCl)

  • Pyridine

  • Diethyl ether, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and pyridine (1.5 eq) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add trifluoromethanesulfonyl chloride (1.1 eq) dropwise via syringe. A white precipitate will form. Caution: TfCl is volatile (b.p. ~30°C) and highly reactive. Handle with extreme care in a well-ventilated fume hood.[8][9]

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and cautiously quench with cold water.

  • Transfer to a separatory funnel and wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the product. Purification is typically achieved via chromatography.

Conclusion

The choice between fluorinated and non-fluorinated sulfonyl chlorides is a strategic decision based on a trade-off between stability, reactivity, and cost. Non-fluorinated reagents like TsCl and MsCl are reliable, cost-effective tools for routine transformations such as amine protection and alcohol activation. Fluorinated sulfonyl chlorides, while more expensive and requiring more careful handling, offer enhanced stability and significantly greater electrophilicity. This makes them powerful reagents for challenging substrates, rapid reactions, or when the installation of a "super" leaving group is the ultimate synthetic goal. A thorough understanding of these differences empowers the modern chemist to select the optimal reagent, streamlining synthesis and enabling the discovery of novel chemical entities.

References

  • Thomson, B.J., Khasnavis, S.R., Grigorian, E.C., Krishnan, R., Yassa, T.D., Lee, K., Sammis, G.M., and Ball, N.D. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Advances. [Link]

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  • Lynch, K.R. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(44), 5957-5959. [Link]

  • Stang, P.J., Hanack, M., & Subramanian, L.R. (1982). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 1982(2), 85-126. [Link]

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  • Shevelev, S.A., Kachala, V.V., Gidaspov, A.A., et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Molecules, 25(20), 4831. [Link]

  • Methanesulfonyl chloride. (n.d.). Wikipedia. [Link]

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A Senior Application Scientist's Guide to Assessing Metabolic Stability: A Comparative Analysis of Tetrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising laboratory compound to a life-saving therapeutic, its metabolic stability is a pivotal determinant of success or failure.[1][2] Metabolic stability refers to a drug's resistance to being chemically altered by the body's metabolic machinery, primarily located in the liver.[1][2] This characteristic profoundly influences a drug's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME).[1] A compound with poor metabolic stability is rapidly cleared from the body, often before it can exert its therapeutic effect, necessitating frequent or higher doses, which can lead to patient non-compliance and potential toxicity.[1][3] Conversely, excessively high stability can lead to drug accumulation and adverse effects.[4] Therefore, achieving an optimal metabolic stability profile is a delicate balancing act essential for ensuring sustained efficacy and safety.[1][5] Early assessment of metabolic stability allows researchers to prioritize drug candidates with favorable pharmacokinetic properties, saving invaluable time and resources in the development pipeline.[4][6]

This guide provides an in-depth comparison of methodologies for assessing the metabolic stability of a particularly important class of compounds in modern medicinal chemistry: those derived from the tetrazole ring. We will explore why this moiety is frequently employed as a bioisosteric replacement for carboxylic acids and provide detailed, field-proven protocols for evaluating its impact on metabolic fate.

The Tetrazole Advantage: A Bioisosteric Approach to Enhancing Metabolic Stability

Medicinal chemists often employ a strategy known as bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties to improve a compound's biological activity or pharmacokinetic profile. The 1H-tetrazole ring is a classic and highly successful bioisostere for the carboxylic acid group.[7][8][9]

Why Replace a Carboxylic Acid?

While carboxylic acids are crucial for target binding in many drug candidates, they are often metabolic liabilities. They are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid excretion.[7] The resulting acyl glucuronide metabolites can also be chemically reactive and have been implicated in toxicity.[7]

Advantages of the Tetrazole Moiety:

  • Enhanced Metabolic Resistance: 1H-tetrazoles are generally more resistant to the metabolic transformations that carboxylic acids undergo.[7][10] While they can be metabolized via N-glucuronidation, the resulting products are typically stable and not associated with the same toxicity concerns.[7] This resistance often translates to a longer in vivo half-life.[7]

  • Similar Acidity: With a pKa of approximately 4.5-5.1, the acidity of the tetrazole ring closely mimics that of carboxylic acids (pKa ~4.0-5.0), allowing it to maintain crucial ionic interactions with biological targets.[7]

  • Increased Lipophilicity: The tetrazole group is more lipophilic than the corresponding carboxylate, which can improve properties like membrane permeability and oral absorption.[7][9]

This strategic replacement has been successfully implemented in numerous marketed drugs, including the antihypertensive medication Losartan, where the tetrazole bioisostere led to improved potency and oral bioavailability compared to its carboxylic acid precursor.[9][11]

Experimental Protocols for Assessing Metabolic Stability

To quantitatively assess the metabolic stability of tetrazole derivatives and compare them to their carboxylic acid counterparts, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide critical data for calculating intrinsic clearance (Clint), a measure of the inherent ability of the liver to metabolize a drug.[4][12]

Workflow for In Vitro Metabolic Stability Assessment

The general workflow for these experiments is a multi-step process designed for reproducibility and accuracy.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock (e.g., 10 mM in DMSO) incubation Incubate Compound with Microsomes/Hepatocytes & Cofactor at 37°C prep_compound->incubation prep_microsomes Thaw & Prepare Liver Microsomes/Hepatocytes prep_microsomes->incubation prep_cofactor Prepare Cofactor Solution (e.g., NADPH) prep_cofactor->incubation sampling Collect Aliquots at Timed Intervals (e.g., 0, 5, 15, 30, 45 min) incubation->sampling quench Quench Reaction with Cold Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-Life (t½) & Intrinsic Clearance (Clint) plot->calculate

Caption: General workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is a high-throughput method primarily used to evaluate Phase I metabolism, especially reactions mediated by cytochrome P450 (CYP) enzymes.[12][13]

Causality: Liver microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of CYP enzymes.[14] By providing the necessary cofactor, NADPH, we initiate the metabolic process and can measure the rate of drug depletion.[13] A control incubation without NADPH is crucial to confirm that any compound loss is enzyme-mediated and not due to chemical instability.[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • NADPH Regenerating System (or NADPH Stock): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[16] Alternatively, a direct 1 mM NADPH solution can be used.[14]

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.[17] From this, create a working solution (e.g., 100 µM) in buffer.

    • Internal Standard (IS) Solution: Prepare a solution of a structurally unrelated, stable compound (e.g., Verapamil, Tolbutamide) in cold acetonitrile at a known concentration for analytical normalization.[17][18]

  • Incubation Procedure:

    • Thaw a vial of pooled human liver microsomes (commercially available) at 37°C.[19] Dilute the microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[14][20]

    • In a 96-well plate, combine the microsomal suspension and the test compound working solution. The final test compound concentration is typically 1 µM.[14]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[14]

    • Immediately quench the reaction by adding the aliquot to a well containing 3-5 volumes of the cold acetonitrile with Internal Standard.[16][18]

  • Sample Analysis:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.[16][21]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay is considered more physiologically relevant as it uses intact liver cells, which contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[12][17][22]

Causality: By using whole cells, we can assess a compound's susceptibility to a broader range of metabolic pathways, including the glucuronidation and sulfation reactions common for carboxylic acids. It also provides an initial look at cellular uptake. The disappearance of the compound over time in this system gives a more comprehensive picture of its overall hepatic metabolic fate.

Step-by-Step Methodology:

  • Reagent and Cell Preparation:

    • Incubation Medium: Use a specialized medium like Williams' Medium E, warmed to 37°C.[23]

    • Hepatocyte Suspension: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Gently transfer the cells into pre-warmed incubation medium.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue). Cell viability should be high (>80%).

    • Dilute the cell suspension to a final density of 0.5 or 1.0 x 10^6 viable cells/mL in the incubation medium.[24]

    • Test Compound Working Solution: Prepare a working solution of the test compound in the incubation medium. The final DMSO concentration should be kept low (≤0.1%) to avoid cytotoxicity.[17]

  • Incubation Procedure:

    • In a non-coated 12- or 24-well plate, add the hepatocyte suspension.

    • Place the plate on an orbital shaker in a CO2 incubator at 37°C to allow the cells to equilibrate.[23]

    • Start the reaction by adding the test compound working solution to the wells. The final compound concentration is typically 1-10 µM.[15]

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.[17][23]

    • Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with an Internal Standard.

  • Sample Analysis:

    • Follow the same procedure as the HLM assay: centrifuge to pellet cell debris and protein, then analyze the supernatant by LC-MS/MS.[17]

Comparative Data Analysis: A Case Study

To illustrate the utility of these assays, let's consider a hypothetical case study comparing a lead compound containing a carboxylic acid (Compound A) with its tetrazole bioisostere (Compound B).

Bioisosteric Replacement and Metabolic Impact

The replacement of the carboxylic acid in Compound A with a tetrazole ring in Compound B is designed to block the primary metabolic route of glucuronidation, thereby increasing its stability.

G cluster_A Compound A (Carboxylic Acid) cluster_B Compound B (Tetrazole Bioisostere) CompoundA R-COOH MetaboliteA R-COO-Glucuronide CompoundA->MetaboliteA UGT Enzymes (Rapid Metabolism) Conclusion Result: Compound B shows higher metabolic stability CompoundB R-Tetrazole MetabolismB Metabolism Resistant

Caption: Bioisosteric replacement to improve metabolic stability.

Interpreting the Data

Following the protocols, we obtain the following (hypothetical) data:

ParameterAssayCompound A (Carboxylic Acid)Compound B (Tetrazole)Interpretation
Half-Life (t½, min) HLM Stability45> 60Compound A shows moderate metabolism by CYPs. Compound B is highly stable.
Half-Life (t½, min) Hepatocyte Stability1855Significant difference. Compound A is rapidly metabolized in hepatocytes, suggesting Phase II conjugation. Compound B remains stable.
Intrinsic Clearance (Clint) HLM (µL/min/mg protein)15.4< 11.5Low clearance for both via Phase I.
Intrinsic Clearance (Clint) Hepatocytes (µL/min/10⁶ cells)38.512.6High clearance for Compound A vs. Low clearance for Compound B.

Data Analysis and Calculations:

  • Half-Life (t½): Determined from the slope (k) of the linear regression of the natural log of the percent remaining compound versus time.

    • t½ = 0.693 / k[24]

  • Intrinsic Clearance (Clint): Calculated from the half-life.

    • For HLM: Clint = (0.693 / t½) * (1 / [Microsomal Protein, mg/mL])[21][25]

    • For Hepatocytes: Clint = (0.693 / t½) * (1 / [Cell Density, 10⁶ cells/mL])[24][26]

The data clearly demonstrates the success of the bioisosteric replacement strategy.

  • In the HLM assay, both compounds show reasonable stability, indicating that Phase I metabolism is not their primary clearance pathway.

  • The hepatocyte assay reveals the critical difference: Compound A is rapidly cleared, evidenced by its short half-life and high Clint value. This is consistent with extensive Phase II glucuronidation of the carboxylic acid.

  • In stark contrast, Compound B exhibits significantly greater stability in hepatocytes. Its half-life is three times longer, and its intrinsic clearance is much lower, confirming that the tetrazole ring successfully blocked the major metabolic pathway.

This comparative data provides strong evidence that Compound B possesses a superior metabolic stability profile and is a more promising candidate for further development. This allows the research team to confidently advance the tetrazole-containing compound, knowing they have mitigated a significant pharmacokinetic liability early in the discovery process.

References

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Navigating the Fluorinated Landscape: A Comparative Guide to Alternatives for 4,4-Difluorocyclohexane-1-sulfonyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to sculpting drug candidates with optimized pharmacological profiles. Among these, fluorinated aliphatic scaffolds have garnered significant attention for their ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. 4,4-Difluorocyclohexane-1-sulfonyl chloride has emerged as a valuable building block for introducing the gem-difluorinated cyclohexyl moiety, a group increasingly recognized for its favorable characteristics. This guide provides an in-depth technical comparison of this compound and its viable alternatives, offering researchers the insights needed to make informed decisions in their drug discovery programs.

The Strategic Value of the 4,4-Difluorocyclohexyl Moiety

The introduction of fluorine into drug candidates is a well-established strategy to enhance their therapeutic potential. The gem-difluoro group (CF2) in the 4-position of a cyclohexane ring offers a unique combination of steric and electronic effects. It can act as a bioisostere for a carbonyl group or a hydroxylated carbon, influencing molecular conformation and improving metabolic stability by blocking potential sites of oxidation.[1] The strong electron-withdrawing nature of the fluorine atoms can also impact the pKa of neighboring functional groups and modulate interactions with biological targets.

This compound serves as a reactive handle to covalently attach this desirable scaffold to a parent molecule, most commonly through the formation of a sulfonamide linkage with a primary or secondary amine. Sulfonamides are a privileged functional group in medicinal chemistry, present in a wide array of approved drugs.[2]

Synthesis of this compound: A Plausible Route

While a specific, detailed synthesis of this compound is not widely published, a viable synthetic pathway can be extrapolated from established methods for the preparation of aliphatic sulfonyl chlorides. A common and effective approach involves the oxidative chlorination of the corresponding thiol.

Synthesis_Pathway cluster_0 Plausible Synthetic Route 4,4-Difluorocyclohexan-1-one 4,4-Difluorocyclohexan-1-one 4,4-Difluorocyclohexane-1-thiol 4,4-Difluorocyclohexane-1-thiol 4,4-Difluorocyclohexan-1-one->4,4-Difluorocyclohexane-1-thiol Thionation/ Reduction 4,4-Difluorocyclohexane-1-sulfonyl_chloride 4,4-Difluorocyclohexane- 1-sulfonyl chloride 4,4-Difluorocyclohexane-1-thiol->4,4-Difluorocyclohexane-1-sulfonyl_chloride Oxidative Chlorination

A plausible synthetic pathway to this compound.
Experimental Protocol: Oxidative Chlorination of 4,4-Difluorocyclohexane-1-thiol (General Procedure)

This protocol is adapted from general methods for the synthesis of sulfonyl chlorides from thiols.[2][3][4][5][6]

Materials:

  • 4,4-Difluorocyclohexane-1-thiol

  • N-Chlorosuccinimide (NCS) or Chlorine gas

  • Hydrochloric acid (if using NCS)

  • Acetonitrile or Dichloromethane

  • Water

  • Sodium sulfite (for quenching)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 4,4-Difluorocyclohexane-1-thiol (1.0 eq) in the chosen organic solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Method A (Using NCS): Slowly add a solution of N-Chlorosuccinimide (NCS) (approx. 3.0-4.0 eq) in the same solvent. If the reaction is sluggish, a catalytic amount of hydrochloric acid can be added.

  • Method B (Using Chlorine Gas): Bubble chlorine gas through the cooled solution while vigorously stirring. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite until the yellow color of excess chlorine/NCS disappears.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Trustworthiness: The progress of the reaction should be carefully monitored to avoid over-oxidation. The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. Due to the reactive nature of sulfonyl chlorides, it is often used immediately in the next step without extensive purification.

A Comparative Analysis of Alternatives

The choice of a building block in drug discovery is a multi-faceted decision, balancing synthetic accessibility, reactivity, and the ultimate impact on the biological and physicochemical properties of the final compound. Here, we compare this compound with several key alternatives.

Building BlockKey Features & ConsiderationsSynthetic Accessibility
This compound Introduces a metabolically stable, lipophilic gem-difluorinated cyclohexyl moiety. The CF2 group can act as a bioisostere for polar groups.Moderate; requires multi-step synthesis, likely from the corresponding ketone.
Cyclohexanesulfonyl chloride Non-fluorinated parent compound. Readily available and cost-effective. Provides a baseline for comparison of physicochemical properties.High; commercially available.
4-Fluorocyclohexane-1-sulfonyl chloride Introduces a single fluorine atom, offering a more subtle modulation of lipophilicity and pKa compared to the gem-difluoro analog. May exist as cis/trans isomers.Moderate; synthesis would be analogous to the difluoro-compound, but starting from 4-fluorocyclohexanone.
Cyclopentanesulfonyl chloride Smaller ring size can offer a different conformational profile and may be a better fit for certain binding pockets.High; commercially available.
Aryl Sulfonyl Chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) Aromatic scaffold offers different vector projections and electronic properties. Often more reactive than their aliphatic counterparts.High; a wide variety are commercially available.
4,4-Difluorocyclohexylamine Provides the same fluorinated scaffold but is used for the synthesis of sulfonamides via reaction with a sulfonyl chloride, or for forming other linkages (e.g., amides).Moderate; commercially available as the hydrochloride salt.[7]
4,4-Difluorocyclohexanecarboxylic acid Allows for the introduction of the 4,4-difluorocyclohexyl group via an amide or ester linkage, offering different geometries and hydrogen bonding patterns compared to a sulfonamide.Moderate; commercially available.[8][9]

Experimental Data Insights: The Impact of Fluorination

The decision to employ a fluorinated building block is often driven by the desire to fine-tune a molecule's properties. Experimental data, even from related systems, can provide valuable guidance.

A study on the physicochemical properties of functionalized gem-difluorinated cycloalkanes revealed that gem-difluorination has a predictable influence on the acidity and basicity of neighboring functional groups due to the inductive effect of the fluorine atoms.[10] However, the impact on lipophilicity (LogP) and aqueous solubility is more complex and depends on the ring size and the nature of other functional groups present.[10]

In another study, the experimental lipophilicity of a series of fluorinated compounds was measured. It was found that while the introduction of fluorine generally increases lipophilicity, the extent of this increase is not always straightforward to predict and can be influenced by the overall molecular context.[4][11][12][13] For example, in some cases, the introduction of a CF2 group can lead to a smaller than expected increase or even a decrease in LogP compared to its non-fluorinated analog, due to conformational effects that can mask the hydrophobic surface area.

Lipophilicity_Comparison cluster_0 Lipophilicity (LogP) Trend Cyclohexyl Cyclohexyl (Baseline) 4-Fluorocyclohexyl 4-Fluorocyclohexyl Cyclohexyl->4-Fluorocyclohexyl Slight Increase 4,4-Difluorocyclohexyl 4,4-Difluorocyclohexyl 4-Fluorocyclohexyl->4,4-Difluorocyclohexyl Further Increase

General trend of increasing lipophilicity with fluorination of a cyclohexyl ring.

Reactivity and Application in Sulfonamide Synthesis

The primary utility of this compound is in the synthesis of sulfonamides. The reactivity of sulfonyl chlorides is a critical consideration. Generally, the electrophilicity of the sulfur atom dictates the reaction rate with nucleophiles like amines.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol is a standard procedure for the reaction of a sulfonyl chloride with an amine.

Materials:

  • This compound or an alternative sulfonyl chloride

  • Primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)

  • Aqueous HCl (1M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine (1.0 eq) and the base (1.2-2.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add a solution of the sulfonyl chloride (1.0-1.1 eq) in the same solvent dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Self-Validation: The identity and purity of the resulting sulfonamide should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR (if applicable), and mass spectrometry. The melting point of a solid product can also be a useful indicator of purity.

Conclusion and Future Perspectives

This compound is a valuable building block for introducing a metabolically robust and conformationally interesting scaffold into drug candidates. Its synthesis, while not trivial, is achievable through established methodologies. The choice between this reagent and its alternatives will depend on the specific goals of the drug discovery program.

  • For a significant increase in lipophilicity and metabolic stability, This compound is an excellent choice.

  • For a more subtle modulation of properties, 4-fluorocyclohexane-1-sulfonyl chloride may be preferred.

  • When cost and availability are primary concerns, cyclohexanesulfonyl chloride remains a viable option.

  • If a different connectivity or hydrogen bonding pattern is desired, 4,4-difluorocyclohexylamine or 4,4-difluorocyclohexanecarboxylic acid offer alternative approaches to incorporate the same fluorinated ring system.

The continued development of novel fluorinated building blocks and a deeper understanding of their impact on drug-like properties will undoubtedly fuel future innovations in medicinal chemistry. Researchers are encouraged to consider the strategic use of these reagents to unlock new areas of chemical space and design the next generation of therapeutics.

References

Click to expand
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  • Wessjohann, L. A., & Ziegler, T. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Beilstein journal of organic chemistry, 9, 1002–1011. [Link]

  • Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., & Komarov, I. V. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry (Weinheim an der Bergstrasse, Germany), 28(20), e202200331. [Link]

  • Sharpless, K. B., & Amberg, W. (1991). Sulfur(VI) Fluorides as Tools in Biomolecular and Medicinal Chemistry. Angewandte Chemie International Edition in English, 30(1), 88-91.
  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Retrieved from [Link]

  • ChemRxiv. (n.d.). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New 4,4′-Benzidine Derivatives with Sulfonic Acid Groups. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Retrieved from [Link]

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Quantifying the Impact of the Difluorocyclohexyl Motif on Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. Among the various fluorinated motifs, the difluorocyclohexyl group has emerged as a particularly versatile bioisostere for enhancing drug-like properties. This guide provides an in-depth comparison of the difluorocyclohexyl motif against its non-fluorinated cyclohexyl and other common bioisosteric replacements, supported by experimental data and detailed protocols.

The Rationale for Fluorination: Beyond Simple Bioisosterism

The introduction of fluorine into a molecule is rarely a matter of simple substitution. It is a deliberate strategy to modulate key properties that govern a drug's efficacy and safety.[1][2][3] The strong electron-withdrawing nature of fluorine can significantly alter the pKa of neighboring functional groups, influencing their ionization state at physiological pH.[4][5] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often "shielding" adjacent positions from enzymatic attack.[1][5] This guide will dissect the quantifiable impact of the difluorocyclohexyl motif on three critical aspects of bioactivity: lipophilicity, metabolic stability, and target-binding interactions.

Modulating Lipophilicity: A Key Determinant of Drug-Like Properties

Lipophilicity, commonly expressed as LogP or logD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[6]

The difluorocyclohexyl motif offers a nuanced approach to modulating lipophilicity. Depending on the substitution pattern, it can either increase or decrease this property. For instance, geminal difluorination (where two fluorine atoms are attached to the same carbon) can have a variable effect on lipophilicity, influenced by the overall molecular context.[4][5]

A more dramatic effect is observed with vicinal polyfluorination. The all-cis tetrafluorocyclohexyl motif, often referred to as a "Janus face" ring due to its polarized nature, has been shown to significantly reduce lipophilicity.[1] In matched molecular pair analyses, the replacement of a standard cyclohexyl group with this facially polarized ring resulted in an average reduction of logD7.4 values by approximately 1.8 to 2.0 units.[1] This substantial decrease in lipophilicity can be advantageous in mitigating the risks associated with highly lipophilic compounds.

Comparative Lipophilicity Data
MotifRepresentative Change in LogP/logDKey Observations
Cyclohexyl BaselineOften contributes significantly to lipophilicity.
gem-Difluorocyclohexyl Variable (slight increase or decrease)Effect is context-dependent, influenced by the position of fluorine and other functional groups.[4][5]
all-cis-Tetrafluorocyclohexyl Significant Decrease (↓ ~1.8-2.0 log units)The polarized nature of the ring leads to a marked reduction in lipophilicity, improving the overall ADME profile.[1]
Phenyl Generally higher than cyclohexylAromatic nature contributes to higher lipophilicity.
Experimental Protocol: LogP/logD Measurement (Shake-Flask Method)

A standard method for determining lipophilicity is the shake-flask method, which measures the partitioning of a compound between n-octanol and an aqueous buffer.

Workflow for LogP/logD Determination

prep Prepare Solutions: - Compound in n-octanol - Aqueous buffer (e.g., PBS pH 7.4) mix Mix equal volumes of octanol and aqueous phases prep->mix equilibrate Equilibrate by shaking (e.g., 24 hours at room temperature) mix->equilibrate separate Separate phases by centrifugation equilibrate->separate analyze Analyze compound concentration in each phase via LC-MS/MS separate->analyze calculate Calculate LogP/logD: log([Compound]octanol / [Compound]aqueous) analyze->calculate

Caption: Workflow for LogP/logD measurement.

Detailed Steps:

  • Preparation: Prepare a stock solution of the test compound in n-octanol. Also, prepare the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination).

  • Partitioning: In a suitable vial, mix equal volumes of the n-octanol solution and the aqueous buffer.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The LogP (for neutral compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Enhancing Metabolic Stability: Blocking Sites of Metabolism

Metabolic instability is a major hurdle in drug development, leading to rapid clearance and poor bioavailability. The liver is the primary site of drug metabolism, where cytochrome P450 (CYP) enzymes play a crucial role in phase I oxidative metabolism.[7][8][9] Aliphatic C-H bonds, particularly those on cyclohexyl rings, are susceptible to hydroxylation by CYP enzymes.

The introduction of fluorine at these metabolically vulnerable positions can effectively block this pathway. The high strength of the C-F bond makes it resistant to enzymatic cleavage. Studies have shown that gem-difluorination can either have no effect or slightly improve metabolic stability.[4][5] More impressively, the all-cis-tetrafluorocyclohexyl motif has demonstrated a significant enhancement in metabolic stability in human liver microsomes (HLM), with an average reduction in hepatic clearance (CLhep) of 7 mL/min/kg.[1]

Comparative Metabolic Stability Data
MotifTypical Metabolic FateImpact of Fluorination
Cyclohexyl Susceptible to CYP-mediated oxidation (hydroxylation).-
gem-Difluorocyclohexyl Increased resistance to oxidation at the fluorinated carbon.[4][5]Can block a primary site of metabolism, potentially shifting metabolism to other parts of the molecule.
all-cis-Tetrafluorocyclohexyl Significantly enhanced metabolic stability.[1]The multiple C-F bonds provide a strong shield against oxidative metabolism.
Phenyl Can undergo aromatic hydroxylation or epoxidation.-
Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay measures the rate of disappearance of a parent compound when incubated with human liver microsomes, which contain a high concentration of CYP enzymes.[7][8][10]

Workflow for Microsomal Stability Assay

setup Prepare Incubation Mixture: - Human Liver Microsomes - Test Compound - Phosphate Buffer preincubate Pre-incubate at 37°C setup->preincubate initiate Initiate Reaction with NADPH (cofactor) preincubate->initiate timepoint Collect Aliquots at Various Time Points (e.g., 0, 5, 15, 30 min) initiate->timepoint quench Quench Reaction with Acetonitrile timepoint->quench analyze Analyze Remaining Parent Compound by LC-MS/MS quench->analyze calculate Calculate In Vitro Half-Life (t1/2) and Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for in vitro metabolic stability assay.

Detailed Steps:

  • Incubation Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzyme activity.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction in the aliquot by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins and stops enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The in vitro half-life (t1/2) is calculated from the slope of the linear regression. From this, the intrinsic clearance (CLint) can be determined.[10]

Impact on Binding Affinity and Bioactivity

The influence of the difluorocyclohexyl motif on target binding is highly context-dependent. The introduction of fluorine can alter the conformation of the cyclohexyl ring and introduce new electronic interactions, such as dipole-dipole and orthogonal multipolar C-F···C=O interactions, which can either be favorable or unfavorable for binding.[1]

In some cases, the increased polarity of fluorinated motifs can lead to a decrease in binding affinity, particularly if the binding pocket is predominantly hydrophobic. For example, in a study on WKYMVm peptide analogues as formylpeptide FPR2 agonists, the bioactivity correlated with the level of fluorination, with the highly polar pentafluorocyclohexylalanine analogue being the least active.[11][12] Conversely, in other systems, the unique electronic properties of the difluorocyclohexyl group can lead to enhanced potency. For instance, novel difluorocyclohexyl derivatives have been identified as potent IL-17 modulators.[13]

Synthesis of Difluorocyclohexyl-Containing Compounds

The growing interest in fluorinated motifs has driven the development of synthetic methodologies to access these valuable building blocks.[14][15][16] The synthesis of difluorocyclohexyl-containing compounds often involves the use of specialized fluorinating reagents and can be challenging. However, several robust methods have been established, enabling the incorporation of this motif into a wide range of molecular scaffolds.

Conclusion: A Strategic Tool for Drug Optimization

The difluorocyclohexyl motif is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. Its impact on bioactivity is multifaceted, offering a strategic approach to:

  • Modulate Lipophilicity: To improve the ADME profile and reduce off-target effects.

  • Enhance Metabolic Stability: By blocking sites of oxidative metabolism, thereby increasing bioavailability and half-life.

  • Influence Target Affinity: Through conformational and electronic effects that can be exploited to improve potency and selectivity.

The rational application of the difluorocyclohexyl motif, guided by a thorough understanding of its physicochemical properties and supported by robust experimental evaluation, will continue to contribute to the development of safer and more effective medicines.

References

  • Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. ACS Medicinal Chemistry Letters. [Link]

  • Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. ChemBioChem. [Link]

  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. ResearchGate. [Link]

  • Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. [Link]

  • Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms. Molecules. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Agilent. [Link]

  • The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. [Link]

  • 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical … OUCI. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization. ResearchGate. [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4,4-Difluorocyclohexane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Reaction—Managing Reactive Waste

In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use in a reaction vessel. Proper management and disposal of reactive compounds like 4,4-Difluorocyclohexane-1-sulfonyl chloride (CAS No. 1196154-77-4) are paramount for ensuring laboratory safety, environmental stewardship, and regulatory compliance.[1] This guide provides a detailed, field-proven framework for the safe handling and disposal of this compound, moving beyond generic advice to offer procedural clarity and explain the chemical reasoning behind each critical step. Our objective is to empower researchers to manage this waste stream with confidence and precision.

Part 1: Hazard Assessment and Chemical Profile

Understanding the inherent reactivity of this compound is the foundation of its safe disposal. As with most sulfonyl chlorides, its primary hazards stem from its high electrophilicity and its reaction with nucleophiles, particularly water.

  • Corrosivity: Sulfonyl chlorides as a class are designated as corrosive materials, capable of causing severe skin burns and serious eye damage.[2][3][4] This is due to their reaction with moisture on biological tissues, leading to the in-situ formation of hydrochloric acid and the corresponding sulfonic acid.

  • Water Reactivity: The compound reacts exothermically with water and moisture. This hydrolysis reaction is a critical consideration for both storage and disposal, as it liberates corrosive and toxic gases, namely hydrogen chloride (HCl) and 4,4-difluorocyclohexane-1-sulfonic acid.[5][6][7] Uncontrolled quenching can lead to a rapid evolution of gas and a dangerous increase in temperature.

  • Halogenated Organic Waste: The presence of both fluorine and chlorine atoms classifies this compound as a halogenated organic waste.[8] This classification is crucial for final waste stream segregation, as halogenated wastes require specific high-temperature incineration protocols and cannot be mixed with non-halogenated solvent waste.[9]

Chemical Safety Profile: At-a-Glance

For quick reference, the essential safety and chemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1196154-77-4[1]
Molecular Formula C₆H₉ClF₂O₂S[1]
Molecular Weight 218.65 g/mol [1]
Primary Hazards Corrosive (Causes severe skin burns and eye damage), Reacts with water to liberate toxic/corrosive gas.[2][3][6][7]
Incompatible Materials Water, strong bases, alcohols, strong oxidizing agents, amines.[5][6][7]
Storage Conditions Store in a dry, cool, well-ventilated place. Keep container tightly closed and protect from moisture.[10][11]

Part 2: Disposal Workflow and Decision Making

The appropriate disposal procedure depends on the quantity and context of the waste. The following diagram outlines the decision-making process for handling this compound waste.

G Disposal Workflow for this compound cluster_quench Protocol 1: Small-Scale Neutralization cluster_bulk Protocol 2: Bulk Waste Segregation start Initiate Disposal assess Assess Waste Quantity and Context start->assess prep_quench 1. Prepare quenching solution (e.g., sat. NaHCO₃ or 1M NaOH) in an ice bath. assess->prep_quench  Small, residual quantities  (e.g., glassware rinsing) label_waste 1. Ensure original or waste container is tightly sealed and clearly labeled. assess->label_waste  Bulk, unused, or  concentrated waste add_waste 2. Slowly add sulfonyl chloride waste to the stirred basic solution within a chemical fume hood. prep_quench->add_waste verify 3. Stir until reaction ceases. Verify pH is neutral or slightly basic. add_waste->verify dispose_aq 4. Dispose of the resulting neutralized aqueous solution according to institutional guidelines. verify->dispose_aq segregate 2. Place into a designated, secondary container for 'Halogenated Organic Waste'. label_waste->segregate arrange_pickup 3. Store in a satellite accumulation area and arrange for professional disposal by EHS. segregate->arrange_pickup

Caption: Decision tree for selecting the appropriate disposal protocol.

Part 3: Experimental Protocols for Disposal

Adherence to a validated protocol is essential. The following step-by-step procedures are designed for the two primary disposal scenarios.

Mandatory Personal Protective Equipment (PPE)

Regardless of the scale, the following PPE must be worn:

  • Eye Protection: Chemical splash goggles and a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[2]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Work Area: All handling and disposal procedures must be performed inside a certified chemical fume hood.[7]

Protocol 1: Small-Scale Laboratory Quenching and Neutralization

This protocol is intended for safely neutralizing small, residual quantities of this compound, such as the residue in reaction flasks or contaminated glassware. The principle is to perform a controlled hydrolysis under basic conditions to neutralize the reactive sulfonyl chloride and the acidic byproducts.

Methodology:

  • Prepare the Quenching Station: Place a suitably sized beaker or flask containing a stir bar in a larger container to create an ice bath.

  • Prepare Quenching Solution: To the beaker, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). The volume should be at least 10-fold greater than the estimated volume of the sulfonyl chloride waste.

  • Initiate Cooling and Stirring: Begin stirring the basic solution and allow it to cool in the ice bath.

  • Controlled Addition of Waste: Slowly and carefully, add the this compound waste to the cold, stirred basic solution dropwise using a pipette. If rinsing glassware, you may slowly add the quenching solution to the contaminated flask.

    • Causality: Slow addition into a cold, stirred solution is critical to manage the exothermic reaction.[12] The base (e.g., NaHCO₃) immediately neutralizes the HCl and sulfonic acid formed during hydrolysis, preventing the release of corrosive vapors.[13]

  • Reaction Monitoring: Continue stirring the mixture for at least 30-60 minutes after the addition is complete to ensure the reaction goes to completion.[14] Observe for the cessation of any gas evolution.

  • pH Verification: Once the reaction appears complete, remove the beaker from the ice bath. Use a pH strip to test the solution. The pH should be neutral or slightly basic (pH > 7). If it is still acidic, add more base until the solution is neutralized.

  • Final Disposal: The resulting neutralized aqueous solution contains sodium chloride, sodium 4,4-difluorocyclohexane-1-sulfonate, and excess base. This can typically be disposed of down the drain with copious amounts of water, pending approval from your institution's Environmental Health & Safety (EHS) office.

Protocol 2: Bulk Waste Disposal

This protocol is for larger quantities of the compound, including expired or unused reagent in its original container, or for concentrated waste solutions. DO NOT attempt to quench bulk quantities , as the large-scale exothermic reaction is extremely hazardous.

Methodology:

  • Container Integrity and Labeling: Ensure the container holding the waste is in good condition, tightly sealed, and free of external contamination. The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., corrosive).

  • Waste Segregation: Place the labeled container into a designated hazardous waste collection drum or secondary container specifically for "Halogenated Organic Waste." [8][9]

    • Trustworthiness: This step is a self-validating system. Keeping halogenated and non-halogenated wastes separate is a fundamental principle of chemical waste management that prevents dangerous cross-reactions and ensures proper end-of-life treatment.[9][15]

  • Storage: Store the waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Waste must be disposed of through a licensed chemical destruction facility, typically via high-temperature incineration.[16][17]

Part 4: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Personal Protection: Don the full PPE as described above before attempting to clean the spill.

  • Containment: Cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or a commercial sorbent.[18] DO NOT USE WATER or combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a sealable, appropriately labeled container.

  • Decontamination: Wipe the spill area with a cloth dampened with an inert solvent (e.g., acetone), followed by a soap and water wash. All cleaning materials must be collected and disposed of as hazardous waste.

  • Final Disposal: The sealed container with the spill cleanup materials should be disposed of according to Protocol 2 for bulk waste.

This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By understanding the chemistry and adhering to these validated protocols, you contribute to a safer laboratory environment for yourself and your colleagues.

References

  • Angene Chemical. (2025). Safety Data Sheet: 3,5-Difluorobenzene-1-sulfonyl chloride. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Reddit r/Chempros. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]

  • Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 1H-Imidazole-4-sulfonyl chloride. Retrieved from [Link]

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A Researcher's Guide to Handling 4,4-Difluorocyclohexane-1-sulfonyl Chloride: From Core Principles to Emergency Response

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel reagents is foundational to discovery. Yet, innovation and safety must be inextricably linked. This guide provides a detailed operational plan for the safe handling of 4,4-Difluorocyclohexane-1-sulfonyl chloride (CAS 1196154-77-4), a reactive sulfonyl chloride. Our focus extends beyond mere compliance, embedding a deep understanding of the "why" behind each safety protocol to foster a culture of intrinsic laboratory safety.

The Hazard Profile: Understanding the Reactivity of Sulfonyl Chlorides

This compound belongs to the sulfonyl chloride class of compounds. While a specific, detailed safety data sheet (SDS) for this exact molecule is not widely available, its chemical class dictates a predictable and hazardous reactivity profile. The primary dangers stem from its identity as a highly reactive electrophile.

  • Corrosivity and Hydrolysis: The most immediate hazard is the compound's reaction with water. Sulfonyl chlorides readily undergo hydrolysis, even with trace amounts of moisture from the air or on surfaces, to form the corresponding sulfonic acid and hydrochloric acid (HCl).[1][2] This reaction is exothermic and the resulting acidic byproducts are highly corrosive, capable of causing severe skin burns and eye damage.[3][4][5][6]

  • Respiratory and Mucous Membrane Irritation: The release of HCl gas during hydrolysis makes the compound a significant respiratory irritant. Inhalation can lead to severe irritation of the mucous membranes and upper respiratory tract, potentially causing coughing, wheezing, and inflammation.

  • Reactivity with Nucleophiles: Beyond water, sulfonyl chlorides react vigorously with other nucleophiles such as alcohols and amines.[1] This reactivity is essential for its synthetic utility but also poses a hazard if uncontrolled.

The Hierarchy of Controls: A Foundation for Safety

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is predicated on the implementation of broader safety measures. Before any handling occurs, the following controls must be in place:

  • Engineering Controls: All manipulations of this compound that could generate vapors or aerosols must be performed within a properly functioning chemical fume hood.[7][8] The fume hood sash provides a physical barrier and ventilation to capture chemical vapors.

  • Administrative Controls: Establish clear, written protocols for handling, storage, and waste disposal.[9][10] Ensure all personnel are trained on these procedures and are aware of the locations of emergency equipment, such as safety showers and eyewash stations.[11]

  • Substitution: While not always possible, consider if a less hazardous reagent could achieve the same synthetic outcome.

Personal Protective Equipment (PPE): Your Essential Barrier

Given the corrosive and water-reactive nature of this compound, a comprehensive PPE strategy is mandatory.

Eye and Face Protection
  • Rationale: The risk of splashes from this corrosive liquid necessitates robust eye and face protection. Contact can cause severe burns and irreversible eye damage.[5]

  • Minimum Requirement: Chemical splash goggles are essential.[11]

  • Required for Transfers/High-Risk Operations: When handling larger quantities or performing transfers outside of a shielded apparatus, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[7][12]

Skin and Body Protection
  • Rationale: Direct contact with the skin will cause severe chemical burns.[3][4] Contaminated clothing must be removed immediately.

  • Gloves: Chemical-resistant gloves are required. Double-gloving is recommended.

    • Material: Nitrile or neoprene gloves provide adequate protection for incidental contact.[12] Always inspect gloves for tears or holes before use.[5]

    • Technique: Use proper glove removal technique to avoid contaminating your skin.[5]

  • Lab Coat/Apron: A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is required.[9][10][12]

  • Footwear: Fully enclosed, chemical-resistant shoes are required. Open-toed shoes are strictly prohibited.

Respiratory Protection
  • Rationale: The hydrolysis of the compound releases corrosive HCl gas.[2]

  • Standard Operations: When working within a certified chemical fume hood, specific respiratory protection is typically not required as the engineering control is sufficient.[7]

  • Emergency Situations (Spills/Ventilation Failure): In the event of a large spill or fume hood failure, respiratory protection is critical. A full-face respirator with a cartridge appropriate for acid gases should be used by trained emergency response personnel.[12]

Summary of PPE Requirements
Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Weighing/Transfer (in fume hood) Chemical Splash GogglesDouble Nitrile/Neoprene GlovesLab CoatNot Required (within fume hood)
Reaction Setup & Workup (in fume hood) Chemical Splash Goggles and Face ShieldDouble Nitrile/Neoprene GlovesLab Coat & Chemical-Resistant ApronNot Required (within fume hood)
Large Spill or Ventilation Failure Full-Face Respirator with Acid Gas CartridgeHeavy-Duty Chemical-Resistant GlovesChemical-Resistant SuitRequired (for trained responders)

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clear of clutter and incompatible materials (especially water and other nucleophiles). Prepare all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Inert Atmosphere: Handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[5]

  • Dispensing: Slowly dispense the required amount of the liquid. Use a syringe or cannula for transfers to minimize exposure to the atmosphere.

  • Reaction Quenching: Once the reaction is complete, any residual sulfonyl chloride must be quenched safely. This should be done by slowly adding the reaction mixture to a cooled, stirred, basic solution (e.g., 5% sodium bicarbonate).[8] This procedure must be done in a fume hood as the reaction is exothermic and will release gas.[8] Never add the base to the sulfonyl chloride. [8]

Spill Management
  • Evacuate: Evacuate all non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated, relying on the fume hood if the spill is contained within it.

  • Contain: For a small spill, absorb the material with an inert, non-combustible absorbent like sand, earth, or vermiculite.[8] Do not use combustible materials like paper towels or sawdust.[8]

  • Collect: Carefully collect the absorbed material into a suitable, sealable container for hazardous waste.[8]

  • Decontaminate: Decontaminate the spill area with a basic solution (e.g., sodium bicarbonate solution), followed by a water rinse.

Waste Disposal
  • Quenched Material: Once neutralized, the aqueous solution can often be disposed of down the drain with copious amounts of water, in accordance with local regulations.[8]

  • Contaminated Materials: All contaminated absorbents, gloves, and disposable labware must be collected in a properly labeled hazardous waste container for disposal through an approved waste management provider.[8][13] Do not mix this waste with other streams.[8]

Visualized Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow start Start: Handling This compound fume_hood Is the work performed inside a certified chemical fume hood? start->fume_hood no_hood STOP WORK Consult EHS Work is not permitted fume_hood->no_hood No splash_risk Is there a significant splash risk? (e.g., large volume transfer, reaction workup) fume_hood->splash_risk Yes ppe_base Base PPE: - Double Nitrile/Neoprene Gloves - Lab Coat - Chemical Splash Goggles splash_risk->ppe_base No ppe_enhanced Enhanced PPE: - Base PPE + Face Shield + Chemical-Resistant Apron splash_risk->ppe_enhanced Yes

Caption: PPE selection workflow for handling sulfonyl chlorides.

References

  • denios.ca. "Managing Corrosive Substances: Safety Protocols for Businesses." Accessed January 15, 2026.
  • OSHA Training School. "Corrosive Safety: Protecting Workers from Harmful Substances." January 19, 2024.
  • The Chemistry Blog. "Safe Handling of Corrosive Chemicals." June 5, 2024.
  • Safety Precautions for Corrosive Substances. "Safety Precautions for Corrosive Substances." August 25, 2022.
  • Chemsafe. "10 Tips Working Safely with corrosives." October 15, 2025.
  • Benchchem. "Essential Guide to the Safe Disposal of Methanesulfonyl Chloride." Accessed January 15, 2026.
  • Benchchem. "Preventing decomposition of sulfonyl chloride during reaction." December 2025.
  • Organic Syntheses Procedure. "Benzenesulfonyl chloride." Accessed January 15, 2026.
  • Organic Syntheses Procedure. "p-TOLUENESULFINYL CHLORIDE." Accessed January 15, 2026.
  • Sigma-Aldrich. "SAFETY DATA SHEET - Methanesulfonyl chloride." November 19, 2024.
  • Organic Chemistry Portal.
  • TCI Chemicals. "SAFETY DATA SHEET - 3,4-Difluorobenzenesulfonyl Chloride." July 16, 2025.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 3,4-Difluorobenzene-1-sulfonyl chloride." September 19, 2025.
  • Angene Chemical. "Safety Data Sheet - 3,5-Difluorobenzene-1-sulfonyl chloride." September 21, 2025.
  • ACS Publications. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Accessed January 15, 2026.
  • Smolecule. "Buy 4,4-Difluorocyclohexane-1-carbonyl chloride | 376348-75-3." Accessed January 15, 2026.
  • Sigma-Aldrich. "SAFETY DATA SHEET - Isobutanesulfonyl chloride." September 7, 2024.
  • TCI Chemicals. "D2939 - SAFETY DATA SHEET - 2,4-Difluorobenzenesulfonyl Chloride." December 14, 2024.
  • Synblock. "CAS 1196154-77-4 | this compound." Accessed January 15, 2026.
  • Wiley Online Library. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Accessed January 15, 2026.
  • Standard Operating Procedures for University of Nevada, Reno. "SOP 0079 - Thionyl Chloride." July 22, 2013.
  • Weill Cornell Medicine. "EHS Program Manual 5.2 - Waste Disposal Procedure." Accessed January 15, 2026.
  • ChemicalBook. "this compound | 1196154-77-4." August 26, 2022.
  • Allfluoro pharmaceutical co .ltd. "this compound,1196154-77-4." Accessed January 15, 2026.

Sources

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